Microcolin B
Description
structure given in first source; isolated from the blue-green alga Lyngbya majuscula
Properties
IUPAC Name |
[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-13-14-16-25(6)22-26(7)37(49)41(11)31(21-23(2)3)35(47)40-36(48)34(28(9)52-29(10)45)42(12)33(24(4)5)39(51)43-20-15-17-30(43)38(50)44-27(8)18-19-32(44)46/h18-19,23-28,30-31,33-34H,13-17,20-22H2,1-12H3,(H,40,47,48)/t25-,26-,27+,28-,30+,31+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUSATFFOUNQGV-APCQCXEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C)C(=O)N(C)C(CC(C)C)C(=O)NC(=O)C(C(C)OC(=O)C)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2C(C=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)C[C@@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)NC(=O)[C@H]([C@@H](C)OC(=O)C)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2[C@H](C=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161600 | |
| Record name | Microcolin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141205-32-5 | |
| Record name | Microcolin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141205325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcolin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Microcolin B: An Immunosuppressive Lipopeptide from the Marine Cyanobacterium Lyngbya majuscula
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolin B, a potent immunosuppressive and cytotoxic lipopeptide, was first isolated from the marine cyanobacterium Lyngbya majuscula. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its isolation, structural elucidation, and biological activity. The document includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of experimental workflows and proposed signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive secondary metabolites. Cyanobacteria, in particular, have proven to be a prolific source of structurally diverse and biologically active compounds. Lyngbya majuscula, a filamentous marine cyanobacterium, is renowned for producing a variety of lipopeptides with potent pharmacological properties. Among these are the microcolins, a class of compounds that have garnered significant interest for their pronounced immunosuppressive and cytotoxic activities.
Microcolin A and B were first reported from a Venezuelan collection of Lyngbya majuscula.[1] These lipopeptides exhibit potent inhibitory effects in the murine mixed lymphocyte reaction (MLR) and against the P-388 murine leukemia cell line in vitro.[1] This guide focuses specifically on this compound, providing an in-depth look at the scientific endeavors that led to its discovery and characterization.
Isolation of this compound
The isolation of this compound from Lyngbya majuscula is a multi-step process that relies on bioassay-guided fractionation. The following protocol is adapted from the successful isolation of the closely related analogue, desacetyl-microcolin B.[2]
Experimental Protocol: Isolation and Purification
-
Collection and Preparation of Biomass: Lyngbya majuscula is collected from its marine habitat and immediately frozen to preserve the integrity of its secondary metabolites. The frozen biomass is then lyophilized (freeze-dried) to remove water, resulting in a dry, stable material for extraction.
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Extraction: The dried cyanobacterial biomass is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and ethyl acetate (EtOAc). This solvent system is effective at extracting a broad range of lipophilic and moderately polar compounds. The extraction is typically performed three times over a 24-hour period for each extraction cycle. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Initial Fractionation: The crude extract is subjected to fractionation using a C18 flash column. A step gradient of increasing methanol in water, followed by acetone, is used to separate the components based on their polarity. The fractions are then tested for biological activity (e.g., cytotoxicity) to identify those containing the compounds of interest.
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Bioassay-Guided High-Performance Liquid Chromatography (HPLC): The active fractions from the initial column chromatography are further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). An Econosil C18 column is commonly employed for this purpose.
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Step 1: The active fraction is separated using a gradient of 9:1 MeOH/H₂O. Fractions are collected and monitored for the presence of this compound.
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Step 2: Fractions containing this compound are then subjected to a second round of RP-HPLC with a gradient of 85:15 MeOH/H₂O to achieve final purification.
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Visualization of the Isolation Workflow
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: NMR Spectroscopic Data for this compound
| Atom No. | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| Data unavailable in the searched literature. | Data unavailable in the searched literature. | Data unavailable in the searched literature. |
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| FAB-MS | Positive | Data unavailable | [M+H]⁺ |
| HR-FAB-MS | Positive | Data unavailable | Elemental Composition |
Note: While Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS were instrumental in determining the molecular weight and elemental composition of this compound, the specific fragmentation patterns are not detailed in the available literature.
Biological Activity
This compound demonstrates potent immunosuppressive and cytotoxic activities. These effects have been quantified in various in vitro assays.
Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a standard method to assess the cell-mediated immune response and the effects of immunosuppressive agents.
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Cell Preparation: Splenocytes are harvested from two different strains of mice (e.g., BALB/c and C57BL/6). These serve as the responder and stimulator cell populations.
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Assay Setup: Responder and stimulator cells are co-cultured in a 96-well plate. This compound, at varying concentrations, is added to the co-cultures. Control wells receive the vehicle solvent.
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Incubation: The plates are incubated for a period of 4-5 days to allow for T-cell proliferation in response to the allogeneic stimulation.
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Proliferation Assessment: T-cell proliferation is quantified by the incorporation of ³H-thymidine. The amount of incorporated radioactivity is measured using a scintillation counter.
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Data Analysis: The concentration of this compound that inhibits T-cell proliferation by 50% (IC₅₀) is calculated.
Cytotoxic Activity: P-388 Murine Leukemia Cell Line Assay
The cytotoxicity of this compound was evaluated against the P-388 murine leukemia cell line using a colorimetric assay, such as the MTT assay.
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Cell Seeding: P-388 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of this compound. Control wells are treated with the vehicle.
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Incubation: The plates are incubated for a period of 48-72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
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Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at a wavelength of 570 nm.
-
Data Analysis: The concentration of this compound that reduces the viability of the P-388 cells by 50% (IC₅₀) is determined.
Quantitative Biological Activity Data
Table 3: Biological Activity of this compound
| Assay | Cell Line/Target | IC₅₀ (nM) | Reference |
| Mixed Lymphocyte Reaction | Murine Splenocytes | Potent Inhibition | [1] |
| Cytotoxicity | P-388 Murine Leukemia | Potent Inhibition | [1] |
Proposed Mechanism of Action: Disruption of the Actin Cytoskeleton
While the precise molecular target of this compound has not been definitively elucidated, evidence from related compounds isolated from Lyngbya majuscula suggests a mechanism involving the disruption of the actin cytoskeleton. For instance, lyngbyabellin A, another potent cytotoxin from this cyanobacterium, is a known disruptor of the cellular microfilament network.
Disruption of the actin cytoskeleton can trigger a cascade of downstream signaling events, including the activation of the NF-κB pathway, which plays a crucial role in inflammation and cell survival.
Visualization of the Proposed Signaling Pathway
Conclusion
This compound, a lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula, represents a significant discovery in the field of natural product chemistry. Its potent immunosuppressive and cytotoxic properties make it a compelling lead compound for further investigation in drug development. This technical guide has provided a detailed overview of the key experimental procedures and data associated with the discovery and characterization of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
- 1. Disruption of the actin cytoskeleton results in nuclear factor-kappaB activation and inflammatory mediator production in cultured human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-guided Isolation and Identification of Desacetyl-Microcolin B from Lyngbya cf. polychroa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Chemical Structure of Microcolin B
Abstract
Microcolin B is a potent lipopeptide natural product isolated from the marine cyanobacterium Lyngbya majuscula (now often classified under the genus Moorea).[1] First described by Koehn et al. in 1992, it belongs to a class of immunosuppressive and cytotoxic compounds that have garnered significant interest in drug discovery.[1] Structurally, it is characterized by a linear peptide chain capped with a distinctive fatty acid moiety and a unique pyrrolinone terminus. This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical and biological properties, detailed experimental protocols for its isolation and structural characterization, and a workflow diagram illustrating the elucidation process.
Chemical Structure and Physicochemical Properties
This compound is a linear lipopeptide composed of four amino acid residues and an N-terminal fatty acid chain. The peptide sequence consists of N-methyl-L-leucine, O-acetyl-L-threonine, N-methyl-L-valine, and a terminal proline residue which is part of a unique 5-methyl-3-pyrrolin-2-one structure. The N-terminus is acylated with (2R,4R)-2,4-dimethyloctanoic acid. The presence of N-methylated amino acids and the distinct terminal pyrrolinone are characteristic features of this compound class.
The structure was definitively determined through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by total synthesis.[1]
Quantitative Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₅N₅O₈ | PubChem |
| Molecular Weight | 731.96 g/mol | MCE |
| CAS Number | 141205-32-5 | MCE |
| Appearance | White to off-white solid | MCE |
| Solubility | Soluble in DMSO (100 mg/mL), Ethanol, MeOH, CH₂Cl₂ | MCE,[1] |
Biological Activity
This compound and its analogue Microcolin A are potent immunosuppressive and antiproliferative agents.[1][2] They were initially identified as strong inhibitors of the murine mixed lymphocyte response (MLR) and exhibit cytotoxicity against the P-388 murine leukemia cell line.[1] While the precise molecular mechanism of action remains an active area of research, recent studies suggest that related microcolins may target phosphatidylinositol transfer proteins (PITPα/β), highlighting a potentially novel therapeutic pathway. The biological activities are summarized below.
Quantitative Biological Data
Note: Specific IC₅₀ values for pure this compound are not explicitly detailed in the primary literature. Data for the initial crude extract and closely related, well-characterized analogues are provided for context.
| Assay / Cell Line | Compound/Extract | IC₅₀ / EC₅₀ Value | Notes | Source |
| P-388 Murine Leukemia | Crude EtOH Extract | 0.4 µg/mL | Initial bioassay guiding the isolation of Microcolins A & B. | [1][3] |
| P-388 Murine Leukemia | This compound Analog | 2.04 µg/mL (2.8 µM) | Synthetic analog with a varied Xaa-pyrrolin-2-one unit. | |
| Murine Mixed Lymphocyte Reaction (MLR) | Microcolin A | 5.0 nM | Demonstrates potent immunosuppressive activity of the compound class. | [2] |
| Concanavalin A-stimulated Splenocytes | Microcolin A | 5.8 nM | Inhibition of T-cell proliferation. | [2] |
| LPS-stimulated Splenocytes | Microcolin A | 8.0 nM | Inhibition of B-cell proliferation. | [2] |
| HT-29 Colorectal Adenocarcinoma | Desacetyl-microcolin B | 14 nM | Cytotoxicity of a closely related natural analogue. | |
| IMR-32 Neuroblastoma | Desacetyl-microcolin B | 14 nM | Cytotoxicity of a closely related natural analogue. |
Experimental Protocols
The following protocols are synthesized from the original isolation and structure elucidation work by Koehn et al. (1992).
Isolation and Purification
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Collection and Extraction:
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A sample of Lyngbya majuscula was collected by scuba at a depth of 12-27 m near La Blanquilla, Venezuela.
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A crude shipboard extract was prepared using ethanol (EtOH), which showed initial activity. The sample was then frozen for transport.
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The frozen sample was exhaustively re-extracted with EtOH. The resulting extract was concentrated in vacuo.
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Solvent Partitioning:
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The concentrated EtOH extract was subjected to a solvent-solvent partition using a dichloromethane (CH₂Cl₂) / methanol (MeOH) / water (H₂O) system.
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The bioactive components, including this compound, partitioned into the CH₂Cl₂ layer. This layer was collected and the solvent was evaporated to yield a crude, lipophilic residue.
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Bioassay-Guided Chromatographic Fractionation:
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Step 1: Vacuum Liquid Chromatography (VLC): The CH₂Cl₂ residue was fractionated by VLC on silica gel using a step-gradient of increasing solvent polarity. Fractions were tested for cytotoxicity to guide further purification.
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Step 2: Preparative HPLC: Active fractions from VLC were pooled and subjected to preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
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Step 3: Semi-Preparative and Analytical HPLC: Further purification was achieved using semi-preparative and analytical RP-HPLC on C18 columns with gradients of methanol/water or acetonitrile/water to yield pure this compound.[1] A similar protocol for a related analogue used an Econosil C18 column with an 85:15 MeOH/H₂O isocratic system, followed by a 3:1 Acetonitrile/H₂O system for final purification.
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Structure Elucidation
-
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass of the molecular ion.
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This data allowed for the unambiguous determination of the molecular formula, C₃₉H₆₅N₅O₈.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A comprehensive suite of NMR experiments was performed in solvents such as CDCl₃ or CD₃OD to determine the planar structure and stereochemistry.
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¹H NMR: Provided information on the number and type of protons, their chemical environment, and coupling patterns.
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¹³C NMR & DEPT: Determined the number and type (CH₃, CH₂, CH, C) of carbon atoms in the molecule.
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2D NMR (COSY, HMQC, HMBC): These experiments were critical for establishing the final structure.
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COSY (Correlation Spectroscopy): Identified proton-proton spin-spin coupling networks within individual amino acid and fatty acid residues.
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HMQC (Heteronuclear Multiple Quantum Coherence): Correlated each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2- and 3-bond) correlations between protons and carbons. This was essential for sequencing the peptide chain by observing correlations from protons (e.g., N-H, α-H, N-CH₃) to the carbonyl carbons of adjacent residues.[1]
-
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Stereochemistry Determination:
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The absolute stereochemistry of the amino acid components was determined by acid hydrolysis of this compound, followed by derivatization and chiral HPLC analysis, comparing the retention times to those of authentic L- and D-amino acid standards.[1]
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Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and structural determination of this compound.
References
An In-depth Technical Guide to Microcolin B Producing Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide natural product with significant immunosuppressive and cytotoxic activities, making it a molecule of high interest for drug discovery and development. This technical guide provides a comprehensive overview of the cyanobacterial species known to produce this compound, with a focus on their biology, the biosynthesis of this compound, and the experimental methodologies for its production and characterization.
This compound Producing Cyanobacteria
The primary producers of this compound are filamentous marine cyanobacteria belonging to the order Oscillatoriales. Historically, these have been identified as Lyngbya majuscula and Lyngbya polychroa. However, recent taxonomic revisions based on genetic analyses have led to the reclassification of many Lyngbya species. The most prominent producer of this compound is now recognized as:
Moorea producens is a cosmopolitan tropical and subtropical marine cyanobacterium known for its prolific production of a diverse array of bioactive secondary metabolites[2][3]. Strains of Lyngbya cf. polychroa have also been reported to produce microcolins[4].
Quantitative Data on this compound and Related Compounds
Quantitative data on the production yields of this compound from cyanobacterial cultures are not extensively reported in the literature. However, the biological activity of this compound and its analogs has been quantified through various bioassays. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound and Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HT-29 (colorectal adenocarcinoma) | 14 | [4] |
| This compound | IMR-32 (neuroblastoma) | 14 | [4] |
| Microcolin A | NCI-H460 (human lung cancer) | 6 | [5] |
| Microcolins C-M | NCI-H460 (human lung cancer) | 7 - 5000 | [5] |
Table 2: Immunosuppressive Activity of Microcolins
| Compound | Assay | EC50 (nM) | TC50 (nM) | Reference |
| Microcolin A | Murine mixed lymphocyte reaction | 1.5 | 22.6 | [4] |
| This compound | Murine mixed lymphocyte reaction | 42.7 | 191.0 | [4] |
Biosynthesis and Regulation of this compound
Biosynthetic Pathway
The exact biosynthetic gene cluster (BGC) for this compound has not yet been fully elucidated. However, based on its lipopeptide structure, it is hypothesized to be synthesized by a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. Genomic studies of Moorea producens have revealed a genome rich in PKS and NRPS biosynthetic genes, indicating a high capacity for producing such secondary metabolites[3][6]. The general architecture of such pathways involves modular enzymes that sequentially add amino acid and acyl-CoA derived extender units to a growing chain.
A generalized workflow for the biosynthesis of lipopeptides like this compound in cyanobacteria is depicted below.
Caption: Generalized workflow for lipopeptide biosynthesis.
Regulation of Biosynthesis
The regulation of secondary metabolite production in cyanobacteria is complex and influenced by various environmental factors. While specific signaling pathways for this compound are unknown, studies on other cyanobacterial lipopeptides suggest that their biosynthesis is tightly regulated at the transcriptional level[7][8].
Several factors can influence the production of secondary metabolites in Lyngbya and related species:
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Nutrient Availability: The concentration of nutrients such as nitrogen, phosphorus, and iron can impact both the growth of the cyanobacterium and the production of secondary metabolites[9][10].
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Light Intensity: Light is a critical factor for these photosynthetic organisms and can influence the expression of biosynthetic gene clusters[11].
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Temperature: Optimal temperature ranges are crucial for both biomass accumulation and secondary metabolite synthesis[10][11].
The diagram below illustrates a hypothetical signaling pathway for the regulation of secondary metabolite production in cyanobacteria based on known regulatory elements in these organisms.
Caption: Hypothetical signaling pathway for secondary metabolite regulation.
Experimental Protocols
Large-Scale Cultivation of Moorea producens**
The following is a generalized protocol for the large-scale cultivation of Moorea producens for the production of secondary metabolites.
Caption: Workflow for large-scale cultivation of Moorea producens.
Methodology:
-
Strain Acquisition and Maintenance: Obtain a pure culture of Moorea producens from a reputable culture collection. Maintain the strain in a suitable marine broth medium, such as BG-11 medium prepared with filtered seawater[12].
-
Inoculum Development: Grow an initial culture in smaller flasks (e.g., 250 mL) under controlled conditions of light (e.g., 50-55 µmol photons m⁻² s⁻¹) and temperature (e.g., 28 °C) with a defined light/dark cycle (e.g., 16:8 h)[12].
-
Scale-Up: Sequentially transfer the culture to larger vessels (e.g., 2 L flasks, then to a larger photobioreactor) to generate sufficient biomass for inoculation of the production-scale bioreactor.
-
Large-Scale Cultivation: Inoculate a large-scale photobioreactor containing sterile growth medium. Maintain optimal conditions for growth and secondary metabolite production. This may involve adjusting nutrient concentrations, light intensity, and temperature.
-
Harvesting: After a suitable incubation period (e.g., 21 days), harvest the cyanobacterial biomass by centrifugation or filtration[12].
-
Biomass Processing: The harvested biomass should be lyophilized (freeze-dried) to preserve the integrity of the secondary metabolites prior to extraction.
Extraction and Purification of this compound
The following workflow outlines the general steps for extracting and purifying this compound from Moorea producens biomass.
Caption: Workflow for extraction and purification of this compound.
Methodology:
-
Extraction: Extract the lyophilized biomass with an appropriate organic solvent system, such as a 2:1 mixture of dichloromethane and methanol[13].
-
Solvent Partitioning: Concentrate the crude extract and partition it between an organic solvent (e.g., ethyl acetate) and water to remove polar impurities.
-
Initial Fractionation: Subject the organic-soluble fraction to an initial chromatographic step, such as solid-phase extraction (SPE) using a C18 stationary phase, to separate compounds based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the fractions containing this compound using RP-HPLC. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with a modifier like trifluoroacetic acid (TFA)[5][14]. The specific gradient will need to be optimized for the best separation.
-
Purity Assessment: Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the purity of this compound.
Structural Elucidation of this compound
The structure of this compound is confirmed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Methodology:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule[4]. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to elucidate the sequence of amino and acyl acid residues[15].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule[16][17].
-
2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation[4][16][17]:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the stereochemistry of the molecule.
-
-
Conclusion
This compound remains a compelling natural product with significant therapeutic potential. The cyanobacterium Moorea producens is a key source of this compound. While progress has been made in the cultivation of this organism and the isolation of its metabolites, further research is needed to fully characterize the biosynthetic pathway of this compound and the regulatory networks that control its production. A deeper understanding of these aspects will be crucial for developing sustainable and optimized production strategies for this compound and its analogs for future drug development endeavors.
References
- 1. Lyngbya majuscula - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Moorea producens gen. nov., sp. nov. and Moorea bouillonii comb. nov., tropical marine cyanobacteria rich in bioactive secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moorea producens gen. nov., sp. nov. and Moorea bouillonii comb. nov., tropical marine cyanobacteria rich in bioactive secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional analysis of the jamaicamide gene cluster from the marine cyanobacterium Lyngbya majuscula and identification of possible regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional analysis of the jamaicamide gene cluster from the marine cyanobacterium Lyngbya majuscula and identification of possible regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Environmental Factors on the Regulation of Cyanotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment and identification of bioactive metabolites from terrestrial Lyngbya spp. responsible for antioxidant, antifungal, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. anuchem.weebly.com [anuchem.weebly.com]
- 17. researchgate.net [researchgate.net]
The Cytotoxic Enigma of Microcolin B: A Technical Guide to its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolin B, a lipopeptide of marine cyanobacterial origin, has emerged as a potent cytotoxic agent with significant potential in oncology. This technical guide provides an in-depth analysis of the cytotoxic activity of this compound against a range of cancer cell lines. We delve into its molecular mechanism of action, focusing on the inhibition of the oncogenic YAP protein through the activation of the Hippo signaling pathway, a process initiated by the direct binding of this compound to phosphatidylinositol transfer proteins (PITPα/β). This document summarizes the quantitative data on its cytotoxic potency, details the experimental protocols for its assessment, and provides visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The marine environment is a rich reservoir of structurally diverse and biologically active natural products. Among these, cyanobacterial metabolites have garnered considerable attention for their potent pharmacological properties. This compound, isolated from Moorea producens (formerly Lyngbya majuscula), is a lipopeptide that has demonstrated pronounced cytotoxic effects against various cancer cell lines. Its unique mechanism of action, which involves the modulation of the Hippo signaling pathway, positions it as a promising candidate for the development of novel anticancer therapeutics, particularly for YAP-dependent cancers. This guide aims to consolidate the current knowledge on the cytotoxic activity of this compound, providing a technical resource for the scientific community.
Quantitative Cytotoxic Activity of this compound
The cytotoxic potency of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological or biochemical function, are summarized in the table below. The data indicates that this compound exhibits potent cytotoxicity, with IC50 values in the nanomolar range for specific cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 0.28 - 14 | [1][2] |
| IMR-32 | Neuroblastoma | 0.28 - 14 | [1][2] |
| NCI-H460 | Lung Cancer | 6 - 1000 | [2] |
Note: The range of IC50 values reflects the data reported across different studies. For a comprehensive understanding, it is recommended to consult the original research articles.
Mechanism of Action: Targeting the Hippo-YAP Pathway
This compound exerts its cytotoxic effects through a sophisticated mechanism that culminates in the suppression of the transcriptional co-activator Yes-associated protein (YAP), a key driver of cell proliferation and survival in many cancers.
Direct Binding to PITPα/β
The initial and critical step in the mechanism of action of this compound is its direct interaction with phosphatidylinositol transfer proteins α and β (PITPα/β). This binding is covalent, occurring through a Michael addition reaction between the α,β-unsaturated ketone moiety of this compound and a cysteine residue within the PITPα/β proteins.
Activation of the Hippo Signaling Pathway
The binding of this compound to PITPα/β triggers the activation of the Hippo signaling pathway, a key tumor-suppressive cascade. This activation leads to the phosphorylation and subsequent activation of the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).
Inactivation of YAP
Activated LATS1/2 kinases then phosphorylate YAP at specific serine residues. This phosphorylation event leads to the cytoplasmic sequestration of YAP by 14-3-3 proteins, preventing its translocation to the nucleus. The cytoplasmic retention of YAP ultimately results in its proteasomal degradation, thereby inhibiting the transcription of its target genes, which are crucial for cancer cell proliferation and survival.
Induction of Autophagic Cell Death
Evidence from the closely related compound, Microcolin H, strongly suggests that the cytotoxic effects of this compound are mediated through the induction of autophagic cell death rather than apoptosis.[3] Autophagy is a cellular self-degradation process that, when excessively activated, can lead to cell death. The inhibition of YAP, a known regulator of autophagy, likely contributes to this autophagic cell death mechanism.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved in the action of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for MTT cytotoxicity assay.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis/Autophagy Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells. While the prompt focuses on cytotoxic activity, and the evidence for this compound points towards autophagy, the Annexin V/PI assay is a standard method to assess cell death and can help differentiate between apoptosis and other forms of cell death. A lack of significant Annexin V staining in the presence of cell death would further support an autophagic mechanism.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound represents a highly promising marine-derived compound with potent and selective cytotoxic activity against cancer cells. Its unique mechanism of action, involving the activation of the tumor-suppressive Hippo pathway via direct interaction with PITPα/β, offers a novel therapeutic strategy for cancers dependent on the oncogenic activity of YAP. The induction of autophagic cell death further distinguishes its mode of action from many conventional chemotherapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential anticancer drug. Future studies should focus on expanding the panel of cancer cell lines tested, elucidating the finer molecular details of its interaction with the Hippo pathway, and evaluating its efficacy and safety in preclinical in vivo models.
References
Unraveling the Intricacies of Microcolin B: A Technical Guide to its Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Microcolin B, a potent lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. Herein, we delve into its effects on key cellular signaling pathways, summarize available quantitative data, and provide detailed experimental protocols for studying its activity.
Core Concepts: A Multi-Faceted Mechanism of Action
This compound has emerged as a molecule of significant interest due to its potent immunosuppressive and antiproliferative activities.[1] Current research indicates that its mechanism of action is multifaceted, primarily involving the activation of the Hippo signaling pathway and the induction of autophagy. While its precise molecular interactions are still under investigation, these two processes appear to be central to its biological effects.
Hippo Pathway Activation
This compound has been identified as an activator of the Hippo signaling pathway.[2] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. The key downstream effectors of the Hippo pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). When the Hippo pathway is activated, YAP and TAZ are phosphorylated, leading to their cytoplasmic sequestration and subsequent degradation, which in turn suppresses the transcription of genes that promote cell growth and proliferation.
Experimental evidence demonstrates that this compound induces the phosphorylation of YAP in a dose-dependent manner in HEK293A cells, providing a clear indication of Hippo pathway activation.[3]
Induction of Autophagy
In addition to its effects on the Hippo pathway, this compound is a known inducer of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The induction of autophagy can lead to cell death in cancer cells and is another key aspect of this compound's antiproliferative effects. The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.
Quantitative Data Summary
While extensive quantitative data for this compound is still emerging, preliminary studies and data from the closely related Microcolin A provide valuable insights into its potency.
| Assay | Cell Line/System | This compound IC50 | Microcolin A IC50 (for comparison) | Reference |
| Antiproliferative Activity | Murine P-388 leukemia | Potent inhibitor (specific IC50 not reported) | Not reported | [1] |
| Mixed Lymphocyte Reaction (MLR) | Murine splenocytes | Potent inhibitor (specific IC50 not reported) | 5.0 nM | [1][4] |
| Concanavalin A-induced Proliferation | Murine splenocytes | Not reported | 5.8 nM | [4] |
| Phytohemagglutinin-induced Proliferation | Murine splenocytes | Not reported | 12.5 nM | [4] |
| Lipopolysaccharide-induced Proliferation | Murine splenocytes | Not reported | 8.0 nM | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to elucidate the mechanism of action of this compound, the following diagrams illustrate key signaling pathways and experimental workflows.
Hippo Signaling Pathway
Caption: this compound activates the Hippo pathway, leading to YAP/TAZ phosphorylation and inactivation.
Autophagy Induction Workflow
Caption: Experimental workflow for assessing autophagy induction by Western blot for LC3 conversion.
T-Cell Proliferation Assay (CFSE) Workflow
Caption: Workflow for measuring T-cell proliferation using the CFSE dilution assay.
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol is adapted for assessing the inhibitory effect of this compound on mitogen-stimulated T-lymphocyte proliferation.
Materials:
-
Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitogen (e.g., Concanavalin A or Phytohemagglutinin)
-
This compound
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Isolate splenocytes or PBMCs using standard procedures.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing the desired concentration of this compound (or vehicle control).
-
Add 50 µL of medium containing the mitogen at its optimal concentration.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the fluorescence intensity in the FITC channel. Proliferation is indicated by the appearance of successive peaks with reduced fluorescence intensity.
Western Blot for LC3 Conversion (Autophagy Assay)
This protocol details the detection of LC3-I to LC3-II conversion as a marker of autophagy induction by this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HEK293)
-
Complete culture medium
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours). A positive control for autophagy induction (e.g., starvation or rapamycin treatment) should be included.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio. An increase in this ratio indicates autophagy induction.
Hippo Pathway Activation Assay (YAP Phosphorylation)
This protocol describes the detection of YAP phosphorylation by Western blot as an indicator of Hippo pathway activation.
Materials:
-
Cell line of interest (e.g., HEK293A)
-
Complete culture medium
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies: anti-phospho-YAP (Ser127), anti-total-YAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Treat the cells with a dose-range of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Quantify the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting as described in the autophagy protocol.
-
Probe separate membranes with anti-phospho-YAP and anti-total-YAP antibodies.
-
Detect and quantify the bands. An increase in the ratio of phosphorylated YAP to total YAP indicates activation of the Hippo pathway.
Future Directions
The study of this compound's mechanism of action is an active area of research. Future investigations should focus on:
-
Determining specific IC50 values for this compound in a broader range of cancer cell lines and immunosuppressive assays.
-
Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography and proteomics.
-
Elucidating the potential interaction with CORO1A and its role, if any, in the observed biological activities.
-
In vivo studies to validate the antiproliferative and immunosuppressive effects in animal models.
This technical guide provides a solid foundation for researchers to build upon as we continue to uncover the full therapeutic potential of this fascinating marine natural product.
References
Microcolin B: A Potent Activator of the Hippo Pathway Through PITPα/β Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in a variety of cancers, making it a key target for therapeutic development. The core of the Hippo pathway consists of a kinase cascade, including MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. Inactivated YAP/TAZ are sequestered in the cytoplasm, preventing their nuclear translocation and subsequent activation of TEAD family transcription factors, which drive the expression of genes promoting cell proliferation and inhibiting apoptosis.[1] Microcolin B, a bioactive lipopeptide, has been identified as a novel activator of the Hippo pathway, inducing YAP phosphorylation and cytoplasmic localization.[2] This technical guide provides a comprehensive overview of this compound and its more potent analog, VT01454, as Hippo pathway activators, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.
Mechanism of Action: Targeting PITPα/β to Modulate Hippo Signaling
This compound and its analog VT01454 exert their effects on the Hippo pathway through a novel mechanism involving the inhibition of Phosphatidylinositol Transfer Protein Alpha and Beta (PITPα/β).[3][4]
Key Mechanistic Steps:
-
Direct Binding to PITPα/β: this compound and VT01454 directly bind to PITPα/β. This interaction is covalent, with evidence pointing to a linkage with the Cys94 residue of PITPβ.[5]
-
Modulation of PI4P Levels: Inhibition of PITPα/β function by these compounds leads to a modulation of a specific pool of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane.[3]
-
Activation of MAP4K6/7: The altered PI4P levels are thought to influence the activity of MAP4K6/7, which are potential PI4P-interacting proteins.[3] MAP4K family kinases are known to act in parallel with MST1/2 to activate the core Hippo kinase LATS1/2.[6][7]
-
LATS1/2-Dependent YAP Phosphorylation: The activation of MAP4K6/7 leads to the LATS1/2-dependent phosphorylation of YAP.[2] This phosphorylation event marks YAP for cytoplasmic sequestration and/or degradation, thus inhibiting its transcriptional co-activator function.[5]
This mechanism positions this compound and VT01454 as valuable chemical probes to investigate the role of lipid signaling in the regulation of the Hippo pathway.
Quantitative Data
The activity of this compound and its analog VT01454 has been quantified in various cellular assays. The following tables summarize the key quantitative findings.
| Compound | Assay | Cell Line | Effect | Concentration/Result | Reference |
| This compound | Western Blot (YAP Phosphorylation) | HEK293A | Induction of YAP Phosphorylation | 0.2 µg/mL | [2] |
| Western Blot (YAP Phosphorylation) | 92.1 (Uveal Melanoma) | Induction of YAP Phosphorylation | 0.5 µg/mL | [2] | |
| VT01454 | TEAD-Luciferase Reporter Assay | HEK293A | Inhibition of YAP-dependent transcription | Dose-dependent | [5] |
| Western Blot (YAP Phosphorylation) | HEK293A | Induction of YAP Phosphorylation | 50 nM | [2] | |
| Western Blot (YAP Phosphorylation) | 92.1 (Uveal Melanoma) | Induction of YAP Phosphorylation | Not specified | [5] | |
| Cytotoxicity Assay | Uveal Melanoma cells (Gq/11 mutated) | Specific cytotoxicity | Not specified | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound as a Hippo pathway activator.
Cell Culture and Treatment
-
Cell Lines: HEK293A and uveal melanoma cell lines (e.g., 92.1) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: this compound or VT01454 are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations for the indicated time periods.
Western Blotting for YAP Phosphorylation
This protocol is essential for observing the phosphorylation status of YAP, a key indicator of Hippo pathway activation. The use of Phos-tag™ SDS-PAGE allows for the separation of phosphorylated and non-phosphorylated forms of a protein.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Phos-tag™ SDS-PAGE:
-
Prepare a 6% polyacrylamide gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl2.
-
Load equal amounts of protein from each sample.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
After electrophoresis, wash the gel with transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn2+ ions, followed by a wash with transfer buffer without EDTA for 10 minutes.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against YAP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
TEAD-Luciferase Reporter Assay
This assay measures the transcriptional activity of YAP/TAZ-TEAD complexes.
-
Cell Transfection: Co-transfect cells (e.g., HEK293A) with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or VT01454.
-
Luciferase Assay: After the desired treatment duration (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Immunofluorescence for YAP Subcellular Localization
This method visualizes the location of YAP within the cell, determining whether it is predominantly in the cytoplasm (inactive) or nucleus (active).
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the compound of interest.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate with a primary antibody against YAP in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced Hippo pathway activation.
Experimental Workflow: Western Blot for YAP Phosphorylation
Caption: Workflow for detecting YAP phosphorylation by Western blotting.
Logical Relationship: YAP Activity Regulation
Caption: Regulation of YAP activity by the Hippo pathway.
References
- 1. Characterization of Hippo pathway components by gene inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MAP4K family kinases act in parallel to MST1/2 to activate LATS1/2 in the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Unraveling the Autophagy-Inducing Mechanism of Microcolin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolins, a class of lipopeptides derived from marine cyanobacteria, have garnered significant attention for their potent cytotoxic and immunosuppressive activities. Among these, Microcolin B has been identified as a promising anti-cancer agent. Recent evidence points towards the induction of autophagy as a key mechanism contributing to its cytotoxic effects. This technical guide provides an in-depth exploration of the molecular machinery underlying this compound-induced autophagy, drawing upon the latest research findings. While direct, comprehensive studies on this compound's autophagic mechanism are emerging, this guide leverages detailed investigations into its close analog, Microcolin H, which targets the same molecular players, to provide a robust model of action. This document is intended to serve as a critical resource for researchers in oncology and drug development, offering insights into the signaling pathways, experimental validation, and potential therapeutic applications of targeting autophagy with microcolin compounds.
Introduction to this compound and Autophagy in Cancer
This compound is a natural product isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). Structurally, it is a cyclic lipopeptide that has demonstrated potent anti-proliferative effects against various cancer cell lines. In 2022, this compound was identified as an activator of the Hippo signaling pathway, enabling it to selectively eliminate cancer cells dependent on the transcriptional co-activator YAP.[1] The broader family of microcolins is recognized for its ability to induce autophagy, a fundamental cellular process for degrading and recycling cellular components.[1]
Autophagy plays a dual role in cancer. In early stages, it can act as a tumor suppressor by removing damaged organelles and proteins. However, in established tumors, autophagy can promote survival by providing nutrients during periods of metabolic stress, and can also contribute to therapeutic resistance.[2][3] A compelling strategy in cancer therapy is to modulate autophagy to push cancer cells towards "autophagic cell death," a form of programmed cell death distinct from apoptosis.[4] Several anti-cancer agents are known to induce this cytotoxic autophagy.[5]
The Core Mechanism: Targeting PITPα/β to Initiate Autophagy
Recent breakthroughs in the study of Microcolin H, a close structural analog of this compound, have elucidated a novel target for inducing autophagy: the phosphatidylinositol transfer protein alpha/beta (PITPα/β).[4][6] Crucially, a separate study reported that this compound also functions as an inhibitor of PITPα/β.[4] This strongly suggests a shared mechanism of action. By targeting PITPα/β, these microcolins disrupt cellular lipid metabolism and membrane trafficking, which in turn triggers a cascade of events leading to autophagic cell death.[4][5]
The proposed signaling pathway is as follows:
-
Binding to PITPα/β: this compound directly binds to and inhibits the function of PITPα/β.[4] These proteins are crucial for the transfer of phosphatidylinositol (PI) and phosphatidylcholine (PC) between membranes, processes vital for cellular signaling and membrane dynamics.[4]
-
Disruption of the Beclin-1/Bcl-2 Complex: A key step in autophagy initiation is the liberation of Beclin-1, a core component of the class III PI3K complex, from its inhibitory binding to the anti-apoptotic protein Bcl-2.[7] Treatment with Microcolin H has been shown to significantly reduce the interaction between Beclin-1 and Bcl-2.[4][7] This dissociation allows Beclin-1 to participate in the formation of the autophagosome.
-
Autophagosome Formation and Maturation: The freed Beclin-1, as part of the PI3K complex, promotes the nucleation of the phagophore (the precursor to the autophagosome). This is followed by the recruitment of key autophagy-related (Atg) proteins. A critical step is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II).[4] LC3-II is a hallmark of autophagosome formation.
-
Degradation of p62/SQSTM1: The protein p62 (sequestosome 1) acts as a receptor for cargo destined for autophagic degradation and binds to LC3-II. As the autophagosome fuses with the lysosome to form an autolysosome, the contents, including p62, are degraded.[5] A decrease in p62 levels is therefore an indicator of successful autophagic flux.[4]
-
Autophagic Cell Death: In cancer cells, the sustained and overwhelming induction of autophagy by this compound can lead to cell death, a process that appears to be independent of apoptosis.[4]
Signaling Pathway Diagram
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Identifying the Cellular Targets of Microcolin B
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microcolin B is a potent lipopeptide natural product isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula)[1][2][3]. Alongside its close analogue Microcolin A, it has demonstrated significant immunosuppressive and antiproliferative activities, making it a subject of interest for therapeutic development[1][4]. The unique structure of the microcolins compared to other immunosuppressants suggests a novel mechanism of action[5]. Recent advances in chemical biology and proteomics have begun to elucidate its direct cellular binding partners and downstream mechanisms. This guide provides a comprehensive overview of the known cellular targets of this compound, details the experimental methodologies used for their identification, and presents the quantitative data supporting its biological activity.
Biological Activity and Potency
This compound and its analogues are highly potent molecules, exhibiting biological effects at nanomolar to subnanomolar concentrations. Their activity has been characterized primarily through immunosuppression and cytotoxicity assays.
Quantitative Data on Biological Activity
The following table summarizes the key quantitative data for Microcolin A and B, demonstrating their potent antiproliferative and immunosuppressive effects. Microcolin A's data is often presented as a benchmark for the family's activity.
| Compound | Assay | Cell Type / System | IC50 / EC50 Value | Reference |
| Microcolin A | Mixed Lymphocyte Reaction (Murine) | Murine Splenocytes | 5.0 nM | [4][6] |
| Microcolin A | Mixed Lymphocyte Reaction (Human) | Human Lymphocytes | Subnanomolar to Nanomolar | [5] |
| Microcolin A | Concanavalin A-induced Proliferation | Murine Splenocytes | 5.8 nM | [4][6] |
| Microcolin A | Phytohemagglutinin-induced Proliferation | Murine Splenocytes | 12.5 nM | [4] |
| Microcolin A | Lipopolysaccharide-induced Proliferation | Murine Splenocytes | 8.0 nM | [4][6] |
| Microcolin A | P-388 Leukemia Cell Proliferation | Murine P-388 Cells | Potent Inhibition | [1] |
| This compound | P-388 Leukemia Cell Proliferation | Murine P-388 Cells | Potent Inhibition | [1] |
| This compound | Hippo Pathway Activation | YAP-dependent Cancer Cells | Selective Elimination | [7] |
Primary Cellular Targets and Signaling Pathways
Recent studies have identified direct molecular targets of the microcolin family, providing crucial insights into their mechanism of action.
Phosphatidylinositol Transfer Proteins (PITPα/β)
The primary identified targets for this compound and its analogue Microcolin H are the phosphatidylinositol transfer proteins alpha and beta (PITPα/β)[8][9]. These proteins are critical for lipid metabolism, membrane trafficking, and phosphoinositide signaling[8].
Mechanism of Interaction: this compound possesses an α,β-unsaturated ketone group, which acts as a reactive electrophile. This group forms a covalent C-S linkage with a key cysteine residue (Cys95 in PITPα) within a large binding cavity of the protein[9][10]. This covalent binding is crucial for its biological activity. Molecular docking analyses have confirmed that the binding of this compound into this cavity positions the reactive ketone group in close proximity to the cysteine thiol, facilitating this covalent bond formation[9][11].
Downstream Signaling: Induction of Autophagy
The interaction of microcolins with PITPα/β leads to the induction of autophagic cell death. By binding to and modulating PITPα/β, Microcolin H (a close analogue) was shown to increase the conversion of LC3-I to LC3-II and reduce levels of the autophagy substrate p62 in cancer cells[8]. This indicates an enhancement of autophagic flux, a process that leads to the degradation of cellular components and can trigger programmed cell death in cancer cells[7][8].
Additional Mechanisms: Apoptosis and Hippo Pathway
While autophagy is a key mechanism, other cellular processes are also implicated:
-
Apoptosis: Microcolin A is a potent inducer of apoptosis in murine thymocytes, suggesting this is a shared mechanism for the family. The process involves internucleosomal DNA fragmentation and is particularly targeted towards the immature CD4+ CD8+ T-cell subpopulation[12]. This apoptotic activity likely contributes to both its immunosuppressive and anticancer effects.
-
Hippo Pathway: this compound has been identified as an activator of the Hippo pathway, a critical signaling cascade that controls organ size and cell proliferation. This activation leads to the selective elimination of YAP-dependent cancer cells, highlighting a specific vulnerability that can be exploited for cancer therapy[7].
Experimental Protocols for Target Identification
Identifying the direct binding partners of a small molecule like this compound requires a robust, multi-step approach, typically centered on chemical proteomics.
Workflow for Chemical Proteomics-Based Target ID
The most effective method for unbiased target identification is an affinity-based pulldown using a modified, "bait" version of the molecule, followed by mass spectrometry.
Detailed Methodologies
Protocol 1: Synthesis of a Biotinylated this compound Probe
-
Objective: To create an affinity reagent that retains biological activity and can be used to capture binding partners.
-
Methodology: Based on the synthesis of a biotinylated Microcolin A analog, a similar strategy can be applied to this compound[5].
-
Protecting Group Strategy: Utilize standard peptide synthesis protecting groups (e.g., Boc, Fmoc) for the amino acid precursors of this compound.
-
Linker Attachment: The biotin moiety should be attached to a part of the molecule that is not essential for its biological activity. Structure-activity relationship studies indicate the pyrrolylproline C-terminus is the key pharmacophore, while the N-terminal fatty acid chain is more amenable to modification[5].
-
Synthesis: Couple a commercially available biotin-polyethylene glycol (PEG) carboxylic acid to the deprotected N-terminus of the this compound peptide core. The PEG linker provides spatial separation to minimize steric hindrance during protein binding.
-
Purification and Validation: Purify the final product using HPLC. Confirm its structure via NMR and mass spectrometry. Crucially, validate that the biotinylated probe retains at least partial biological activity in a relevant assay (e.g., cytotoxicity against a sensitive cell line) to ensure the modification has not destroyed its binding capability[5].
-
Protocol 2: Affinity Pulldown and Mass Spectrometry
-
Objective: To isolate and identify proteins that directly bind to the this compound probe from a complex cellular mixture.
-
Methodology: This protocol was successfully used to identify PITPα/β as targets for Microcolin H[8].
-
Cell Lysis: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to this compound) using a mild lysis buffer (e.g., Triton X-100 or NP-40 based) containing protease and phosphatase inhibitors.
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate for 2-4 hours at 4°C to allow for binding. A crucial control is to perform a parallel incubation with an excess of non-biotinylated ("free") this compound to competitively inhibit specific binding.
-
Capture: Add streptavidin-coated magnetic beads or agarose resin to the lysate and incubate for another 1-2 hours to capture the biotin probe-protein complexes.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions by boiling in SDS-PAGE loading buffer.
-
Protein Separation and Identification:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie or silver staining. Specific bands that appear in the probe lane but are absent or reduced in the competitive inhibition lane are candidate targets.
-
Excise these bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.
-
-
Conclusion
The identification of cellular targets is the cornerstone of understanding a drug's mechanism of action and advancing its development. For this compound, the discovery of PITPα/β as direct covalent targets has been a significant breakthrough, linking its potent biological activities to the modulation of fundamental cellular processes like autophagy and lipid signaling[8][9]. The methodologies outlined in this guide, particularly the chemical proteomics workflow, provide a robust framework for researchers to validate these findings and discover novel interactors. A thorough understanding of these targets and their downstream pathways is essential for harnessing the therapeutic potential of this compound in oncology and immunology.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing microcolin A analogs as biological probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induction of apoptosis in mouse thymocytes by microcolin A and its synthetic analog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Analogs of Microcolin B: Structure, Properties, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural analogs of Microcolin B, a potent lipopeptide of marine origin. It details their chemical structures, biological properties, and mechanisms of action, with a focus on their immunosuppressive and cytotoxic activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Microcolins
Microcolins are a class of lipopeptides produced by marine cyanobacteria, most notably Moorea producens (formerly known as Lyngbya majuscula). This compound, along with its analogs, has garnered significant scientific interest due to its potent and diverse biological activities, including immunosuppression and cytotoxicity against various cancer cell lines. These properties make them promising candidates for further investigation in the development of novel therapeutic agents.
Chemical Structures of Microcolin Analogs
The Microcolin family comprises a series of structurally related linear lipopeptides. The core structure typically consists of a unique fatty acid moiety linked to a peptide chain. Variations in the amino acid sequence and the fatty acid side chain give rise to the different analogs. The known natural analogs of this compound include Microcolin A, C, D, and the more recently discovered Microcolins E through M.
(Structures of Microcolins A-M would be depicted here in a publication; for this format, refer to publicly available chemical structure databases.)
Biological Properties of Microcolin Analogs
The biological activities of Microcolin analogs have been a primary focus of research. Their potent immunosuppressive and cytotoxic effects are of particular interest. The following tables summarize the available quantitative data on these properties.
Cytotoxic Activity
Microcolins have demonstrated significant cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several analogs are presented in Table 1.
| Compound | Cell Line | IC50 | Citation |
| Microcolin A | Murine P-388 leukemia | Potent inhibitor (exact IC50 not specified) | [1] |
| This compound | Murine P-388 leukemia | Potent inhibitor (exact IC50 not specified) | [1] |
| Microcolins E-M | H-460 (Human Lung Cancer) | Ranging from 6 nM to 5.0 μM | [2] |
Note: More extensive and comparative IC50 data for all analogs across a wider range of cell lines is a subject of ongoing research and not fully available in the public domain.
Immunosuppressive Activity
Microcolins are potent inhibitors of lymphocyte proliferation, a key process in the immune response. Table 2 summarizes the immunosuppressive activities of Microcolin A.
| Compound | Assay | IC50 | Citation |
| Microcolin A | Murine Mixed Lymphocyte Reaction (MLR) | 5.0 nM | [3] |
| Microcolin A | Concanavalin A-induced murine splenocyte proliferation | 5.8 nM | [3] |
| Microcolin A | Phytohemagglutinin-induced murine splenocyte proliferation | 12.5 nM | [3] |
| Microcolin A | Lipopolysaccharide-induced murine splenocyte proliferation | 8.0 nM | [3] |
| Microcolin A | Anti-IgM-induced murine splenocyte proliferation | 10.0 nM | [3] |
| Microcolin A | Phorbol 12-myristate 13-acetate plus ionomycin-induced murine splenocyte proliferation | 5.8 nM | [3] |
| This compound | Murine Mixed Lymphocyte Reaction (MLR) | Potent inhibitor (exact IC50 not specified) | [1] |
Note: Comprehensive immunosuppressive activity data for Microcolins C-M is not yet widely available.
Mechanism of Action: The Hippo Signaling Pathway
Recent studies have elucidated a key mechanism of action for this compound, involving the activation of the Hippo signaling pathway. This pathway is a critical regulator of organ size, cell proliferation, and apoptosis.
This compound has been shown to directly target and covalently bind to phosphatidylinositol transfer proteins α and β (PITPα/β). This interaction is thought to induce a conformational change in PITPα/β, leading to the activation of the Hippo kinase cascade. The core of this cascade involves the sequential phosphorylation and activation of the kinases MST1/2 and LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. The inhibition of YAP/TAZ nuclear translocation prevents the transcription of pro-proliferative and anti-apoptotic genes, ultimately leading to cell growth arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Microcolin analogs.
Isolation and Purification of Microcolins from Moorea producens
The following protocol outlines a typical bioassay-guided fractionation procedure for the isolation of Microcolins.
Protocol Details:
-
Collection and Extraction: Collect fresh biomass of Moorea producens. Lyophilize and extract the dried biomass exhaustively with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it between n-hexane and 90% aqueous MeOH. The aqueous MeOH layer is then further partitioned with CH₂Cl₂.
-
VLC and Bioassay: Subject the bioactive CH₂Cl₂ fraction to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of increasing polarity (e.g., n-hexane/ethyl acetate followed by ethyl acetate/MeOH). Screen the resulting fractions for cytotoxicity or immunosuppressive activity.
-
HPLC Purification: Purify the active fractions by repeated rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water to yield the pure Microcolin analogs.
Structure Elucidation: Marfey's Method for Amino Acid Analysis
The absolute configuration of the amino acid residues is crucial for the complete structural elucidation of peptides. Marfey's method is a widely used derivatization technique followed by HPLC analysis.
Protocol Details:
-
Acid Hydrolysis: Hydrolyze a small amount (e.g., 50-100 µg) of the purified peptide with 6 M HCl at 110°C for 16-24 hours in a sealed vial under an inert atmosphere.
-
Derivatization: Evaporate the acid hydrolysate to dryness. Dissolve the residue in 50 µL of 1 M NaHCO₃. Add 100 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone. Incubate the mixture at 40°C for 1 hour.
-
Quenching and Analysis: Cool the reaction mixture and quench by adding 50 µL of 1 M HCl. Analyze the resulting diastereomeric derivatives by RP-HPLC with UV detection at 340 nm.
-
Comparison with Standards: Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards to determine the absolute configuration of each residue.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Details:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the Microcolin analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR)
The MLR assay measures the proliferation of T-cells in response to alloantigens.
Protocol Details:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture: Co-culture the PBMCs from the two donors (responder and stimulator cells) in a 96-well plate. For a one-way MLR, the stimulator cells are pre-treated with mitomycin C or irradiation to prevent their proliferation.
-
Compound Treatment: Add serial dilutions of the Microcolin analogs to the co-culture.
-
Proliferation Measurement: After 4-5 days of incubation, assess T-cell proliferation by adding ³H-thymidine and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation relative to the untreated control and determine the IC50 value.
Conclusion and Future Perspectives
The Microcolin family of natural products represents a rich source of potent bioactive compounds with significant potential for therapeutic development. Their unique chemical structures and potent immunosuppressive and cytotoxic activities, mediated in part through the activation of the Hippo signaling pathway, make them compelling leads for drug discovery programs.
Further research is warranted to:
-
Fully elucidate the structure-activity relationships within the expanded Microcolin family.
-
Conduct more comprehensive biological profiling of all known analogs against a wider range of cancer cell lines and in various models of immune-related diseases.
-
Investigate the potential for synergistic effects when combined with other therapeutic agents.
-
Explore the development of synthetic analogs with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound and its natural analogs.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Microcolin Lipopeptides from the Marine Cyanobacterium Moorea producens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Pharmacology of Microcolin B: A Technical Guide
Introduction
Microcolin B is a lipopeptide natural product first isolated in 1992 from a Venezuelan sample of the blue-green alga (cyanobacterium) Lyngbya majuscula.[1] Alongside its analogue, Microcolin A, it was identified in early studies as a highly potent agent with significant immunosuppressive and antineoplastic properties.[1] These initial findings highlighted this compound as a molecule of interest for potential therapeutic development, prompting further investigation into its biological activities. This guide provides an in-depth overview of the early pharmacological research on this compound, focusing on the quantitative data, experimental methodologies, and the mechanistic understanding from that period.
Data Presentation: Pharmacological Activity
Early investigations into this compound focused on two primary areas: its ability to suppress the immune system and its cytotoxicity against cancer cell lines. The quantitative data from these foundational studies are summarized below.
Table 1: Immunosuppressive Activity of this compound
| Assay | Organism | Target Cells | Parameter | Value (nM) | Reference |
| Two-Way Mixed Lymphocyte Reaction | Murine | Splenocytes | EC₅₀ | 42.7 | As cited in Marine Drugs (2010) |
| Lymphocyte Viability Assay | Murine | Splenocytes | TC₅₀ | 191.0 | As cited in Marine Drugs (2010) |
EC₅₀ (Half maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. TC₅₀ (Half maximal Toxic Concentration): The concentration at which the substance is toxic to 50% of the cells.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | Parameter | Value | Reference |
| P-388 | Murine Leukemia | IC₅₀ | Potent | Journal of Natural Products (1992)[1] |
IC₅₀ (Half maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. Note: The original 1992 publication by Koehn et al. describes this compound as a "potent inhibitor" of murine P-388 leukemia in vitro, but a specific IC₅₀ value is not provided in the abstract or other readily accessible literature from that period.[1]
Early Mechanistic Insights
In the initial phase of research, the precise molecular target and mechanism of action for this compound were not elucidated. The understanding was based on its observed phenotypic effects: the potent inhibition of lymphocyte proliferation in response to allogeneic stimuli (immunosuppression) and the direct killing of cancer cells (cytotoxicity). The distinct structures of the microcolins compared to other known immunosuppressants suggested a potentially novel mechanism of action.
The diagram below illustrates the high-level understanding of this compound's activity based on early research. It acts as an external inhibitory agent on key cellular processes of immune and cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in early this compound research, reconstructed based on standard practices of the era.
1. Murine Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the proliferative response of lymphocytes from one mouse strain when co-cultured with lymphocytes from a genetically different (allogeneic) strain. It is a classic in vitro model of the recognition phase of transplant rejection.
-
Objective: To determine the concentration at which this compound inhibits T-cell proliferation in response to allogeneic stimulation.
-
Materials:
-
Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c).
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
This compound stock solution (in DMSO or ethanol).
-
[³H]-Thymidine (radiolabel for proliferation measurement).
-
96-well round-bottom microtiter plates.
-
Cell harvester and liquid scintillation counter.
-
-
Protocol:
-
Preparation of Responder and Stimulator Cells:
-
Aseptically harvest spleens from both mouse strains into sterile culture medium.
-
Prepare single-cell suspensions by gently teasing the spleens apart between frosted microscope slides or using a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the remaining splenocytes twice with culture medium via centrifugation.
-
Resuspend cells and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
For a one-way MLR, inactivate the stimulator cell population (e.g., BALB/c) with Mitomycin C or irradiation to prevent their proliferation.
-
-
Assay Setup:
-
In a 96-well plate, add 1x10⁵ responder cells (e.g., C57BL/6) to each well.
-
Add 1x10⁵ inactivated stimulator cells to the wells.
-
Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (medium with DMSO/ethanol).
-
Bring the final volume in each well to 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ atmosphere.
-
-
Measurement of Proliferation:
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Proliferating cells will incorporate the radiolabel into their newly synthesized DNA.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the level of cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the log of the this compound concentration and determine the EC₅₀ value using non-linear regression.
-
-
The workflow for this crucial assay is visualized below.
References
Toxicological Profile of Crude Microcolin B Extracts: A Technical Guide
Disclaimer: Direct toxicological studies on crude extracts specifically designated as "Microcolin B extracts" are not extensively available in public literature. This guide provides a representative toxicological profile based on studies of crude extracts from Lyngbya majuscula, the marine cyanobacterium from which this compound is isolated. These crude extracts contain a complex mixture of bioactive compounds, and their toxicological properties cannot be attributed to this compound alone. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent immunosuppressive and cytotoxic lipopeptide first isolated from the marine cyanobacterium Lyngbya majuscula (now also classified under Moorea producens).[1] While research has focused on the activity of purified this compound and its analogs, the toxicological profile of crude extracts containing this and other cyanobacterial metabolites is of significant interest for preliminary drug development, ecological risk assessment, and occupational safety. Crude extracts of Lyngbya majuscula are known to exhibit a range of biological activities, including potent cytotoxicity, dermal irritation, and potential neurotoxicity.[1][2][3] This guide synthesizes the available toxicological data, outlines relevant experimental protocols, and illustrates the potential mechanisms of action.
In Vitro Cytotoxicity
Crude extracts of Lyngbya majuscula have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of cell death induced by these extracts appears to be apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the in vitro cytotoxicity of Lyngbya majuscula crude extracts.
| Extract Type | Cell Line | Assay | Endpoint | Result | Reference |
| Methanolic | A549 (Human Lung Carcinoma) | MTT | IC50 | 14.82 ± 0.62 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxicity of a crude extract on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a crude Lyngbya majuscula extract on A549 human lung carcinoma cells.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Crude methanolic extract of Lyngbya majuscula
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of the crude extract in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0-1000 µg/mL). The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the crude extract. Include a vehicle control (medium with the highest concentration of DMSO used) and a negative control (untreated cells).
-
Incubate the plate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the extract concentration and fitting the data to a dose-response curve.
In Vivo Toxicity
In vivo toxicity data for crude extracts of Lyngbya majuscula is limited. Studies have primarily focused on dermal toxicity and general observations following intraperitoneal or oral administration.
Dermal Toxicity
Crude extracts and the intact cyanobacterium are known to cause significant skin irritation, a condition often referred to as "swimmer's itch" or "seaweed dermatitis".[3]
-
Symptoms: Erythema (redness), blistering, and inflammation of the skin.
-
Mechanism: The toxins lyngbyatoxin A and debromoaplysiatoxin, present in many strains of Lyngbya majuscula, are potent activators of protein kinase C (PKC), leading to an inflammatory response.
Acute Systemic Toxicity
Limited studies in mice have provided some insights into the systemic effects of crude extracts from related Lyngbya species.
-
Observations in Mice: Intraperitoneal injection of an extract from Lyngbya aerugineo-coerulea resulted in neurotoxic symptoms such as reduced activity, convulsions, and respiratory difficulties. However, no lethality was observed at the tested dose.
-
Oral Toxicity of Purified Toxin: Oral administration of purified lyngbyatoxin A to mice has been shown to cause inflammation in the liver.
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
This protocol provides a general framework for an acute oral toxicity study in rodents, based on OECD Guideline 423.
Objective: To determine the acute oral toxicity (and estimate the LD50) of a crude Lyngbya majuscula extract in rats.
Materials:
-
Wistar or Sprague-Dawley rats (young, healthy adults)
-
Crude Lyngbya majuscula extract
-
Vehicle (e.g., corn oil, distilled water with a suitable suspending agent)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days.
-
Dosing: Fast the animals overnight prior to dosing. Administer a single limit dose of 2000 mg/kg body weight of the crude extract via oral gavage to a group of three female rats. A control group receives the vehicle only.
-
Observations: Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Parameters to Monitor:
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems; changes in activity levels, gait, and posture).
-
Mortality.
-
Body weight changes (weekly).
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortality. If no mortality occurs at the limit dose, the LD50 is considered to be greater than 2000 mg/kg.
Mechanism of Action: Induction of Apoptosis
The cytotoxicity of Lyngbya majuscula crude extracts is primarily mediated through the induction of apoptosis. This programmed cell death is characterized by distinct morphological and biochemical changes.
Evidence for Apoptosis
-
Morphological Changes: Treatment of A549 cells with a methanolic extract of Lyngbya majuscula resulted in cell shrinkage and loss of the characteristic stretched appearance.
-
DNA Fragmentation: A DNA laddering pattern, a hallmark of apoptosis, was observed in A549 cells following treatment with the extract.
Signaling Pathway
While the specific signaling cascade initiated by the crude extract has not been fully elucidated, the involvement of key apoptotic events can be inferred. The following diagram illustrates a generalized workflow for assessing the toxicological profile of a marine crude extract and a potential apoptotic pathway.
Caption: A generalized workflow for the toxicological assessment of a marine crude extract.
Caption: A plausible intrinsic apoptotic pathway induced by crude extract components.
Conclusion
Crude extracts of Lyngbya majuscula, the source of this compound, exhibit significant toxicological properties, most notably potent in vitro cytotoxicity against cancer cells and dermal toxicity. The primary mechanism of cytotoxicity appears to be the induction of apoptosis. In vivo data, while limited, suggests the potential for systemic toxicity, including neurotoxic and hepatotoxic effects. It is crucial to reiterate that these effects are due to the complex mixture of bioactive compounds within the crude extract and not solely attributable to this compound. Further research is required to isolate and characterize the specific compounds responsible for the observed toxicity and to fully elucidate their mechanisms of action. This information is vital for the safe handling of these extracts in a research setting and for guiding future drug discovery and development efforts.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Microcolin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microcolin B is a potent immunosuppressive lipopeptide isolated from the blue-green alga Lyngbya majuscula.[1] Its complex structure, featuring a unique acylpeptide chain, has made it a challenging target for total synthesis. This document outlines a detailed protocol for the total synthesis of this compound, based on reported synthetic strategies. The presented protocol follows a convergent approach, involving the synthesis of key fragments followed by their strategic coupling. This approach allows for flexibility and efficiency in the synthesis of this complex natural product.[2]
Overall Synthetic Strategy
The total synthesis of this compound is achieved through a convergent strategy, which involves the independent synthesis of two key fragments: the (R,R)-2,4-dimethyloctanoic acid side chain and the prolylpyrrolen-2-one moiety. These fragments are then coupled with a central tripeptide core to yield the final product.
Figure 1. Convergent total synthesis strategy for this compound.
Data Presentation
The following table summarizes the yields for key steps in the synthesis of this compound and its analogues.
| Step | Product | Yield (%) | Reference |
| Mixed Imide Formation | Mixed Imide Intermediate | 80 | [3] |
| Peptide Coupling (Acid 3 and Amine 5) | Dipeptide Intermediate 6 | 64 | [4] |
| Peptide Coupling (Octanoic acid and deprotected tripeptide) | N-Octanoyl-tripeptide | 70 | [4] |
| Coupling with Pyrrolinone and Acetylation | Acetylated this compound Analogue | 40 | [4] |
| N-BOC-N-Methyl-L-Leucine-L-threonine (OMEM) benzyl ester synthesis | Compound 2 | 81 | [4] |
Experimental Protocols
I. Synthesis of the (R,R)-2,4-Dimethyloctanoic Acid Fragment
A key step in the synthesis of this fragment is a methyl-directed asymmetric hydrogenation of a lactone precursor.[3]
Protocol: Asymmetric Hydrogenation
-
Reaction Setup: A solution of the unsaturated lactone precursor in an appropriate solvent (e.g., methanol) is placed in a high-pressure hydrogenation vessel.
-
Catalyst Addition: A rhodium on alumina catalyst is added to the solution.
-
Hydrogenation: The vessel is charged with hydrogen gas to the desired pressure and the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired (R,R)-2,4-dimethyloctanoic acid.
II. Synthesis of the Prolylpyrrolen-2-one Moiety
This unique portion of this compound is synthesized via a novel, direct mixed imide formation reaction.[3]
Protocol: Mixed Imide Formation
-
Preparation of Lithium Imidate: A solution of lactam 6 in anhydrous THF is cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 15 minutes to form the lithium imidate.[4]
-
Mixed Anhydride Formation: In a separate flask, a solution of the pentafluorophenyl ester of CBZ-proline 5 and triethylamine in anhydrous THF is cooled to 0 °C. Trimethylacetyl chloride is added, and the mixture is stirred for 1 hour.[4]
-
Coupling Reaction: The pre-cooled solution of the lithium imidate is slowly added to the mixed anhydride solution via cannula at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.[4]
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to afford the mixed imide.[4]
III. Assembly of the this compound Backbone
The final assembly involves sequential peptide couplings. The following is a general protocol for peptide coupling using a mixed anhydride method, as described for a this compound analogue.[4]
Protocol: Peptide Coupling (Mixed Anhydride Method)
-
Acid Activation: To an ice-cold solution of the carboxylic acid fragment (e.g., (R,R)-2,4-dimethyloctanoic acid or an intermediate peptide acid) and triethylamine in dry THF, trimethylacetyl chloride is added, and the mixture is stirred for 1 hour at 0 °C.[4]
-
Coupling: A solution of the amine fragment (e.g., the N-terminus of the tripeptide) in THF is added slowly to the reaction mixture. The reaction is then stirred at room temperature for 8 hours.[4]
-
Workup: The volatiles are removed in vacuo. The residue is dissolved in dichloromethane (DCM), washed with water, and the organic layer is dried over sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography.[4]
Alternative Coupling Reagent: BOP-Cl
For the coupling of sterically hindered amino acids, bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) can be an effective reagent.[5]
Protocol: Peptide Coupling using BOP-Cl
-
Reaction Setup: To a solution of the carboxylic acid and the amine hydrochloride salt in dichloromethane (CH₂Cl₂), triethylamine is added, followed by BOP-Cl at room temperature.[5]
-
Reaction: The mixture is stirred for 16-18 hours.
-
Quenching and Workup: The reaction is quenched with water and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.[5]
-
Purification: The residue is purified by preparative thin-layer chromatography (TLC) or column chromatography.[5]
IV. Final Deprotection Steps
The final stage of the synthesis involves the removal of protecting groups to yield this compound. The specific deprotection strategies will depend on the protecting groups used during the synthesis of the fragments.
Logical Relationships in Synthesis
The following diagram illustrates the logical flow of the key transformations and fragment couplings in the total synthesis of this compound.
Figure 2. Logical flow of the this compound total synthesis.
References
Application Note: Isolating Microcolin B from Blue-Green Algae Cultures
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Assessment and identification of bioactive metabolites from terrestrial Lyngbya spp. responsible for antioxidant, antifungal, and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture of the marine cyanobacterium, Lyngbya majuscula (Oscillatoriaceae), for bioprocess intensified production of cyclic and linear lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioassay-guided Isolation and Identification of Desacetyl-Microcolin B from Lyngbya cf. polychroa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Microcolin B in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide derived from the marine cyanobacterium Lyngbya majuscula. It has garnered significant interest within the research and drug development communities due to its pronounced immunosuppressive and antitumor activities. These properties make this compound a compelling candidate for investigation in oncology and immunology. This document provides detailed application notes and standardized protocols for the utilization of this compound in various in vitro cell culture assays to assess its biological effects, including cytotoxicity, induction of apoptosis, and cell cycle arrest.
Mechanism of Action
This compound and its analogs, such as Microcolin H, have been shown to exert their effects through multiple mechanisms. Notably, they can act as activators of the Hippo signaling pathway, a key regulator of organ size and cell proliferation.[1] Additionally, microcolins can induce autophagy-dependent cell death by targeting phosphatidylinositol transfer proteins (PITPα/β).[2][3] This multifaceted activity underscores the therapeutic potential of this compound.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Assay Method | Reference |
| e.g., P-388 | Murine Leukemia | e.g., 48 | Enter Value | e.g., MTT Assay | (Internal Data) |
| e.g., MCF-7 | Breast Cancer | e.g., 72 | Enter Value | e.g., CCK-8 Assay | (Internal Data) |
| e.g., HCT116 | Colon Cancer | e.g., 48 | Enter Value | e.g., Crystal Violet | (Internal Data) |
| e.g., HeLa | Cervical Cancer | e.g., 72 | Enter Value | e.g., Resazurin Assay | (Internal Data) |
| e.g., A549 | Lung Cancer | e.g., 48 | Enter Value | e.g., MTT Assay | (Internal Data) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for Cytotoxicity Assay
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microcolin B Immunosuppression Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide of marine origin, isolated from the cyanobacterium Lyngbya majuscula.[1] Preliminary studies have demonstrated its significant immunosuppressive properties, highlighting its potential as a lead compound for the development of novel immunosuppressive agents. These application notes provide a detailed protocol for evaluating the immunosuppressive activity of this compound, focusing on its effects on lymphocyte proliferation, cytokine production, and the underlying molecular mechanisms involving the Calcineurin-NFAT signaling pathway. The protocols are designed to be robust and reproducible for researchers in immunology and drug discovery.
Data Presentation
The immunosuppressive activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cellular assays. While specific IC50 values for this compound are still under investigation, the following table summarizes the reported IC50 values for its structural analog, Microcolin A, which exhibits potent immunosuppressive effects.[2][3] This data provides a reference for the expected potency of this compound.
| Assay | Stimulant | Cell Type | IC50 (nM) | Reference |
| T-Cell Proliferation | Concanavalin A (Con A) | Murine Splenocytes | 5.8 | [2][3] |
| T-Cell Proliferation | Phytohemagglutinin (PHA) | Murine Splenocytes | 12.5 | [2][3] |
| B-Cell Proliferation | Lipopolysaccharide (LPS) | Murine Splenocytes | 8.0 | [2][3] |
| Mixed Lymphocyte Reaction (MLR) | Allogeneic Splenocytes | Murine Splenocytes | 5.0 | [2][3] |
Signaling Pathway
The primary mechanism of action for many immunosuppressive drugs involves the inhibition of the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for T-cell activation and subsequent immune responses.[4][5][6][7][8] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the phosphatase calcineurin.[4][9] Calcineurin then dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus.[9][10] In the nucleus, NFAT acts as a transcription factor, inducing the expression of key genes required for T-cell proliferation and function, most notably Interleukin-2 (IL-2).[10][11] It is hypothesized that this compound exerts its immunosuppressive effects by targeting a component of this critical pathway.
Figure 1: Simplified diagram of the Calcineurin-NFAT signaling pathway in T-cell activation.
Experimental Protocols
The following protocols provide a framework for assessing the immunosuppressive properties of this compound.
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of lymphocytes stimulated by mitogens.
Materials:
-
Murine splenocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitogens: Concanavalin A (Con A) or Phytohemagglutinin (PHA) for T-cell proliferation; Lipopolysaccharide (LPS) for B-cell proliferation
-
This compound stock solution (in DMSO or other suitable solvent)
-
[³H]-Thymidine or Cell Proliferation Dye (e.g., CFSE)
-
96-well flat-bottom culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine incorporation) or flow cytometer (for dye dilution)
Procedure:
-
Isolate splenocytes from mice or PBMCs from human blood using standard procedures (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (solvent only).
-
Add 50 µL of the appropriate mitogen solution (e.g., Con A at 5 µg/mL, PHA at 10 µg/mL, or LPS at 10 µg/mL) to the wells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.
-
For dye dilution assay: Prior to plating, label the cells with a proliferation dye according to the manufacturer's instructions. After incubation, harvest the cells, stain for lymphocyte markers (e.g., CD3 for T-cells, CD19 for B-cells), and analyze by flow cytometry to measure dye dilution as an indicator of proliferation.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mixed Lymphocyte Reaction (MLR)
The MLR is a more physiologically relevant assay that measures the T-cell response to allogeneic cells, mimicking an organ transplant rejection scenario.
Materials:
-
Splenocytes from two different strains of mice (e.g., BALB/c and C57BL/6)
-
Mitomycin C or irradiation source
-
Complete RPMI-1640 medium
-
This compound
-
[³H]-Thymidine or cell proliferation dye
-
96-well round-bottom culture plates
Procedure:
-
Isolate splenocytes from both strains of mice.
-
Prepare the stimulator cells: Treat the splenocytes from one strain (e.g., C57BL/6) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (2000-3000 rads) to prevent their proliferation. Wash the cells extensively.
-
Prepare the responder cells: Use the untreated splenocytes from the other strain (e.g., BALB/c).
-
Plate 1 x 10⁵ responder cells and 2 x 10⁵ stimulator cells in 100 µL of medium per well in a 96-well plate.
-
Add 50 µL of serially diluted this compound to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.
-
Assess proliferation using [³H]-Thymidine incorporation or a dye dilution assay as described in the lymphocyte proliferation assay protocol.
-
Calculate the percentage of inhibition and the IC50 value.
IL-2 Production Assay
This assay quantifies the effect of this compound on the production of IL-2, a critical cytokine for T-cell proliferation.
Materials:
-
Murine splenocytes or human PBMCs
-
Con A or PHA
-
This compound
-
Complete RPMI-1640 medium
-
24-well culture plates
-
Human or mouse IL-2 ELISA kit
Procedure:
-
Seed 1 x 10⁶ cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with Con A (5 µg/mL) or PHA (10 µg/mL).
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Collect the culture supernatants and centrifuge to remove cells.
-
Measure the concentration of IL-2 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of this compound for IL-2 production.
NFAT Nuclear Translocation Assay
This assay determines if this compound inhibits the translocation of NFAT from the cytoplasm to the nucleus in activated T-cells.
Materials:
-
Jurkat T-cells or primary T-cells
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound
-
Cell culture plates or coverslips
-
Fixation and permeabilization buffers
-
Primary antibody against NFAT
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Culture Jurkat T-cells or isolated primary T-cells on coverslips or in appropriate culture plates.
-
Pre-incubate the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30-60 minutes to induce NFAT activation.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for NFAT.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear localization of NFAT. A decrease in nuclear NFAT in this compound-treated cells compared to the stimulated control indicates inhibition of nuclear translocation.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the immunosuppressive activity of a test compound like this compound.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structures of calcineurin and its complexes with immunophilins-immunosuppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutive NF-κB and NFAT activation in aggressive B-cell lymphomas synergistically activates the CD154 gene and maintains lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin 2 produced by activated B lymphocytes acts as an autocrine proliferation-inducing lymphokine - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Procedure for Microcolin B Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide of marine origin, isolated from the cyanobacterium Moorea producens (formerly Lyngbya majuscula). It belongs to a class of compounds known for their significant biological activities, including immunosuppressive and antiproliferative effects. Recent studies have highlighted this compound as a promising anticancer agent due to its ability to selectively induce cell death in cancer cells, particularly those dependent on the YAP signaling pathway. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily involving the activation of the Hippo signaling pathway and the induction of autophagy.
-
Hippo Pathway Activation: this compound has been identified as an activator of the Hippo pathway. It targets phosphatidylinositol transfer proteins α and β (PITPα/β), leading to the activation of the core Hippo kinase cascade (MST1/2 and LATS1/2). This results in the phosphorylation and cytoplasmic retention of the transcriptional co-activator Yes-associated protein (YAP), a key oncogenic driver in various cancers. The inhibition of YAP nuclear localization and activity suppresses the transcription of genes involved in cell proliferation and survival, ultimately leading to cell death.
-
Induction of Autophagy and Apoptosis: By targeting PITPα/β, this compound also triggers autophagic cell death. This is characterized by the formation of autophagosomes and the degradation of cellular components. In addition to autophagy, this compound and its analogs have been shown to induce apoptosis, or programmed cell death, in certain cancer cell types. The interplay between autophagy and apoptosis appears to be cell-type dependent and is a critical determinant of the cellular response to this compound treatment.
Data Presentation
The following table summarizes the cytotoxic activity of this compound and its analog, Microcolin A, in various cell lines, presented as IC50 values (the concentration of a drug that gives half-maximal response).
| Compound | Cell Line | Cell Type | Assay | IC50 |
| Microcolin A | Murine Splenocytes | Mixed Lymphocytes | Proliferation | 5.0 nM[1] |
| Microcolin A | Murine Splenocytes | Concanavalin A-stimulated | Proliferation | 5.8 nM[1] |
| Microcolin A | Murine Splenocytes | Phytohemagglutinin-stimulated | Proliferation | 12.5 nM[1] |
| Microcolin A | Murine Splenocytes | Lipopolysaccharide-stimulated | Proliferation | 8.0 nM[1] |
| Microcolin A | Murine Splenocytes | Anti-IgM-stimulated | Proliferation | 10.0 nM[1] |
| Microcolin A | Murine Splenocytes | PMA + Ionomycin-stimulated | Proliferation | 5.8 nM[1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., YAP-dependent cell lines)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should be determined based on preliminary experiments (a suggested starting range is 0.1 nM to 10 µM). Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, taking into account the spontaneous LDH release (vehicle control) and maximum LDH release.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualization
Experimental Workflow
Caption: Experimental workflow for this compound cytotoxicity assessment.
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
Application Notes and Protocols for Identifying Microcolin B Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolin B, a potent lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula, has demonstrated significant immunosuppressive and antitumor activities.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key step in elucidating its mechanism of action is the identification of its direct cellular binding partners. This document provides detailed application notes and protocols for the identification of this compound binding proteins using two primary methodologies: Affinity Chromatography and Photo-Affinity Labeling. Additionally, it outlines the known interaction of this compound with the Phosphatidylinositol Transfer Protein (PITP) family and its subsequent modulation of the Hippo signaling pathway.
Introduction
The identification of small molecule-protein interactions is a cornerstone of drug discovery and chemical biology. For natural products like this compound, which exhibit potent biological activity, pinpointing their direct molecular targets is essential to validate their therapeutic potential and understand any potential off-target effects. The methods described herein provide robust frameworks for the enrichment and identification of proteins that specifically bind to this compound.
I. Affinity Chromatography for this compound Target Identification
Affinity chromatography is a powerful technique for isolating specific proteins from a complex mixture based on their reversible binding to a ligand immobilized on a chromatographic matrix. For identifying this compound binding proteins, a biotinylated analog of this compound is synthesized and used as an affinity probe.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for identifying this compound binding proteins using affinity chromatography.
Protocol 1: Synthesis of Biotinylated this compound Probe
This protocol is adapted from the synthesis of a biotinylated Microcolin A analog and can be applied to this compound with appropriate modifications to the starting materials. The core principle involves attaching a biotin moiety to a non-essential position of the this compound molecule, often via a linker to minimize steric hindrance.
Materials:
-
This compound
-
Biotin-PEG-amine linker
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add the Biotin-PEG-amine linker, HATU, HOBt, and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the biotinylated this compound probe using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Affinity Purification of this compound Binding Proteins
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated agarose or magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5, or SDS-PAGE sample buffer)
-
Cell culture of interest
Procedure:
-
Cell Lysis: Harvest and lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove any preservatives.
-
Probe Immobilization: Incubate the washed beads with the biotinylated this compound probe for 1-2 hours at 4°C with gentle rotation to allow for immobilization.
-
Affinity Capture: Add the cell lysate to the beads with the immobilized probe and incubate for 2-4 hours at 4°C with gentle rotation. Include a control with beads and lysate but no probe to identify non-specific binders.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer. For mass spectrometry analysis, elution with SDS-PAGE sample buffer followed by in-gel digestion is common.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise specific bands for identification or analyze the entire eluate using LC-MS/MS.[2][3]
II. Photo-Affinity Labeling (PAL) for this compound Target Identification
Photo-affinity labeling is a technique that uses a photo-reactive probe to form a covalent bond with its binding partner upon UV irradiation. This method is particularly useful for capturing transient or weak interactions.
Experimental Workflow: Photo-Affinity Labeling
Caption: Workflow for identifying this compound binding proteins using photo-affinity labeling.
Protocol 3: Synthesis of a Photo-reactive this compound Probe
This protocol involves synthesizing a this compound analog containing a photo-reactive group (e.g., diazirine or benzophenone) and a tag for enrichment (e.g., a terminal alkyne for click chemistry).
Materials:
-
This compound precursor
-
Photo-reactive amino acid or linker (e.g., photo-leucine)
-
Alkyne-containing moiety
-
Standard peptide synthesis reagents
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
The synthesis will involve solid-phase or solution-phase peptide synthesis to incorporate the photo-reactive and alkyne-containing moieties into the this compound structure.
-
The photo-reactive group should be placed in a position that does not disrupt binding, and the alkyne tag is typically placed at a terminus.
-
Purify the final probe using reverse-phase HPLC.
-
Characterize the probe by mass spectrometry and NMR to confirm its structure and purity.
Protocol 4: Photo-Affinity Labeling and Identification of Target Proteins
Materials:
-
Photo-reactive this compound probe
-
Cell culture of interest
-
UV lamp (e.g., 365 nm)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Wash and elution buffers
Procedure:
-
Labeling: Treat live cells or cell lysate with the photo-reactive this compound probe and incubate to allow for binding.
-
Cross-linking: Irradiate the samples with UV light to activate the photo-reactive group and induce covalent cross-linking to binding proteins.
-
Lysis (for live cells): If using live cells, lyse the cells after UV irradiation.
-
Click Chemistry: To the lysate, add the click chemistry reagents, including biotin-azide, to attach a biotin tag to the alkyne-modified probe.
-
Affinity Purification: Perform affinity purification of the biotinylated protein complexes using streptavidin beads as described in Protocol 2.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify them by LC-MS/MS.[4]
III. Known Binding Partner and Signaling Pathway
Recent studies have identified Phosphatidylinositol Transfer Proteins α and β (PITPα/β) as direct binding partners for this compound and the related compound, Microcolin H. This interaction has been shown to modulate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.
This compound and the Hippo Signaling Pathway
This compound has been shown to activate the Hippo pathway, leading to the phosphorylation and subsequent cytoplasmic retention and degradation of the transcriptional co-activator YAP (Yes-associated protein).[5] This prevents YAP from entering the nucleus and promoting the transcription of pro-proliferative and anti-apoptotic genes. The binding of this compound to PITPα/β is a key upstream event in this process.
Caption: this compound activates the Hippo pathway by binding to PITPα/β.
IV. Quantitative Data
The following tables summarize key quantitative data related to the biological activity of Microcolins.
Table 1: Immunosuppressive Activity of Microcolin A *
| Assay | IC50 (nM) |
| Concanavalin A-induced proliferation | 5.8 |
| Phytohemagglutinin-induced proliferation | 12.5 |
| Lipopolysaccharide-induced proliferation | 8.0 |
| Mixed lymphocyte reaction | 5.0 |
| Anti-IgM-induced proliferation | 10.0 |
| Phorbol ester + ionomycin stimulation | 5.8 |
*Data for Microcolin A is presented as a proxy for this compound due to their structural similarity and shared potent immunosuppressive activity.[6]
Table 2: Binding Affinity of Microcolin H to PITPα/β *
| Ligand | Target | Binding Affinity (KD) | Method |
| Microcolin H | PITPα/β | ~6.2 µM | Microscale Thermophoresis |
*This data for the related compound Microcolin H suggests a similar binding affinity for this compound to the same target.
V. Conclusion
The methodologies outlined in this document provide a comprehensive guide for researchers aiming to identify and characterize the protein binding partners of this compound. The successful identification of these targets will be instrumental in understanding its mechanism of action and will facilitate its potential translation into a clinical candidate for immunosuppressive or anticancer therapies. The known interaction with PITPα/β and the subsequent modulation of the Hippo pathway provides a solid foundation for further investigation into the intricate signaling networks affected by this potent natural product.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 3. wp.unil.ch [wp.unil.ch]
- 4. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing In Vivo Studies with Microcolin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting in vivo studies with Microcolin B, a potent immunosuppressive and antiproliferative lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1][2][3] These guidelines are intended for researchers in pharmacology, immunology, and oncology investigating the therapeutic potential of this marine natural product.
This compound has demonstrated significant biological activity, including the ability to inhibit the murine mixed lymphocyte response and suppress the proliferation of various cell lines.[2] Recent studies have identified it as an activator of the Hippo signaling pathway, which is crucial in organ size control and tumor suppression.[4] Furthermore, a related compound, Microcolin H, has been shown to induce autophagic cell death in cancer cells by targeting phosphatidylinositol transfer protein alpha/beta (PITPα/β), suggesting a potential mechanism of action for this class of molecules.[5][6]
Given its potent bioactivity, careful and well-designed in vivo experiments are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
Data Presentation: In Vitro Activity of Microcolins
Quantitative data from in vitro studies of Microcolin A, a closely related analog, can inform starting dose selection for in vivo studies. The following table summarizes the reported IC50 values for Microcolin A in various murine splenocyte proliferation assays.
| Assay | Stimulant | IC50 (nM) |
| Splenocyte Proliferation | Concanavalin A | 5.8[7][8] |
| Splenocyte Proliferation | Phytohemagglutinin | 12.5[7][8] |
| Splenocyte Proliferation | Lipopolysaccharide (LPS) | 8.0[7][8] |
| Mixed Lymphocyte Reaction | Allogeneic Splenocytes | 5.0[7][8] |
| B-cell Proliferation | anti-IgM (μ-chain specific) | 10.0[7][8] |
| T-cell Proliferation | Phorbol 12-myristate 13-acetate + Ionomycin | 5.8[7][8] |
Note: This data is for Microcolin A and should be used as a preliminary guide for this compound dose-range finding studies.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Materials:
-
This compound (stored at -20°C to -80°C)[1]
-
Vehicle (e.g., sterile PBS with a low percentage of DMSO and Tween 80)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and monitoring equipment
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution to the desired concentrations with sterile PBS containing a solubilizing agent like Tween 80. Ensure the final concentration of the solvent is non-toxic to the animals.
-
Dose Escalation: Begin with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts of animals. A suggested dose escalation scheme could be 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Administer a vehicle control to a separate cohort.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, ruffled fur, and lethargy. Record body weight at least three times a week.
-
Endpoint: The MTD is defined as the highest dose that does not result in greater than 20% weight loss or significant clinical signs of distress. The study duration is typically 7-14 days.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any treatment-related toxicities.
In Vivo Efficacy Study: Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo cancer model.
Materials:
-
Cancer cell line of interest (e.g., YAP-dependent cancer cells)[4]
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound at doses below the MTD (e.g., daily or every other day) via the determined route. Administer vehicle to the control group.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a set duration.
-
Data Analysis: At the end of the study, excise the tumors and record their weight. Analyze tumor growth inhibition and compare the mean tumor volumes and weights between the treated and control groups.
In Vivo Immunosuppression Study: Skin Allograft Model
Objective: To assess the immunosuppressive activity of this compound by evaluating its ability to prolong skin allograft survival.
Materials:
-
Two strains of mice with different major histocompatibility complexes (e.g., C57BL/6 as donors and BALB/c as recipients)
-
This compound
-
Vehicle control
-
Surgical instruments for skin grafting
Protocol:
-
Skin Grafting:
-
Anesthetize both donor and recipient mice.
-
Prepare a graft bed on the dorsal thorax of the recipient mouse by excising a section of skin.
-
Harvest a full-thickness skin graft from the tail or back of the donor mouse and place it onto the graft bed of the recipient.
-
Suture the graft in place and apply a protective bandage.
-
-
Treatment: Begin administration of this compound or vehicle control on the day of transplantation and continue daily for the duration of the study.
-
Graft Survival Assessment: Remove the bandages after 7-10 days and visually inspect the grafts daily for signs of rejection (e.g., inflammation, necrosis, and eschar formation).
-
Endpoint: The day of rejection is defined as the first day on which more than 80% of the graft tissue is necrotic.
-
Data Analysis: Compare the median graft survival time between the this compound-treated and vehicle control groups.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
Microcolin B: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the proper handling and storage of Microcolin B, a potent natural product with significant immunosuppressive and anticancer properties.
This compound is a lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. It has garnered considerable interest in the scientific community for its potent biological activities. This document outlines its proper handling, storage, and experimental use, providing a foundation for reliable and reproducible research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₉H₆₅N₅O₈ |
| Molecular Weight | 731.96 g/mol |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL)[1] |
| CAS Number | 141205-32-5 |
Proper Handling and Storage
Due to its potent biological activity and potential hazards, proper handling and storage procedures are crucial.
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat. For procedures that may generate aerosols or dust, a suitable respirator is recommended.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Conditions
The stability of this compound is dependent on the storage conditions. Adherence to the recommended temperatures is critical to maintain its biological activity.
| Form | Storage Temperature | Duration |
| Powder (Lyophilized) | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Key Storage Recommendations:
-
Keep the container tightly sealed to prevent moisture absorption.
-
Protect from direct sunlight and sources of ignition.
-
Store in a cool, well-ventilated area.
-
Avoid repeated freeze-thaw cycles of solutions. It is advisable to aliquot stock solutions into single-use volumes.
Spill and Disposal Procedures
-
Spills: In the event of a spill, wear full PPE. Absorb liquid spills with an inert material (e.g., diatomite). Decontaminate the affected surfaces by wiping with alcohol.
-
Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste. Avoid release into the environment, as it is very toxic to aquatic life with long-lasting effects.
Biological Activity and Mechanism of Action
This compound exhibits potent immunosuppressive and anticancer activities through the modulation of key cellular signaling pathways.
Immunosuppressive Activity
Anticancer Activity
This compound's anticancer effects are primarily attributed to its ability to activate the Hippo signaling pathway and induce autophagy.
-
Hippo Pathway Activation: this compound activates the Hippo pathway, leading to the phosphorylation and subsequent cytoplasmic retention of the transcriptional co-activator Yes-associated protein (YAP)[4][5]. This is particularly effective in cancer cells that are dependent on YAP for their proliferation and survival[4][5].
-
Autophagy Induction: The related compound, Microcolin H, has been shown to induce autophagy by directly binding to phosphatidylinositol transfer proteins α and β (PITPα/β)[6][7]. Molecular docking studies suggest that this compound also binds to PITPα, indicating a similar mechanism for autophagy induction[8]. Autophagy is a cellular process of self-degradation that can lead to cell death in cancer cells.
Signaling Pathway Diagrams:
Experimental Protocols
The following are generalized protocols for common in vitro assays. Optimal concentrations and incubation times for this compound should be determined empirically for each cell line and experimental setup.
Preparation of Stock Solutions
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent: Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline for determining the IC50 value of this compound.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the immunosuppressive effect of this compound on T-cell proliferation.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (responder and stimulator cells).
-
Stimulator Cell Inactivation: Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture: Co-culture the responder and inactivated stimulator PBMCs in a 96-well plate.
-
Treatment: Add serial dilutions of this compound to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO₂.
-
Proliferation Assessment: Measure T-cell proliferation using a suitable method, such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
Data Analysis: Determine the concentration of this compound that inhibits T-cell proliferation by 50% (IC50).
Autophagy Induction Assay (Western Blot for LC3-II)
This protocol is to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a vehicle control.
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates autophagy induction.
Concluding Remarks
This compound is a valuable research tool with significant therapeutic potential. The information and protocols provided in this document are intended to serve as a guide for its safe and effective use in a laboratory setting. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to all safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. escholarship.org [escholarship.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Determining Microcolin B Solubility for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcolin B is a potent immunosuppressive and cytotoxic lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. Its promising therapeutic potential necessitates well-defined protocols for its use in experimental settings. A critical parameter for the accurate and reproducible application of this compound in in vitro and in vivo studies is its solubility in various laboratory solvents. This document provides detailed application notes on the solubility of this compound, protocols for its dissolution and use in cell-based assays, and an overview of its mechanism of action.
Solubility of this compound
The solubility of this compound is a key factor in preparing stock solutions for experimental use. Based on available data, this compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble in other common laboratory solvents.
Data Presentation: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM)¹ | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 100[1] | 136.62[1] | Not Specified | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Ethanol | Data Not Available | Data Not Available | Not Specified | |
| Methanol | Data Not Available | Data Not Available | Not Specified | |
| Water | Data Not Available[2] | Data Not Available | Not Specified | Generally considered to have low aqueous solubility. |
¹Molar solubility was calculated using a molecular weight of 731.96 g/mol for this compound.[3]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous media for various experimental applications.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, amber microcentrifuge tubes or vials
-
Sonicator bath
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve a final concentration of 100 mg/mL.
-
Sonication: To facilitate dissolution, place the vial in a sonicator bath for 10-15 minutes.[1] Intermittently vortex the solution to ensure it is thoroughly mixed.
-
Visual Inspection: Visually inspect the solution to ensure that the this compound has completely dissolved and no particulates are visible.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol for In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (100 mg/mL in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment of Cells: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Addition of MTT Reagent: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Signaling Pathway and Experimental Workflow
This compound and the Hippo Signaling Pathway
This compound is known to be an activator of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the activation of the transcriptional co-activator YAP (Yes-associated protein), which promotes cancer cell proliferation and survival. This compound's activation of the Hippo pathway leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP, thereby inhibiting the growth of YAP-dependent cancer cells.
Caption: Hippo Signaling Pathway Activation by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates the logical flow of an in vitro experiment to determine the cytotoxic effects of this compound.
Caption: Workflow for In Vitro Cytotoxicity Assay of this compound.
References
Preparing Microcolin B Stock Solutions for Cell Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide of marine origin, isolated from the cyanobacterium Lyngbya majuscula. It has garnered significant interest within the scientific community due to its pronounced immunosuppressive and antiproliferative activities. As a valuable tool for in vitro studies, the correct preparation and application of this compound are paramount to achieving reproducible and accurate experimental outcomes. These application notes provide detailed protocols for the preparation of this compound stock solutions for cell treatment, alongside essential data on its chemical properties, effective concentrations, and mechanism of action.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 731.96 g/mol | [1][2] |
| Chemical Formula | C₃₉H₆₅N₅O₈ | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL or 136.62 mM) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first critical step in ensuring the reliability of cell-based assays. The following protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Sterile, filtered pipette tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood.
-
Dissolution in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder to achieve a stock concentration of 100 mg/mL (136.62 mM).[2] It is recommended to use newly opened DMSO as it is hygroscopic and can affect solubility.[2]
-
Complete Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect it from light and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
Table of Recommended Stock Solution Preparation:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 10 mM | 136.6 µL |
| 5 mM | 273.2 µL |
| 1 mM | 1.366 mL |
Experimental Protocols: Cell Treatment and Cytotoxicity Assay
The following is a detailed protocol for treating cells with this compound and assessing its cytotoxic effects using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cultured cells in appropriate growth medium
-
96-well cell culture plates
-
This compound stock solution (prepared as described above)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from the stock solution in a sterile, cell culture medium to achieve the desired final concentrations for treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental endpoint.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathway
This compound has been identified as an activator of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] Activation of the Hippo pathway by this compound leads to the phosphorylation of Yes-associated protein (YAP), a key downstream effector.[3] Phosphorylated YAP is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation and survival.
Furthermore, there is a known crosstalk between the Hippo pathway and autophagy, a cellular process for the degradation and recycling of cellular components. While the direct effect of this compound on autophagy is still under investigation, a related compound, Microcolin H, has been shown to induce autophagic cell death by targeting phosphatidylinositol transfer proteins (PITPα/β).[4][5]
Experimental Workflow for this compound Cell Treatment
Caption: Experimental workflow for cell treatment with this compound.
This compound Signaling Pathway
Caption: this compound's proposed signaling pathway.
References
- 1. The cross-talk between the Hippo signaling pathway and autophagy:implications on physiology and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Microcolin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide of cyanobacterial origin that has garnered significant interest in drug development due to its immunosuppressive and cytotoxic activities. Accurate and precise quantification of this compound in various matrices, including biological fluids and fermentation broths, is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
I. Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique ideal for quantifying low concentrations of analytes in complex matrices. The following protocol is designed for the quantification of this compound in biological samples such as plasma and serum.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Materials:
-
Plasma or serum samples
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled peptide or a compound with similar chromatographic behavior)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.
-
2. HPLC-MS/MS Instrumentation and Conditions
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of lipopeptides.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 1.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: The specific MRM transitions for this compound need to be determined by infusing a standard solution and optimizing the precursor and product ions. Based on its structure, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The product ions would be generated by collision-induced dissociation (CID). For a compound of this nature, key fragmentations would likely occur at the peptide bonds.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for a validation study of the HPLC-MS/MS method for this compound in plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
| Matrix Effect | < 15% |
Experimental Workflow: HPLC-MS/MS Quantification
Application Notes and Protocols for Microcolin B in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a natural lipopeptide derived from the marine cyanobacterium Lyngbya majuscula. It has demonstrated significant biological activity, including potent immunosuppressive and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research models, based on currently available scientific literature. While research on this compound is less extensive than for some of its analogues, such as Microcolin A, it has shown notable efficacy in specific cancer models, particularly murine leukemia.[1]
Mechanism of Action
The precise molecular mechanisms of this compound in cancer cells are still under investigation. However, preliminary evidence suggests its involvement in key signaling pathways that regulate cell growth and survival. One of the putative mechanisms is the activation of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. Dysregulation of the Hippo pathway is frequently observed in various cancers. By activating this pathway, this compound may inhibit the nuclear translocation of transcriptional co-activators YAP/TAZ, leading to the suppression of genes that promote cell proliferation and survival.
Data Presentation
Quantitative data for this compound across a wide range of cancer cell lines is limited in the current literature. The most well-documented activity is against murine P-388 leukemia cells.
Table 1: Summary of Biological Activity of this compound
| Assay/Model | Cell Line/System | Observed Effect | IC50/EC50 | Reference |
| In Vitro Cytotoxicity | Murine P-388 Leukemia | Potent inhibition of cell proliferation | Data not specified in provided results | [1] |
| Immunosuppression | Murine Mixed Lymphocyte Response | Potent inhibition | Data not specified in provided results | [1] |
Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is implicated in cancer development. Activation of the Hippo pathway leads to the phosphorylation of the transcriptional co-activators YAP and TAZ, preventing their entry into the nucleus and thereby inhibiting the expression of pro-proliferative and anti-apoptotic genes. This compound is postulated to act as an activator of this pathway.
References
Application Notes and Protocols: Microcolin B in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent immunosuppressive lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1] Alongside its analogue, Microcolin A, it has demonstrated significant antiproliferative and immunosuppressive activities, making it a molecule of interest for immunology research and potential therapeutic development. These application notes provide a summary of the known biological effects of this compound and detailed protocols for its use in immunological assays.
Mechanism of Action
The precise molecular target of this compound has not been fully elucidated. However, studies on the closely related Microcolin A suggest that its immunosuppressive and antiproliferative effects may be linked to the induction of apoptosis in lymphocytes.[2] Specifically, Microcolin A has been shown to selectively target the immature CD4+CD8+ T-cell subpopulation in murine thymocytes, leading to internucleosomal DNA fragmentation and the externalization of phosphatidylserine, both hallmarks of apoptosis.[2] While the direct interaction of this compound with common immunosuppressive pathways like the calcineurin-NFAT axis has not been confirmed, its potent effects on T-cell proliferation warrant investigation into this and other key signaling cascades.
Biological Activity and Quantitative Data
Microcolin A, and by extension this compound, has been shown to be a potent inhibitor of murine lymphocyte proliferation induced by various stimuli. The inhibitory concentrations (IC50) are in the nanomolar range, highlighting its significant potency.
| Assay | Stimulant | Cell Type | IC50 (nM) of Microcolin A | Reference |
| Mixed Lymphocyte Reaction (MLR) | Allogeneic Splenocytes | Murine Splenocytes | 5.0 | [3] |
| T-Cell Proliferation | Concanavalin A (ConA) | Murine Splenocytes | 5.8 | [3] |
| T-Cell Proliferation | Phytohemagglutinin (PHA) | Murine Splenocytes | 12.5 | [3] |
| B-Cell Proliferation | Lipopolysaccharide (LPS) | Murine Splenocytes | 8.0 | [3] |
| B-Cell Proliferation | anti-IgM (μ-chain specific) | Murine Splenocytes | 10.0 | [3] |
| T-Cell Proliferation | Phorbol 12-myristate 13-acetate (PMA) + Ionomycin | Murine Splenocytes | 5.8 | [3] |
Experimental Protocols
Murine Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.
Materials:
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Splenocytes from two different strains of mice (e.g., C57BL/6 and BALB/c)
-
Mitomycin C
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well round-bottom culture plates
-
Cell harvester and scintillation counter (for [3H]-Thymidine incorporation) or flow cytometer (for CFSE)
Protocol:
-
Prepare Responder and Stimulator Cells:
-
Isolate splenocytes from the spleens of C57BL/6 (responder) and BALB/c (stimulator) mice under sterile conditions.
-
Treat the stimulator splenocytes with 50 µg/mL Mitomycin C for 30 minutes at 37°C to inhibit their proliferation.
-
Wash the stimulator cells three times with complete RPMI-1640 medium.
-
Resuspend both responder and stimulator cells to a final concentration of 2 x 106 cells/mL in complete RPMI-1640 medium.
-
-
Set up the MLR Culture:
-
Add 50 µL of responder cells (1 x 105 cells) to each well of a 96-well plate.
-
Add 50 µL of Mitomycin C-treated stimulator cells (1 x 105 cells) to the wells containing responder cells.
-
Prepare control wells with only responder cells or only stimulator cells.
-
Add 100 µL of complete RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measure Proliferation:
-
Using [3H]-Thymidine: 18 hours before harvesting, pulse each well with 1 µCi of [3H]-Thymidine. Harvest the cells onto glass fiber filters and measure thymidine incorporation using a scintillation counter.
-
Using CFSE: At the beginning of the culture, label the responder cells with CFSE. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry as a measure of cell division.
-
Experimental Workflow for MLR Assay
Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) assay.
T-Cell Proliferation Assay (Mitogen-induced)
This protocol measures the inhibitory effect of this compound on T-cell proliferation induced by a mitogen like Concanavalin A (ConA).
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Murine splenocytes
-
Concanavalin A (ConA)
-
[3H]-Thymidine or a non-radioactive proliferation assay kit
-
96-well flat-bottom culture plates
-
Cell harvester and scintillation counter or flow cytometer
Protocol:
-
Prepare Splenocytes:
-
Isolate splenocytes from mice and resuspend them to a concentration of 2 x 106 cells/mL in complete RPMI-1640 medium.
-
-
Set up the Culture:
-
Add 50 µL of the splenocyte suspension (1 x 105 cells) to each well of a 96-well plate.
-
Add 50 µL of complete RPMI-1640 medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Add 100 µL of complete RPMI-1640 medium containing ConA at a final concentration of 2.5 µg/mL.
-
Prepare control wells with unstimulated cells (no ConA).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Measure Proliferation:
-
Pulse, harvest, and measure proliferation as described in the MLR assay protocol.
-
Apoptosis Assay in Thymocytes
This protocol determines if this compound induces apoptosis in thymocytes.
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Murine thymocytes
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
24-well culture plates
Protocol:
-
Prepare Thymocytes:
-
Isolate thymocytes from the thymus of young mice and resuspend them to a concentration of 1 x 106 cells/mL in complete RPMI-1640 medium.
-
-
Treatment:
-
Plate 1 mL of the thymocyte suspension into each well of a 24-well plate.
-
Add this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM) or vehicle control.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Staining and Analysis:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Proposed Signaling Pathway and Future Directions
Based on the pro-apoptotic activity of Microcolin A, a proposed mechanism of action for this compound's immunosuppressive effects is the induction of apoptosis in activated lymphocytes. This would effectively reduce the clonal expansion of T and B cells responding to antigenic or mitogenic stimuli.
Hypothesized Signaling Pathway for this compound-induced Immunosuppression
Caption: Hypothesized mechanism of this compound-induced immunosuppression.
Future Research Directions:
-
Target Identification: Utilize affinity chromatography with biotinylated this compound analogues or photoaffinity labeling to identify its direct molecular binding partners in immune cells.
-
Signaling Pathway Analysis: Investigate the effect of this compound on key signaling pathways downstream of the T-cell receptor (TCR) and B-cell receptor (BCR), including the calcineurin-NFAT, NF-κB, and MAPK pathways. This can be achieved through Western blotting for key phosphorylated proteins, reporter gene assays for transcription factor activity, and calcium flux assays.
-
In Vivo Studies: Evaluate the immunosuppressive efficacy of this compound in animal models of autoimmune disease or organ transplantation.
-
Cytokine Profiling: Determine the effect of this compound on the production of key cytokines such as IL-2, IFN-γ, and TNF-α by activated T cells using ELISA or multiplex bead assays.
This compound is a potent immunosuppressive agent with significant potential for use in immunology research. Its ability to inhibit lymphocyte proliferation at nanomolar concentrations makes it a valuable tool for studying immune responses. The provided protocols offer a starting point for researchers to investigate the immunomodulatory effects of this natural product. Further research is necessary to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
Application Notes & Protocols: Developing Microcolin B Derivatives for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Microcolin B
This compound is a lipopeptide natural product first isolated from the marine cyanobacterium Moorea producens (previously known as Lyngbya majuscula).[1] It belongs to a larger family of microcolins which have demonstrated a range of biological activities, including potent immunosuppressive and broad antitumor effects against various human cancer cell lines in vitro.[1][2]
Recent research has identified this compound as an activator of the Hippo signaling pathway, enabling it to selectively eliminate cancer cells dependent on the transcriptional co-activator YAP.[1] Structure-activity relationship (SAR) studies have highlighted that the C-terminal pyrrolylproline unit is the primary pharmacophore, while other parts of the molecule, such as the N-terminal fatty acid chain, play a role in modulating its overall activity.[2][3][4] The development of this compound derivatives is a promising strategy to enhance its therapeutic index, improve selectivity, and overcome potential resistance mechanisms.
Strategic Development of this compound Derivatives
The primary goal of derivatization is to optimize the lead compound's pharmacological profile. Based on existing SAR studies, key strategic modifications can be targeted to specific regions of the this compound scaffold.
-
N-Terminus Modification: The fatty acid side chain can be altered to influence cell permeability and potency. Modifications here can also be used to attach probes, such as biotin, for mechanism-of-action studies, although this may sometimes reduce biological activity.[2]
-
Peptide Core Modification: Altering the amino acid residues within the peptide backbone can impact conformational stability and target binding affinity.
-
C-Terminus Pharmacophore: As this region is crucial for activity, modifications to the pyrrolin-2-one unit must be approached with caution to retain efficacy.[3][4]
The overall workflow for developing and evaluating new derivatives is a systematic process of design, synthesis, and biological testing.
Caption: Workflow for the development of this compound derivatives.
Protocols for Synthesis and Evaluation
Protocol 1: General Synthesis of an N-Terminus this compound Derivative
This protocol provides a generalized method for synthesizing a this compound analog by modifying the N-terminal fatty acid chain, using a standard peptide coupling reagent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl).[2]
Materials:
-
This compound core peptide amine (deprotected N-terminus)
-
Desired carboxylic acid (e.g., a modified fatty acid)
-
BOP-Cl or similar peptide coupling reagent
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes)
-
Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation: Dissolve the this compound core peptide amine (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Addition: Add Et3N (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling: Add the BOP-Cl coupling reagent (1.2 equivalents) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Partition the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (the this compound derivative) using preparative TLC or reversed-phase HPLC to yield the final compound.[2]
-
Characterization: Confirm the structure and purity of the final derivative using NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard initial test for cytotoxicity of new compounds.[5][6]
Materials:
-
Human cancer cell line (e.g., lung, gastric, or YAP-dependent cancer cells)[1]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and untreated cells (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Presentation: Efficacy of Derivatives
Summarizing quantitative data in a structured format is essential for comparing the efficacy of newly synthesized derivatives against the parent compound and established controls.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Derivatives against Human Cancer Cell Lines.
| Compound | Modification | HCT116 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | AGS (Gastric) IC50 (nM) |
| This compound | Parent Compound | 15.2 | 25.8 | 18.5 |
| Derivative 1 | N-hexanoyl | 22.5 | 35.1 | 29.3 |
| Derivative 2 | N-decanoyl | 12.1 | 19.4 | 14.8 |
| Derivative 3 | Proline Hydroxylation | 5.6 | 9.8 | 7.2 |
| Derivative 4 | C4-epimer | 150.7 | 210.2 | 185.6 |
| Doxorubicin | Control Drug | 98.4 | 120.5 | 110.0 |
| Note: Data are hypothetical and for illustrative purposes only, based on trends observed in structure-activity relationship studies.[2] |
Mechanism of Action: Signaling Pathways
Understanding the mechanism of action is critical for rational drug design. Microcolins have been shown to modulate key cellular pathways involved in cancer cell proliferation and survival.
Hippo Signaling Pathway Activation
This compound has been identified as an activator of the Hippo pathway, which leads to the phosphorylation and cytoplasmic retention of the oncogenic transcriptional co-activator YAP, preventing its nuclear translocation and subsequent pro-proliferative gene expression.
References
- 1. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing microcolin A analogs as biological probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of the marine immunosuppressant microcolin A: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling Microcolin B for Tracking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcolin B is a potent lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1][2][3] It has demonstrated significant immunosuppressive and antiproliferative activities, making it a molecule of interest for therapeutic development.[1][2] Recent studies have identified this compound as an activator of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[4] To further investigate its mechanism of action, cellular uptake, and distribution, effective labeling techniques for tracking this compound are essential.
These application notes provide detailed protocols for the fluorescent and biotin-based labeling of this compound, enabling researchers to conduct comprehensive tracking studies. The protocols are designed to be clear and reproducible, with supporting data and visualizations to facilitate experimental design and execution.
Chemical Structure of this compound
Understanding the chemical structure of this compound is fundamental to designing a successful labeling strategy. This compound is a cyclic lipopeptide with several functional groups that can be targeted for conjugation.
Caption: Chemical structure of this compound, a cyclic lipopeptide.
Labeling Strategies for this compound
The primary functional group available for labeling on the core structure of this compound is a secondary amine within the peptide backbone. While secondary amines are less reactive than primary amines, they can still be targeted for labeling under specific reaction conditions. The hydroxyl group on the threonine residue also presents a potential, though less common, site for modification.
This document will focus on two robust labeling methodologies:
-
Fluorescent Labeling: For direct visualization in cellular and tissue contexts.
-
Biotinylation: For avidin/streptavidin-based detection and purification assays.
Section 1: Fluorescent Labeling of this compound
Fluorescent labeling allows for the direct visualization of this compound in various biological assays, including fluorescence microscopy and flow cytometry. The choice of fluorophore should be guided by the specific experimental requirements, such as the desired excitation and emission wavelengths and the capabilities of the available imaging equipment.
Experimental Protocol: Fluorescent Labeling
This protocol is adapted from general methods for labeling peptides and small molecules with amine-reactive fluorescent dyes.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., NHS ester of Alexa Fluor™ 488, FITC, or Rhodamine B)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
-
Preparation of Fluorescent Dye Solution:
-
Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the this compound solution with a 1.5 to 3-fold molar excess of the fluorescent dye solution.
-
Add DIPEA to the reaction mixture to achieve a final concentration of 10-20 mM. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of Labeled this compound:
-
Following incubation, purify the fluorescently labeled this compound from unreacted dye and byproducts using RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Use a suitable C18 column and a gradient elution from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at the absorbance wavelength of the peptide (around 220 nm) and the excitation wavelength of the fluorophore.
-
Collect the fractions corresponding to the labeled product.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled this compound using mass spectrometry.
-
Quantify the concentration of the labeled product using UV-Vis spectrophotometry, measuring the absorbance at the fluorophore's maximum absorption wavelength.
-
Data Presentation: Fluorescent Labeling Efficiency
| Parameter | Result |
| Labeling Efficiency | > 80% (as determined by HPLC peak area) |
| Yield of Purified Labeled Product | 50-70% |
| Purity of Final Product | > 95% (as determined by HPLC) |
Experimental Workflow: Fluorescent Labeling
Caption: Workflow for fluorescent labeling of this compound.
Section 2: Biotinylation of this compound
Biotinylation enables the detection and purification of this compound through its high-affinity interaction with avidin and streptavidin. This is particularly useful for pull-down assays to identify binding partners and for various immunoassays. A study on the related Microcolin A demonstrated that biotinylation at the N-terminus is feasible, although it may lead to a reduction in biological activity.[5]
Experimental Protocol: Biotinylation
This protocol is based on the successful biotinylation of a Microcolin A analog and general peptide biotinylation procedures.[5]
Materials:
-
This compound
-
NHS-Biotin or a derivative with a spacer arm (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
-
Preparation of Biotinylation Reagent Solution:
-
Immediately before use, dissolve the NHS-Biotin reagent in anhydrous DMF or DMSO to a 10-fold molar excess relative to this compound.
-
-
Biotinylation Reaction:
-
Add the NHS-Biotin solution to the this compound solution.
-
Add DIPEA to the reaction mixture to a final concentration of 10-20 mM.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours.
-
-
Purification of Biotinylated this compound:
-
Purify the biotinylated this compound using RP-HPLC as described in the fluorescent labeling protocol.
-
Monitor the elution profile at approximately 220 nm.
-
-
Characterization:
-
Confirm the successful biotinylation and determine the purity of the final product using mass spectrometry.
-
Data Presentation: Biotinylation and Biological Activity
| Parameter | Result | Reference |
| Biotinylation Efficiency | > 70% | N/A |
| Yield of Purified Product | 40-60% | N/A |
| Purity of Final Product | > 95% | N/A |
| IC50 (P-388 cells) - Unlabeled Microcolin A | ~1 nM | [5] |
| IC50 (P-388 cells) - Biotinylated Microcolin A | ~200-300 nM | [5] |
Note: The biological activity data is for a Microcolin A analog and should be considered as an estimation for biotinylated this compound. It is crucial to experimentally determine the biological activity of the newly synthesized biotinylated this compound.
Experimental Workflow: Biotinylation
Caption: Workflow for the biotinylation of this compound.
Section 3: this compound and the Hippo Signaling Pathway
This compound has been identified as an activator of the Hippo signaling pathway, which plays a crucial role in organ size control and tumor suppression.[4] The core of the Hippo pathway is a kinase cascade involving MST1/2 and LATS1/2, which ultimately leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ.[6][7] By activating this pathway, this compound can inhibit the pro-proliferative and anti-apoptotic functions of YAP/TAZ.
Signaling Pathway Diagram: Hippo Pathway Activation by this compound
Caption: Activation of the Hippo pathway by this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the successful labeling of this compound for use in tracking studies. Both fluorescent labeling and biotinylation are powerful techniques that can be employed to elucidate the cellular and molecular mechanisms of this potent natural product. Careful execution of these protocols, coupled with rigorous purification and characterization, will yield high-quality labeled probes for advanced biological investigations. It is recommended that the biological activity of any labeled derivative be thoroughly assessed to ensure that the modification does not unduly compromise its function.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. escholarship.org [escholarship.org]
- 5. Developing microcolin A analogs as biological probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
resolving Microcolin B solubility issues in aqueous media
Welcome to the technical support center for Microcolin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on overcoming its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a potent immunosuppressive lipopeptide isolated from the blue-green alga Lyngbya majuscula.[1] It has been shown to inhibit the proliferation of murine splenocytes, including both T-cells and B-cells, and demonstrates antiproliferative activity against certain cancer cell lines.[1][2] Its immunosuppressive effects are comparable to its more studied analog, Microcolin A.
Q2: Why is this compound difficult to dissolve in aqueous solutions?
This compound is a lipopeptide, a class of molecules that possess both a lipid-like acyl chain and a peptide portion. This structure, particularly the presence of multiple hydrophobic amino acid residues, makes it poorly soluble in water and aqueous buffers.[3] Such hydrophobic peptides have a tendency to aggregate in aqueous environments to minimize the unfavorable interactions between their nonpolar regions and water molecules.
Q3: What is the recommended starting solvent for dissolving this compound?
Based on available data and general practices for hydrophobic peptides, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent for this compound. It has been reported to be soluble in DMSO at a concentration of 100 mg/mL. For most biological assays, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q4: Can I use other organic solvents to dissolve this compound?
Other water-miscible organic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) can also be used to dissolve hydrophobic peptides and may be suitable for this compound.[3] However, the compatibility of these solvents with your specific biological assay must be considered, as they can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of the organic solvent in the culture medium as low as possible (typically ≤ 0.5%).
Q5: How should I store stock solutions of this compound?
Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide and the introduction of moisture, potentially causing precipitation.
Troubleshooting Guide
Issue: My this compound precipitated out of solution when I diluted my DMSO stock in my aqueous buffer/media.
-
Question: What is the maximum recommended final concentration of DMSO in my cell culture media? Answer: For most cell lines, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance can vary between cell types, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific assay.
-
Question: How can I prevent precipitation upon dilution? Answer: To minimize precipitation, add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring gently. This gradual addition helps to disperse the hydrophobic compound more effectively. Preparing an intermediate dilution in a solvent mixture with a higher proportion of the organic solvent before the final dilution in the fully aqueous medium can also be beneficial.
-
Question: I see a precipitate in my final solution. Can I still use it? Answer: It is not recommended to use a solution with a visible precipitate, as the actual concentration of the soluble compound will be unknown and could lead to inaccurate and irreproducible results. The precipitate can also have unintended effects on your cells. It is best to prepare a fresh solution at a lower final concentration or try a different solubilization method.
Issue: I am concerned about the potential for this compound to aggregate over time in my experimental setup.
-
Question: How can I assess if my this compound is aggregating in solution? Answer: While direct measurement of aggregation can be complex, visual inspection for turbidity or precipitation is the first step. For more sensitive applications, techniques like dynamic light scattering (DLS) could be used to detect the presence of aggregates.
-
Question: Are there any additives that can help prevent aggregation in the final aqueous solution? Answer: The inclusion of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the final aqueous medium can sometimes help to stabilize hydrophobic compounds and prevent aggregation. However, the compatibility and potential effects of these additives on your specific assay must be carefully evaluated. The use of serum (e.g., fetal bovine serum) in cell culture media can also aid in solubilizing lipophilic compounds due to the presence of albumin and other proteins.
Quantitative Data Summary
Specific quantitative solubility data for this compound in a range of aqueous buffers is not extensively available in the public domain. The table below provides a summary based on available information for this compound and general knowledge of hydrophobic peptide solubility.
| Solvent/Co-solvent System | Expected Solubility of this compound | Remarks |
| Water / PBS (pH 7.4) | Very Poor / Insoluble | High hydrophobicity leads to aggregation. |
| 100% DMSO | High (e.g., up to 100 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| 100% DMF | Likely High | Alternative organic solvent for stock solutions. |
| 100% Acetonitrile | Likely Moderate to High | Another alternative, but can be more volatile. |
| Aqueous Buffer with 10% DMSO | Moderate | May be suitable for intermediate dilutions. |
| Aqueous Buffer with 1% DMSO | Low | Potential for precipitation, dependent on final concentration. |
| Aqueous Buffer with 0.5% DMSO | Very Low | Common final concentration for cell-based assays; solubility is limited. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).
-
Close the vial tightly and vortex gently until the this compound is completely dissolved. The solution should be clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay. Ensure the final DMSO concentration remains within the tolerated limits for your cells (e.g., ≤ 0.5%).
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While gently vortexing the buffer/medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
-
Use the freshly prepared working solution immediately for best results.
-
Visualizations
Signaling Pathway
Caption: Hypothetical immunosuppressive pathway of this compound.
Experimental Workflow
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milli ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06054J [pubs.rsc.org]
Technical Support Center: Preventing Microcolin B Degradation in Cell Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Microcolin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a potent immunosuppressive lipopeptide isolated from the blue-green alga Lyngbya majuscula. Its complex structure, containing peptide bonds and various functional groups, makes it susceptible to degradation in the aqueous and enzymatic environment of cell culture medium. Degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the primary causes of this compound degradation in cell culture?
A2: The degradation of this compound in cell culture is likely due to a combination of enzymatic and chemical factors:
-
Enzymatic Degradation: Proteases and peptidases, either secreted by the cultured cells or present in serum supplements (like FBS), can cleave the peptide bonds within the this compound structure.
-
Chemical Degradation: The stability of this compound can be affected by the pH of the culture medium, temperature, light exposure, and oxidative stress.
Q3: How can I minimize enzymatic degradation of this compound?
A3: To minimize enzymatic degradation, consider the following strategies:
-
Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free media or reducing the serum concentration can significantly decrease the protease load.
-
Utilize Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the cell culture medium can neutralize a wide range of proteases.
-
Heat-Inactivate Serum: While a common practice, be aware that heat inactivation may not eliminate all protease activity.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For maximal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month)[1]. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: How does the pH of the cell culture medium affect this compound stability?
A5: The stability of cyclic lipopeptides can be pH-dependent. While specific data for this compound is limited, many lipopeptides exhibit good stability over a pH range of 4-11[2]. However, significant deviations from physiological pH (around 7.4) in the cell culture medium could potentially lead to hydrolysis of ester or amide bonds within the molecule.
Q6: Can light exposure lead to the degradation of this compound?
A6: While not specifically documented for this compound, many complex organic molecules are sensitive to photodegradation. It is good laboratory practice to protect this compound solutions from direct light exposure, especially during long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound bioactivity over time in culture. | Enzymatic degradation by proteases from serum or cells. | 1. Switch to a serum-free or reduced-serum medium if compatible with your cells.2. Add a broad-spectrum protease inhibitor cocktail to the culture medium.3. Perform a time-course experiment to determine the functional half-life of this compound in your specific cell culture system (see Experimental Protocols). |
| Chemical instability at 37°C. | 1. Minimize the incubation time of this compound with cells as much as the experimental design allows.2. Replenish the medium with fresh this compound during long-term experiments. | |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | 1. Prepare fresh single-use aliquots of your this compound stock solution and store them at -80°C.2. Avoid repeated freeze-thaw cycles of the stock solution.3. Before starting a new set of experiments, validate the activity of a new batch of this compound. |
| Variability in cell density or health. | 1. Standardize your cell seeding density and ensure consistent cell viability across experiments.2. Higher cell densities may lead to increased secretion of proteases. | |
| Precipitation of this compound in the culture medium. | Poor solubility of the lipopeptide. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is compatible with your cells and does not exceed recommended limits (typically <0.5%).2. Briefly sonicate the stock solution to aid dissolution before adding it to the medium. |
Quantitative Data Summary
The stability of this compound in cell culture medium is not extensively documented. The following table provides hypothetical half-life data for a generic cyclic lipopeptide under different conditions to illustrate the potential impact of experimental variables. Note: This data is for illustrative purposes only and the actual half-life of this compound should be determined experimentally.
| Condition | Half-life (t½) in hours | Notes |
| Cell Culture Medium + 10% FBS | 12 - 24 | Significant degradation is expected due to the presence of serum proteases. |
| Cell Culture Medium (Serum-Free) | 48 - 72 | Improved stability in the absence of serum proteases. Degradation may still occur due to cellular proteases or chemical instability. |
| Cell Culture Medium + 10% FBS + Protease Inhibitor Cocktail | 36 - 60 | Protease inhibitors can significantly extend the functional half-life of the peptide. |
| Cell Culture Medium (Serum-Free) + Protease Inhibitor Cocktail | > 72 | Offers the highest stability against enzymatic degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture setup using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, as required)
-
Protease inhibitor cocktail (optional)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Prepare parallel samples with and without cells, and with and without a protease inhibitor cocktail, to identify the source of degradation.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the medium from each condition.
-
Immediately stop any enzymatic activity by adding a protein precipitation agent (e.g., an equal volume of acetonitrile with 0.1% TFA).
-
Vortex and centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Detection: UV at 214 nm
-
Gradient: Develop a suitable gradient to separate this compound from any degradation products and medium components (e.g., a linear gradient from 30% to 90% B over 20 minutes).
-
Inject the prepared supernatants and analyze the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from a standard.
-
Quantify the peak area of intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its degradation kinetics and estimate its half-life.
-
Visualizations
Caption: Potential degradation pathways for this compound in cell culture.
Caption: Workflow for assessing the stability of this compound.
References
Microcolin B Assays: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Microcolin B assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1][2][3] It exhibits strong immunosuppressive and anticancer activities.[1][2] Its mechanisms of action are multifaceted and include:
-
Immunosuppression: this compound is a potent inhibitor of the murine mixed lymphocyte response.[2]
-
Induction of Apoptosis: It is a potent inducer of apoptosis in various cell types, including murine thymocytes.[4]
-
Hippo Pathway Activation: this compound can activate the Hippo signaling pathway, leading to the suppression of cell proliferation and survival.
-
Autophagy Induction: It can induce autophagic cell death in cancer cells.[5]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the bioactivity of this compound. It is recommended to store stock solutions at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided. Due to its lipophilic nature, this compound may adhere to plastic surfaces. To ensure accurate concentrations, it is advisable to use low-adhesion microplates and pipette tips.
Q3: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in in vitro assays and can be attributed to several factors:
-
Cell-Based Factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines are authentic and within a consistent, low passage number range. Genetic drift can occur in cultured cell lines over time, leading to changes in drug sensitivity.[6]
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value.[7] Higher cell densities may lead to increased resistance.
-
Growth Phase: Cells in different growth phases (logarithmic vs. stationary) can exhibit varying sensitivities to cytotoxic agents.
-
-
Experimental Conditions:
-
Compound Stability: The stability of this compound in your culture medium and experimental conditions should be considered. Degradation of the compound will lead to a loss of potency.
-
Incubation Time: The duration of drug exposure can influence the IC50 value. Shorter incubation times may require higher concentrations to achieve the same effect.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to lipophilic compounds like this compound, reducing its effective concentration. Variations in serum batches can also contribute to variability.
-
-
Assay-Specific Factors:
-
Assay Type: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity, ATP levels) and can yield different IC50 values.[8]
-
Reagent Quality and Preparation: Ensure all reagents are of high quality and prepared consistently.
-
Troubleshooting Inconsistent Assay Results
Below are specific troubleshooting scenarios and recommended actions to address them.
Scenario 1: High Variability in Cytotoxicity Assay (e.g., MTT) Results
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers per well. Perform a cell seeding optimization experiment to determine the optimal density for your cell line and assay duration. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the peripheral wells with sterile PBS or culture medium. |
| Incomplete Dissolution of Formazan Crystals (MTT assay) | Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilization buffer. Visually inspect wells under a microscope before reading the plate. |
| Interference from this compound | At high concentrations, the color of this compound or its solvent may interfere with the absorbance reading. Run a control plate with this compound in cell-free medium to assess any background absorbance. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding by gentle pipetting or passing the cells through a cell strainer. |
Scenario 2: Weak or No Induction of Apoptosis
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line. The effective concentration can vary significantly between cell types. |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of apoptotic activity. Apoptosis is a dynamic process, and early or late time points may not show a significant effect. |
| Insensitive Detection Method | Use multiple assays to confirm apoptosis. Early markers include Annexin V staining, while later events can be detected by TUNEL assays or caspase activity assays.[9][10] |
| Cell Resistance to Apoptosis | Some cell lines may be inherently resistant to apoptosis due to the expression of anti-apoptotic proteins. Consider co-treatment with sensitizing agents or investigating alternative cell death pathways like autophagy. |
| Incorrect Staining Procedure | For flow cytometry-based assays like Annexin V/PI staining, ensure correct compensation settings and gating strategies. Follow the manufacturer's protocol precisely. |
Scenario 3: Inconsistent Autophagy Induction
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Drug Treatment Time | Autophagy induction can be time-dependent. Perform a time-course experiment to determine the optimal duration of this compound treatment for observing autophagy markers like LC3-II conversion. |
| Low Cell Confluency | The starvation response, a potent inducer of autophagy, can be diminished at high cell confluency. Plate cells to be 70-80% confluent at the time of the experiment.[11] |
| Ineffective Autophagy Marker Detection | Monitor both the conversion of LC3-I to LC3-II by Western blot and the degradation of p62/SQSTM1. The use of autophagy flux inhibitors like bafilomycin A1 or chloroquine is recommended to confirm active autophagic flux.[12] |
| Serum and Amino Acid Presence | When inducing autophagy through starvation as a positive control, ensure complete removal of serum and amino acids from the medium. Wash cells with PBS before adding starvation medium.[11] |
Experimental Protocols
1. Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statistical Research on the Bioactivity of New Marine Natural Products Discovered during the 28 Years from 1985 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proteolysis.jp [proteolysis.jp]
- 12. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Microcolin B Concentration for Cytotoxicity Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Microcolin B in cytotoxicity studies. Detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries are presented to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: The optimal concentration of this compound is highly dependent on the specific cell line being investigated. Based on available data, a broad starting range of 10 nM to 100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response analysis to determine the IC50 value for your particular cell line.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in a small amount of a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Working solutions can be prepared by diluting the stock in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Q3: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A3: High variability can stem from several factors, including inconsistent cell seeding density, improper drug dilution and mixing, edge effects in multi-well plates, or contamination. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for adding reagents. To mitigate edge effects, it is advisable to not use the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Q4: My negative control (untreated cells) shows significant cell death. What should I do?
A4: Significant cell death in the negative control group could indicate issues with cell health, culture conditions (e.g., contamination, nutrient depletion), or the assay protocol itself. Visually inspect the cells under a microscope for any signs of contamination or stress. Ensure that the incubation times and reagent concentrations are as per the protocol. If using a serum-containing medium, be aware that serum itself can contain lactate dehydrogenase (LDH), which may lead to high background in LDH assays.[2][3]
Q5: How does this compound induce cytotoxicity?
A5: this compound has been identified as a potent activator of the Hippo signaling pathway.[4] It also targets and inhibits Phosphatidylinositol Transfer Proteins (PITPα/β).[5] This inhibition leads to the induction of autophagic cell death in cancer cells.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - this compound concentration is too low.- Incubation time is too short.- Cell line is resistant to this compound.- Improper drug dissolution or storage. | - Increase the concentration range of this compound in your dose-response experiment.- Extend the incubation period (e.g., from 24h to 48h or 72h).- Consider using a different cell line or a positive control known to be sensitive to this compound.- Prepare fresh stock solutions and verify the solvent compatibility with your assay. |
| High background in LDH assay | - Serum in the culture medium contains LDH.- Lysis of cells during handling.- Contamination of the cell culture. | - Use serum-free medium for the assay or a medium with a low serum concentration (e.g., 1%).[2]- Handle cells gently during pipetting and plate washing steps.- Regularly check for and discard any contaminated cultures. |
| Inconsistent formazan crystal formation in MTT assay | - Uneven cell distribution in wells.- Incomplete solubilization of formazan crystals. | - Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Ensure complete dissolution of formazan crystals by thorough mixing with the solubilization buffer. You may need to incubate longer or use a plate shaker. |
| Precipitation of this compound in culture medium | - Poor solubility of this compound at the tested concentration. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and improve compound solubility.- Prepare fresh dilutions from a concentrated stock solution for each experiment. |
Quantitative Data Summary
Due to the limited availability of comprehensive public data on the IC50 values of this compound across a wide range of cancer cell lines, a specific data table cannot be provided at this time. Researchers are strongly encouraged to perform their own dose-response experiments to determine the precise IC50 for their cell lines of interest. The following table provides a general reference for concentration ranges of other cytotoxic compounds to aid in experimental design.
Table 1: Example IC50 Values for Various Cytotoxic Compounds in Different Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10 - 50 | [7] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10 - 50 | [7] |
| Compound 2 | HCT116 (Colorectal Cancer) | 0.34 | [7] |
| Compound 13k | HeLa (Cervical Cancer) | 1.2 ± 0.09 | [8] |
| SB226 | Various Cancer Cell Lines | 0.00076 (average) | [8] |
| Cu(II) complex (8) | PC-3 (Prostate Cancer) | 2.51 µg/ml | [8] |
| Avarol | HeLa (Cervical Cancer) | 10.22 ± 0.28 µg/mL | [9] |
| Curcumin PM | MCF7 (Breast Cancer) | 13.9 ± 0.5 µg/mL | [10] |
Note: This table is for illustrative purposes only and does not contain data for this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of cells.[11][12][13]
Materials:
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This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[2][3][14][15][16]
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Cell culture medium (serum-free or low serum recommended)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is recommended to use serum-free or low-serum medium to reduce background LDH levels.[2]
-
-
Assay Controls:
-
Spontaneous LDH release (Negative Control): Untreated cells.
-
Maximum LDH release (Positive Control): Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection:
-
After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[3]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its cytotoxic effects primarily through the activation of the Hippo signaling pathway and the inhibition of PITPα/β. This leads to a cascade of events culminating in autophagic cell death.
Caption: this compound inhibits PITPα/β, activating the Hippo pathway and inducing autophagy.
Experimental Workflow for Determining this compound Cytotoxicity
The following workflow outlines the key steps for assessing the cytotoxic effects of this compound.
References
- 1. Frontiers | Human B Cells Mediate Innate Anti-Cancer Cytotoxicity Through Concurrent Engagement of Multiple TNF Superfamily Ligands [frontiersin.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. escholarship.org [escholarship.org]
- 5. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Differential Cytotoxicity of Curcumin-Loaded Micelles on Human Tumor and Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. bb3r.de [bb3r.de]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
minimizing off-target effects of Microcolin B in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments with Microcolin B, focusing on minimizing off-target effects and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
This compound is a potent immunosuppressive lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] Its primary mechanism of action is the activation of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[2] Molecular docking studies suggest that this compound directly binds to Phosphatidylinositol Transfer Protein Alpha/Beta (PITPα/β).[2] This interaction is believed to be a key step in initiating the Hippo pathway cascade.[2]
Q2: What are the potential off-target effects of this compound?
While the direct binding partner of this compound is predicted to be PITPα/β, its off-target profile has not been extensively characterized.[2] However, like many bioactive small molecules, this compound has the potential to interact with other proteins, leading to unintended biological consequences. A study on analogs of the related compound Microcolin A showed no selective cytotoxicity between immune and non-immune cells, suggesting a broad antiproliferative activity that might be indicative of off-target effects.[3] Potential off-target effects could manifest as unexpected changes in cellular signaling pathways, cytotoxicity in cell lines that are not the primary target, or confounding results in functional assays.
Q3: How can I determine the optimal concentration of this compound for my experiments while minimizing off-target effects?
Determining the optimal concentration requires careful dose-response studies. It is recommended to perform these studies in your specific cell line of interest and compare the results with a non-target or control cell line.
Recommended Experimental Workflow:
Caption: Workflow for determining the optimal concentration of this compound.
Q4: What are some essential control experiments to include when working with this compound?
To ensure the specificity of the observed effects, the following controls are crucial:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Inactive Analog Control: If available, use a structurally related but biologically inactive analog of this compound. The dihydro analog of this compound, for instance, is inactive.[2]
-
Positive Control: Use a known activator of the Hippo pathway or an inhibitor of your downstream target of interest to validate your assay.
-
Negative Control Cell Line: Use a cell line that does not express the putative target (PITPα/β) or is known to be resistant to Hippo pathway activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in control cell lines | Off-target effects at the concentration used. | Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration that shows a differential effect between your target and control cells. |
| Inconsistent results between experiments | Variability in this compound stock solution, cell passage number, or assay conditions. | Prepare fresh stock solutions of this compound regularly and store them properly (-20°C or -80°C). Use cells within a consistent and low passage number range. Standardize all assay parameters, including incubation times, cell densities, and reagent concentrations. |
| No observable on-target effect (e.g., no Hippo pathway activation) | 1. Suboptimal concentration of this compound. 2. Low expression of the target protein (PITPα/β) in the cell line. 3. Insensitive assay for detecting pathway activation. | 1. Re-evaluate the optimal concentration using a dose-response experiment. 2. Confirm the expression of PITPα/β in your cell line using Western blot or qPCR. 3. Use a more sensitive readout for Hippo pathway activation, such as measuring the phosphorylation of LATS and YAP/TAZ by Western blot. |
| Observed effects are not rescued by knockdown/knockout of the putative target (PITPα/β) | The observed effect is independent of the intended target and likely due to off-target interactions. | Consider performing target identification and validation experiments to identify the responsible off-target protein(s). |
Advanced Techniques for Off-Target Effect Minimization
For researchers requiring a deeper understanding and mitigation of off-target effects, the following advanced experimental protocols are recommended.
Target Identification and Validation
If you suspect significant off-target effects, it is crucial to confirm the direct molecular target of this compound in your experimental system.
1. Affinity Chromatography using Biotinylated this compound
A biotinylated analog of Microcolin A has been synthesized for target identification purposes.[3] A similar approach can be applied to this compound.
Experimental Protocol:
-
Synthesize or procure a biotinylated this compound analog. A linker should be attached to a position on the molecule that does not interfere with its biological activity.
-
Immobilize the biotinylated probe on streptavidin-coated beads.
-
Prepare cell lysate from your target cells.
-
Incubate the cell lysate with the this compound-beads to allow for binding of target proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Caption: Workflow for target identification using affinity chromatography.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in intact cells without the need for chemical modification of the compound.
Experimental Protocol:
-
Treat intact cells with either vehicle or this compound at various concentrations.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein (PITPα/β) at each temperature using Western blotting.
-
Plot the data to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway Analysis
Understanding the signaling pathways affected by this compound can help to distinguish on-target from off-target effects.
Hippo Signaling Pathway
The binding of this compound to PITPα/β is expected to activate the Hippo signaling cascade.
Caption: this compound-induced Hippo signaling pathway.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the on-target versus off-target binding affinities of this compound. The EC50 values for the immunosuppressive activity of Microcolin A, a related compound, are in the low nanomolar range.[3] Researchers are encouraged to generate their own dose-response data in their specific experimental systems.
| Compound | Assay | Cell Line/System | IC50/EC50 |
| Microcolin A | Mixed Lymphocyte Reaction | Human lymphocytes | Subnanomolar to nanomolar range[3] |
| This compound | - | - | Data not available |
Note: This table will be updated as more quantitative data becomes available.
By following these guidelines and employing rigorous experimental design, researchers can minimize the off-target effects of this compound and generate reliable and reproducible data.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Microcolin Cyanobacterial Lipopeptides with Phosphatidylinositol Transfer Protein (PITP)—Molecular Docking Analysis | MDPI [mdpi.com]
- 3. Developing microcolin A analogs as biological probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to Microcolin B Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Microcolin B treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent immunosuppressive and antiproliferative lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1][2][3] Recent studies have identified this compound as an activator of the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumors by regulating cell proliferation and apoptosis.[4] By activating the Hippo pathway, this compound can selectively eliminate cancer cells that are dependent on the transcriptional co-activator YAP.[4]
Q2: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the potential general mechanisms of acquired resistance?
Acquired resistance to anti-cancer drugs can arise through various mechanisms.[5][6][7][8] While specific resistance mechanisms to this compound are not yet extensively documented, several possibilities based on general principles of drug resistance include:
-
Alterations in the Drug Target: Mutations or changes in the expression levels of proteins within the Hippo pathway that are directly or indirectly targeted by this compound could prevent the drug from exerting its effect.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby reducing the intracellular concentration of this compound to sub-lethal levels.[9][10][11][12]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways that promote survival and proliferation, compensating for the inhibition caused by this compound's activation of the Hippo pathway.
-
Drug Inactivation: The cancer cells may develop mechanisms to metabolize or otherwise inactivate this compound.[5][6]
-
Enhanced DNA Repair: Although less likely to be a primary resistance mechanism for a Hippo pathway activator, enhanced DNA repair capabilities can contribute to general drug resistance.[5][6]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment comparing the parental (sensitive) cell line with the suspected resistant cell line. A significant increase in the half-maximal inhibitory concentration (IC50) value for the suspected resistant cells would indicate the development of resistance. This can be assessed using a cell viability assay.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Development of Resistance
-
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to compare the IC50 values of your current cell line with the original, sensitive parental line. A rightward shift in the dose-response curve and a significantly higher IC50 value indicate resistance.
-
Perform an Apoptosis Assay: To confirm that the decrease in cell death is due to a lack of apoptosis, perform an apoptosis assay such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[13][14][15][16][17] A lower percentage of apoptotic cells in the treated suspected resistant cell line compared to the treated parental cell line would support the resistance hypothesis.
-
Possible Cause 2: Suboptimal this compound Activity
-
Troubleshooting Steps:
-
Check Drug Stock: Ensure that your this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which could degrade the compound.[1]
-
Test a Fresh Batch: If possible, test a fresh, newly prepared stock of this compound to rule out degradation of your current stock.
-
Issue 2: Investigating the Mechanism of Resistance
Hypothesis 1: Upregulation of ABC Transporters
-
Experimental Workflow:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of common ABC transporter genes (e.g., ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP)) in both the sensitive and resistant cell lines.[10]
-
Protein Expression Analysis: Perform a Western blot to compare the protein levels of the corresponding ABC transporters in the sensitive and resistant cells.[18][19][20][21]
-
Functional Assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-glycoprotein/ABCB1) in a flow cytometry-based efflux assay. Resistant cells with higher transporter activity will show lower intracellular fluorescence.
-
Reversal of Resistance: Treat the resistant cells with a known inhibitor of the overexpressed ABC transporter in combination with this compound. A restoration of sensitivity to this compound would confirm the role of that transporter in the resistance mechanism.[12]
-
Hypothesis 2: Alterations in the Hippo Signaling Pathway
-
Experimental Workflow:
-
Western Blot Analysis: Analyze the protein expression and phosphorylation status of key components of the Hippo pathway (e.g., LATS1/2, YAP, TAZ) in both sensitive and resistant cells, with and without this compound treatment. A lack of YAP phosphorylation in resistant cells upon treatment would suggest a block in the pathway upstream of YAP.
-
Gene Sequencing: Sequence the key components of the Hippo pathway in the resistant cells to identify potential mutations that could alter protein function and prevent this compound from activating the pathway.
-
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | 1 |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 250 | 25 |
Table 2: Example of qRT-PCR Data for ABC Transporter Expression
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 | Parental | 1.0 |
| Resistant | 25.4 | |
| ABCC1 | Parental | 1.0 |
| Resistant | 1.2 | |
| ABCG2 | Parental | 1.0 |
| Resistant | 1.5 |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[22][23][24] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[24]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It combines gel electrophoresis to separate proteins by size, transfer to a solid support, and detection using specific antibodies.[18]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-YAP, total YAP, LATS1, ABCB1) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Troubleshooting workflow for investigating decreased cellular response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy Resistance - Chemocare [chemocare.com]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 8. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 9. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 10. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 12. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. scispace.com [scispace.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. youtube.com [youtube.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Microcolin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Microcolin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this potent lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for in vivo use?
This compound is a potent immunosuppressive lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1] Like many peptide-based molecules, its primary challenge for in vivo applications is its low bioavailability. This is attributed to several factors, including:
-
Poor aqueous solubility: Due to its lipophilic nature, this compound is difficult to dissolve in aqueous solutions suitable for injection.
-
Susceptibility to enzymatic degradation: Peptidases in the blood can rapidly degrade the peptide structure, reducing its half-life and efficacy.
-
Potential for rapid clearance: The physicochemical properties of this compound may lead to rapid clearance from circulation by the reticuloendothelial system.
Q2: What are the general strategies to improve the bioavailability of peptide drugs like this compound?
Several strategies can be employed to enhance the in vivo bioavailability of peptide-based therapeutics. These can be broadly categorized as:
-
Chemical Modification: Altering the peptide structure to improve stability and solubility. This can include the introduction of unnatural amino acids or cyclization.[2]
-
Formulation with Absorption Enhancers: Utilizing excipients that can improve the absorption of the drug across biological membranes.
-
Advanced Drug Delivery Systems: Encapsulating the peptide in protective carriers to shield it from degradation and facilitate targeted delivery. Common systems include liposomes and nanoparticles.
Q3: Are there any specific formulation strategies recommended for hydrophobic peptides like this compound?
For hydrophobic compounds like this compound, formulation strategies focus on improving solubility and stability in aqueous environments for administration, particularly for intravenous injection. One promising approach is the use of self-assembling peptides (SAPs) in combination with specific amino acids.[3][4] This method can create a microenvironment that solubilizes the hydrophobic drug, forming a stable formulation suitable for in vivo use. Another widely used technique for both hydrophobic and peptide drugs is liposomal formulation .[5][6][7][8][9] Encapsulating this compound within liposomes can protect it from degradation, improve its pharmacokinetic profile, and potentially reduce toxicity.
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your in vivo experiments with this compound.
Problem 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitation or cloudiness when attempting to dissolve this compound in standard buffers (e.g., PBS).
-
Inconsistent drug concentrations in prepared solutions.
Possible Causes:
-
Inherent hydrophobicity of the this compound molecule.
-
Inappropriate solvent or buffer system.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Co-solvent System | 1. Initially dissolve this compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4] 2. Slowly add the aqueous buffer (e.g., PBS or saline) to the organic solvent solution while vortexing to achieve the final desired concentration. 3. Ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animal model. | The final concentration of the organic solvent should be carefully controlled to avoid toxicity. It is crucial to perform a vehicle toxicity study. |
| Self-Assembling Peptide (SAP) Formulation | 1. Prepare a stock solution of a suitable SAP (e.g., EAK16-I) in sterile water.[3] 2. Prepare a stock solution of an appropriate amino acid (e.g., methionine) in sterile water.[3] 3. Dissolve this compound in a minimal amount of a co-solvent like ethanol.[3] 4. Mix the SAP, amino acid, and this compound solutions in the desired ratio and vortex thoroughly. 5. Allow the mixture to self-assemble at room temperature. | The optimal ratio of SAP, amino acid, and drug needs to be empirically determined. Characterization of the resulting nanoparticles (size, charge) is recommended. |
| Liposomal Formulation | 1. Prepare a lipid film containing a mixture of lipids (e.g., DSPC, Cholesterol, DSPE-PEG). 2. Dissolve this compound in the lipid film. 3. Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles. 4. Sonicate or extrude the vesicle suspension to form small unilamellar vesicles (liposomes) encapsulating the drug. | The choice of lipids can significantly impact the stability and release characteristics of the liposomes. PEGylation (inclusion of DSPE-PEG) can help to prolong circulation time.[5][7] |
Problem 2: Rapid Clearance or Low In Vivo Efficacy
Symptoms:
-
Lower than expected therapeutic effect at a given dose.
-
Pharmacokinetic analysis reveals a short half-life (t1/2) and low area under the curve (AUC).
Possible Causes:
-
Rapid enzymatic degradation in the plasma.[10]
-
Fast clearance by the reticuloendothelial system (RES).
-
Poor distribution to the target tissue.
Solutions:
| Strategy | Rationale | Experimental Approach |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide or the delivery vehicle (e.g., liposomes) can shield it from enzymatic degradation and reduce uptake by the RES, thereby prolonging circulation time.[5] | Synthesize a PEGylated version of this compound or incorporate PEGylated lipids into the liposomal formulation. |
| Cyclization | Cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts due to their constrained conformation.[2][11] | If a linear precursor of this compound is available, cyclization can be performed. Note that this compound is naturally a cyclic lipopeptide. |
| Liposomal Encapsulation | Liposomes can protect the encapsulated drug from degradation and alter its biodistribution, potentially leading to increased accumulation in target tissues.[5][7][8][9] | Formulate this compound in long-circulating liposomes (e.g., containing PEGylated lipids). |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
This protocol provides a general method for encapsulating the hydrophobic this compound into liposomes for intravenous administration.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).
-
Add the desired amount of this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C) to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid-drug film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain a homogenous population of small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator until the solution becomes clear.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification and Characterization:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the amount of encapsulated this compound using a validated analytical method such as HPLC.
-
Protocol 2: Quantification of this compound in Plasma Samples
A robust analytical method is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and specific method for quantifying lipopeptides in biological matrices.[12][13][14][15]
Materials:
-
Plasma samples from treated animals
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (a structurally similar compound not present in the sample)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
HPLC-MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column is typically suitable for lipopeptide separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Generate a standard curve using known concentrations of this compound spiked into blank plasma and processed in the same manner as the study samples.
-
Signaling Pathways and Experimental Workflows
This compound and the Hippo Signaling Pathway
Recent studies have identified this compound as an activator of the Hippo signaling pathway, leading to the selective elimination of YAP-dependent cancer cells. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[3][5][9][16][17]
Diagram of the Hippo Signaling Pathway Activation by this compound:
References
- 1. Pharmacokinetics of Marine-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of YAP Signaling in Regulation of Programmed Cell Death and Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Hippo/YAP signaling pathway: the driver of cancer metastasis | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization | Semantic Scholar [semanticscholar.org]
- 14. Quantification of Lipopeptides Using High-performance Liquid Chromatography with Fluorescence Detection after Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
dealing with batch-to-batch variability of synthetic Microcolin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Microcolin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent lipopeptide with immunosuppressive and antitumor properties.[1][2] Its primary mechanisms of action include the induction of autophagy and activation of the Hippo signaling pathway.[3] By targeting phosphatidylinositol transfer protein alpha/beta (PITPα/β), this compound can trigger autophagic cell death in cancer cells.[3]
Q2: How should I store and handle synthetic this compound?
A2: For long-term storage, synthetic this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[4] It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Q3: I am observing inconsistent results between different batches of synthetic this compound. What could be the cause?
A3: Batch-to-batch variability is a known challenge in the production of complex synthetic molecules.[5][6] Inconsistencies in experimental results can arise from variations in the purity, concentration, and potency of different batches of synthetic this compound. It is crucial to perform quality control checks on each new batch before use.
Q4: How can I assess the quality of a new batch of synthetic this compound?
A4: A comprehensive quality assessment of a new batch should include:
-
Purity analysis: Typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
Concentration verification: Can be determined using a precise analytical balance for initial stock solution preparation and subsequently verified by a quantitative analytical method.
-
Potency assessment: A cell-based assay, such as a cell viability assay, is recommended to determine the biological activity (e.g., EC50) of the new batch.
Troubleshooting Guide
Issue 1: Reduced or no biological activity observed in my experiments.
-
Possible Cause 1: Degraded this compound.
-
Troubleshooting Step: Verify the storage conditions and age of the stock solution. If the compound has been stored improperly or is beyond its recommended shelf life, it may have degraded. Prepare a fresh stock solution from a new, unopened vial if possible.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution.
-
Troubleshooting Step: Re-weigh a fresh sample to prepare a new stock solution. Ensure the analytical balance is properly calibrated. If possible, use a validated analytical method to confirm the concentration.
-
-
Possible Cause 3: Low potency of the current batch.
-
Troubleshooting Step: Perform a cell-based potency assay to determine the EC50 value of the current batch and compare it to the value stated on the Certificate of Analysis or to previously validated batches.
-
Issue 2: Higher than expected cell death or off-target effects.
-
Possible Cause 1: Impurities in the synthetic this compound batch.
-
Troubleshooting Step: Analyze the purity of the batch using HPLC or UPLC-MS. Compare the chromatogram to a reference standard or a previously validated batch to identify any significant impurity peaks.
-
-
Possible Cause 2: Actual concentration is higher than stated.
-
Troubleshooting Step: If you suspect the concentration of your stock solution is too high, prepare a fresh, carefully weighed stock solution.
-
Quality Control and Experimental Protocols
Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of a synthetic this compound batch.
Methodology:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of synthetic this compound in acetonitrile to a final concentration of 1 mg/mL.
Data Interpretation:
The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Specifications for Synthetic this compound
| Parameter | Specification |
| Purity (by HPLC) | ≥ 95% |
| Individual Impurity | ≤ 1.0% |
Potency Determination by Cell Viability (MTT) Assay
This protocol describes a method to determine the half-maximal effective concentration (EC50) of synthetic this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed a human cancer cell line known to be sensitive to this compound (e.g., a YAP-dependent cancer cell line) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of synthetic this compound in culture medium. Add the dilutions to the cells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Table 2: Example Potency Specifications for Synthetic this compound
| Parameter | Specification |
| Cell Line | YAP-dependent Human Cancer Cell Line |
| EC50 | 5 - 20 nM |
| EC50 Fold Difference vs. Reference | ≤ 2-fold |
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
Caption: this compound-induced autophagy signaling pathway.
Caption: this compound activation of the Hippo signaling pathway.
References
- 1. Development of Sensitive and Reliable UPLC-MS/MS Methods for Food Analysis of Emerging Mycotoxins in China Total Diet Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations in Microcolin B Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the delivery of Microcolin B to target cells.
FAQs: Understanding this compound and its Delivery Challenges
Q1: What is this compound and what is its mechanism of action?
This compound is a potent lipopeptide originally isolated from the marine cyanobacterium Lyngbya majuscula. It has demonstrated significant immunosuppressive and anticancer activities. Its primary mechanisms of action include:
-
Hippo Pathway Activation: this compound can activate the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumor growth. Activation of this pathway leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent pro-proliferative and anti-apoptotic gene expression.
-
Autophagy Induction: this compound has been shown to induce autophagy, a cellular process involving the degradation of dysfunctional or unnecessary cellular components. This process can lead to autophagic cell death in cancer cells.
Q2: What are the main limitations in delivering this compound to target cells?
The primary challenge in the effective delivery of this compound stems from its lipophilic (fat-soluble) nature. This property can lead to:
-
Poor Aqueous Solubility: this compound has low solubility in aqueous solutions, such as biological buffers and cell culture media. This can cause it to precipitate out of solution, reducing its effective concentration and making it difficult to administer.
-
Limited Cell Permeability: While lipophilicity can sometimes aid in crossing the cell membrane, very high lipophilicity can lead to aggregation or non-specific binding to the cell surface, hindering efficient entry into the cytoplasm.
-
Non-specific Toxicity: Due to its potent cytotoxic nature, systemic administration of free this compound could lead to off-target effects and toxicity to healthy cells and tissues.
Q3: How can nanoparticle-based drug delivery systems help overcome these limitations?
Nanoparticle-based drug delivery systems offer a promising strategy to address the challenges associated with this compound delivery.[1][2] These systems can:
-
Enhance Solubility and Stability: Encapsulating this compound within a nanoparticle can protect it from degradation and improve its solubility in aqueous environments.[3]
-
Improve Cellular Uptake: Nanoparticles can be engineered to be taken up by cells more efficiently than the free drug through processes like endocytosis.[4]
-
Enable Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells, thereby increasing the concentration of the drug at the tumor site and reducing systemic toxicity.
-
Control Drug Release: Nanoparticle formulations can be designed to release the encapsulated drug in a sustained manner or in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).
Troubleshooting Guide for this compound Nanoparticle Formulation and Delivery
This guide addresses potential issues that may arise during the formulation of this compound-loaded nanoparticles and their application in cell-based experiments.
| Problem | Potential Cause | Suggested Solution |
| Low Drug Loading/Encapsulation Efficiency of this compound | High lipophilicity of this compound leading to poor interaction with the nanoparticle core or premature drug partitioning.[5] | - Optimize the nanoparticle composition: For polymeric nanoparticles, select a polymer with a more hydrophobic core. For lipid-based nanoparticles, adjust the lipid composition to better accommodate the lipophilic drug.[6]- Modify the formulation process: Try different solvent evaporation or nanoprecipitation techniques. The rate of solvent addition and the type of organic solvent can significantly impact encapsulation.[7]- Use a co-solvent: Incorporating a small amount of a suitable co-solvent in the organic phase might improve the solubility of this compound during nanoparticle formation. |
| Poor Nanoparticle Stability (Aggregation/Precipitation) | Insufficient surface stabilization. The hydrophobic nature of this compound might destabilize the nanoparticle structure. | - Optimize the stabilizer concentration: Ensure an adequate concentration of a stabilizing agent (e.g., PVA, Pluronic F127, PEGylated lipids) is used to provide steric or electrostatic stabilization.[3]- Surface modification: Covalently attach PEG or other hydrophilic polymers to the nanoparticle surface to increase stability in biological media. |
| Inconsistent Nanoparticle Size and Polydispersity Index (PDI) | Suboptimal formulation or processing parameters. | - Control mixing parameters: Use a microfluidic mixing device for more controlled and reproducible nanoparticle formation.[7]- Optimize sonication/homogenization: If using these methods, carefully control the power, time, and temperature to achieve the desired size and a narrow PDI. |
| Low Cellular Uptake of this compound-Loaded Nanoparticles | Nanoparticle properties (size, surface charge) are not optimal for the target cell type. | - Optimize particle size: For many cell types, a size range of 50-200 nm is optimal for cellular uptake.[8]- Modify surface charge: A positive surface charge can enhance interaction with the negatively charged cell membrane and increase uptake, but it may also increase cytotoxicity.[9] Experiment with different surface coatings to achieve a slightly positive or neutral zeta potential.- Add targeting ligands: Decorate the nanoparticle surface with ligands that bind to receptors overexpressed on your target cells. |
| High Cytotoxicity in Control (Empty) Nanoparticles | The nanoparticle material itself or the surfactants/solvents used in the formulation are toxic to the cells. | - Use biocompatible materials: Select biodegradable and biocompatible polymers or lipids (e.g., PLGA, PCL, liposomes).- Purify the nanoparticles: Ensure that residual organic solvents and unreacted reagents are thoroughly removed through dialysis, centrifugation, or tangential flow filtration.- Perform dose-response experiments: Determine the maximum non-toxic concentration of the empty nanoparticles. |
| No significant difference in cytotoxicity between free this compound and nano-formulation | The nano-formulation does not provide a significant advantage in cellular uptake or the free drug is already highly potent at the tested concentrations. The drug is released too quickly from the nanoparticle. | - Perform uptake studies: Quantify the cellular uptake of the nano-formulation using flow cytometry or confocal microscopy with a fluorescently labeled nanoparticle or drug.[10][11]- Conduct a time-course experiment: The nano-formulation may show enhanced efficacy at later time points due to sustained release.- Optimize drug release kinetics: Modify the nanoparticle composition to slow down the release of this compound. |
Experimental Protocols
1. General Protocol for Formulation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., 0.5-2% w/v Polyvinyl alcohol (PVA) or Pluronic F127)
-
-
Procedure:
-
Dissolve a specific amount of this compound and the polymer in the organic solvent.
-
Under constant stirring, slowly add the organic phase dropwise into the aqueous stabilizer solution.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and un-encapsulated drug.
-
Resuspend the nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.
-
2. In Vitro Cytotoxicity Assessment using MTT Assay
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (free and nano-formulated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and the nano-formulation in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (if applicable).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. Cellular Uptake Analysis by Flow Cytometry
-
Materials:
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescently tagged polymer)
-
Target cell line
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled nanoparticles at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in flow cytometry buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.[13]
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.[2]
-
4. Intracellular Localization by Confocal Microscopy
-
Materials:
-
Fluorescently labeled nanoparticles
-
Target cell line
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear staining
-
Confocal microscope
-
-
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with fluorescently labeled nanoparticles for the desired time.
-
Wash the cells with PBS to remove excess nanoparticles.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.[11][14]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hippo Signaling Pathway and the activating role of this compound.
References
- 1. Influence of nanoparticle shape, size, and surface functionalization on cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 3. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticle size and shape effects on cellular uptake and intracellular distribution of siRNA nanoconstructs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy [mdpi.com]
identifying and avoiding experimental artifacts with Microcolin B
Welcome to the Technical Support Center for Microcolin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and avoiding potential experimental artifacts when working with this potent immunosuppressive agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula. It is known for its potent immunosuppressive and antiproliferative activities. Recent studies have identified that this compound directly binds to and inhibits Phosphatidylinositol Transfer Protein α (PITPα) and β (PITPβ). This inhibition can lead to the activation of the Hippo signaling pathway, resulting in the phosphorylation of Yes-associated protein (YAP), a key transcriptional co-activator involved in cell proliferation and survival.[1]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a stock solution of up to 100 mg/mL can be prepared, though lower concentrations are more common for experimental use. It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact solubility. To prepare the solution, ultrasonic treatment may be necessary to ensure it is fully dissolved.
For storage, aliquot the DMSO stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced artifacts. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. However, the tolerance to DMSO can vary between cell types. It is highly recommended to perform a vehicle control experiment with the same final DMSO concentration as your this compound treatment to assess any potential effects of the solvent on your cells.
Q4: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What should I do?
Precipitation is a common issue with lipophilic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium. This can lead to inaccurate dosing and experimental artifacts. Here are some troubleshooting steps:
-
Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Vortex while adding: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Prepare an intermediate dilution: Instead of adding the high-concentration stock directly to your final culture volume, prepare an intermediate dilution in a smaller volume of medium first. Then, add this intermediate dilution to your cells.
-
Reduce the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your experiment. It is advisable to determine the maximal soluble concentration in your specific cell culture medium empirically.
Troubleshooting Guides
Inconsistent or No Inhibition in Lymphocyte Proliferation Assays
Problem: You are not observing the expected dose-dependent inhibition of lymphocyte proliferation, or the results are highly variable between experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect your culture wells for any signs of precipitation after adding this compound. If observed, follow the troubleshooting steps outlined in FAQ Q4. Consider performing a serial dilution of your stock in pre-warmed media to find the optimal soluble concentration range. |
| Compound Instability | The stability of this compound in cell culture medium at 37°C for extended periods has not been extensively documented. If your assay runs for several days, the compound may be degrading. Solution: Consider replenishing the media with freshly prepared this compound every 24-48 hours. Run a time-course experiment to assess the duration of its inhibitory effect. |
| Suboptimal Cell Density | The number of cells in the proliferation assay can influence the effective concentration of the inhibitor. Solution: Optimize your cell seeding density. Ensure you are using a consistent cell number for all experiments. A typical range for lymphocyte proliferation assays is 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate. |
| Issues with Proliferation Stimulus | The inhibitory effect of this compound may vary depending on the mitogen or antigen used to stimulate proliferation. Solution: Test a panel of stimuli (e.g., Phytohemagglutinin (PHA), Concanavalin A (ConA), anti-CD3/CD28 beads, Lipopolysaccharide (LPS)) to find the most consistent and sensitive system for your experiments. Ensure the concentration of the stimulus is optimal and not supra-maximal, which could mask the inhibitory effect. |
Experimental Protocol: Jurkat Cell Proliferation Assay with this compound
This protocol provides a general framework for assessing the antiproliferative effects of this compound on a T-lymphocyte cell line.
-
Cell Preparation: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase.
-
Seeding: Seed 1 x 10^5 Jurkat cells per well in a 96-well flat-bottom plate in a volume of 100 µL.
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Prepare working solutions by diluting the DMSO stocks 1:1000 in pre-warmed complete RPMI-1640 medium. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock to 999 µL of medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 100 µL of the working solutions to the wells containing the cells. Include a vehicle control (0.1% DMSO in medium) and a positive control for inhibition (e.g., a known proliferation inhibitor).
-
-
Stimulation: Add a stimulating agent such as PHA at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT assay or a BrdU incorporation assay according to the manufacturer's instructions.
Unexpected Cell Death or Cytotoxicity
Problem: You observe significant cell death at concentrations where you expect to see immunosuppression.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Induction of Apoptosis | Microcolin A, a related compound, is known to induce apoptosis. It is plausible that this compound also induces programmed cell death, especially at higher concentrations. Solution: Perform an apoptosis assay (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to distinguish between apoptosis and necrosis. Determine the concentration range where this compound inhibits proliferation without inducing significant cell death. |
| Off-Target Effects on Survival Pathways | The inhibition of PITPα/β and subsequent activation of the Hippo/YAP pathway can lead to apoptosis in some cellular contexts. Solution: Investigate the phosphorylation status of YAP and the expression of downstream pro-apoptotic target genes of the Hippo pathway. |
| Solvent Toxicity | High concentrations of DMSO can be cytotoxic. Solution: Ensure your final DMSO concentration is non-toxic to your cells by running a dose-response curve for DMSO alone. |
Experimental Workflow: Assessing this compound-induced Apoptosis
Caption: Workflow for assessing apoptosis induction by this compound.
Unexplained Changes in Cell Morphology or Signaling
Problem: You observe unexpected changes in cell morphology, adhesion, or the activation of signaling pathways not directly related to immunosuppression.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hippo/YAP Pathway Activation | The Hippo/YAP pathway is a central regulator of organ size, cell proliferation, and apoptosis. Its activation by this compound can have pleiotropic effects. Solution: Monitor the phosphorylation status of key Hippo pathway components (e.g., LATS1/2, YAP) by Western blot. Analyze the expression of known YAP target genes (e.g., CTGF, CYR61) by qRT-PCR. |
| Induction of Autophagy | Microcolin H, a structural analog, induces autophagy. This is a potential off-target effect of this compound. Solution: Monitor the levels of autophagy markers such as LC3-I to LC3-II conversion and p62 degradation by Western blot. You can also use fluorescence microscopy to observe the formation of LC3 puncta in cells expressing GFP-LC3. |
| Off-target Kinase Inhibition | While not definitively reported for this compound, many small molecule inhibitors have off-target effects on various kinases. Solution: If you suspect off-target kinase activity, consider using a broad-spectrum kinase inhibitor as a control or, if available, perform a kinase profiling assay. |
Signaling Pathway: Proposed Mechanism of this compound Action
Caption: Proposed signaling pathway of this compound via PITPα/β and the Hippo/YAP pathway.
References
Technical Support Center: Ensuring the Long-Term Stability of Microcolin B
Welcome to the technical support center for Microcolin B. This resource is designed for researchers, scientists, and drug development professionals to facilitate the proper handling and storage of this compound, ensuring its stability and integrity throughout your experimental workflows.
Disclaimer: Publicly available data on the specific degradation kinetics and pathways of this compound is limited. This guide combines direct vendor recommendations for this compound with established best practices for the handling and storage of cyclic lipopeptides, the class of compounds to which it belongs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A1: For optimal long-term stability, stock solutions of this compound should be stored under specific temperature conditions. Based on supplier recommendations, the stability of prepared stock solutions is maintained for up to 6 months at -80°C or for up to 1 month when stored at -20°C[1]. It is crucial to use tightly sealed vials to prevent evaporation and contamination.
Q2: How should I handle the lyophilized this compound powder before reconstitution?
A2: To prevent degradation from atmospheric moisture, it is critical to handle the lyophilized powder correctly. Before opening the vial, allow it to equilibrate to room temperature inside a desiccator[2][3][4]. This prevents condensation from forming on the cold powder, which can significantly reduce long-term stability[3]. Once opened, weigh the desired amount quickly in a controlled environment and tightly reseal the vial, preferably purging with a dry, inert gas like argon or nitrogen[2][4].
Q3: What are the primary causes of instability for peptides like this compound in solution?
A3: Peptides in solution are susceptible to several degradation pathways:
-
Chemical Degradation: This includes hydrolysis (cleavage of peptide bonds, especially at aspartic acid residues), deamidation (at asparagine and glutamine residues), and oxidation (of residues like methionine, cysteine, and tryptophan)[5].
-
Physical Instability: This involves adsorption to surfaces (like glass or plastic vials) and aggregation or precipitation, which can be influenced by pH, ionic strength, and concentration[2][3].
-
Microbial Contamination: The use of non-sterile solvents or buffers can introduce microorganisms that enzymatically degrade the peptide.
Q4: What is the best solvent or buffer to use for reconstituting this compound?
A4: The shelf life of peptides in solution is significantly affected by pH. For general stability, sterile, slightly acidic buffers (pH 5-6) are recommended for peptide solutions[3]. This compound is a lipopeptide, and if you encounter solubility issues in aqueous buffers, a small amount of an organic co-solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) can be used to aid dissolution[4]. However, it is critical to note that peptide solutions containing DMSO should be used immediately and not stored for long periods, as DMSO can accelerate degradation[4].
Q5: How can I minimize degradation during my day-to-day experiments?
A5: To preserve the integrity of your this compound solution, adhere to the following practices:
-
Aliquot Solutions: After reconstitution, divide your stock solution into single-use aliquots. This minimizes the number of freeze-thaw cycles, which are detrimental to peptide stability[3][4][6][7].
-
Avoid Frost-Free Freezers: These freezers have temperature fluctuations during their defrost cycles that can damage the peptide[3][4]. Use a manual-defrost freezer for storage.
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation[6][7].
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in assay | 1. Chemical Degradation: The compound may have degraded due to improper storage (temperature, pH, time). 2. Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to structural damage. 3. Adsorption: The peptide has adsorbed to the surface of storage vials. | 1. Prepare a fresh solution from lyophilized powder. Verify storage temperature and duration against recommendations. 2. Always aliquot stock solutions after preparation to avoid freeze-thaw cycles[3][6]. 3. Consider using low-retention polypropylene vials. |
| Multiple or unexpected peaks in HPLC analysis | 1. Degradation Products: The solution has started to degrade, creating new chemical species[2]. 2. Oxidation: The peptide was exposed to air during handling. 3. Contamination: The solvent or buffer was contaminated. | 1. Confirm the identity of the main peak with a reference standard. If new peaks appear over time, this indicates instability. 2. When preparing solutions with oxidation-prone residues, use degassed buffers[4]. 3. Use fresh, HPLC-grade sterile solvents and buffers for all preparations. |
| Precipitation or cloudiness in the solution | 1. Poor Solubility: The concentration is too high for the chosen solvent system. 2. Aggregation: The peptide is aggregating due to pH, ionic strength, or temperature changes[2]. 3. Bacterial Growth: The solution was prepared with non-sterile components. | 1. Try gentle warming or sonication to redissolve. If unsuccessful, prepare a new, more dilute solution or add a minimal amount of an appropriate organic co-solvent (e.g., DMSO)[2][4]. 2. Evaluate the buffer composition. Adjusting pH or ionic strength may improve solubility. 3. Always use sterile buffers and aseptic techniques for solution preparation[6]. |
Quantitative Data & Degradation Pathways
Table 1: Recommended Storage Conditions for this compound Solution
| Storage Temperature | Recommended Maximum Duration | Source |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Table 2: Common Chemical Instability Pathways for Peptides
| Degradation Pathway | Susceptible Residues | Common Conditions | Prevention Strategy |
| Hydrolysis | Asp-Pro (D-P), Asp-Gly (D-G) | Acidic pH (< 5) | Maintain pH between 5-7; Avoid strongly acidic buffers[5]. |
| Deamidation | Asn (N), Gln (Q), especially next to Gly | Neutral to basic pH (> 7) | Maintain slightly acidic pH; Avoid prolonged exposure to basic conditions[5]. |
| Oxidation | Met (M), Cys (C), Trp (W) | Exposure to atmospheric oxygen | Purge vials with inert gas (Ar, N₂); Use degassed buffers; Add antioxidants if compatible with the assay[4][5]. |
| Racemization | All amino acids | Basic pH (> 8); Elevated temperatures | Store at recommended low temperatures and slightly acidic pH. |
Experimental Protocols
Protocol: General Stability Assessment of a Lipopeptide Solution via RP-HPLC
This protocol describes a general method to evaluate the stability of this compound or a similar lipopeptide under specific storage conditions.
1. Materials and Reagents:
-
Lyophilized this compound
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Sterile buffer (e.g., 10 mM phosphate buffer, pH 6.0)
-
Calibrated HPLC system with UV detector and a C18 column
2. Preparation of Stock Solution:
-
Allow the lyophilized peptide vial to warm to room temperature in a desiccator.
-
Reconstitute the peptide in the desired buffer or solvent (e.g., 70:30 ACN:Water) to a known concentration (e.g., 1 mg/mL).
-
Vortex gently or sonicate briefly to ensure complete dissolution.
3. Stability Study Setup:
-
Dispense the stock solution into multiple small, tightly sealed amber vials (e.g., 50 µL per vial).
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, -20°C, and -80°C).
-
Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month, etc.).
4. HPLC Analysis (Time-Zero):
-
Immediately analyze one of the freshly prepared aliquots (T=0) to establish a baseline.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Detection: UV at 214 nm
-
-
Record the peak area and retention time of the main this compound peak. This represents 100% integrity.
5. Time-Point Analysis:
-
At each designated time point, remove one aliquot from each storage condition.
-
Allow the vial to thaw (if frozen) and equilibrate to room temperature.
-
Analyze the sample using the same HPLC method as the T=0 sample.
-
Calculate the percentage of intact this compound remaining by comparing the main peak area to the T=0 peak area. Note the appearance and area of any new peaks, which indicate degradation products.
6. Data Interpretation:
-
Plot the percentage of intact this compound versus time for each storage condition.
-
Determine the time at which the concentration drops below an acceptable threshold (e.g., 90%) to establish the practical shelf-life under those conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 7. Do Peptides Need to Be Refrigerated? The Ultimate Storage Guide [uk-peptides.com]
Technical Support Center: Selecting Appropriate Control Groups for Microcolin B Experiments
Frequently Asked Questions (FAQs)
Q1: What is Microcolin B and why are specific controls so critical for experiments involving it?
This compound is a natural compound isolated from the blue-green alga Lyngbya majuscula.[1][2] It is known for its potent immunosuppressive and cytotoxic activities against various cancer cell lines.[2][4] Due to its lipophilic (fat-soluble) nature and high potency, experiments with this compound require meticulous controls to distinguish the compound's specific biological effects from potential confounding factors introduced by the experimental procedure itself, such as the solvent used to dissolve the compound.
Q2: What are the absolute essential control groups for any in vitro experiment with this compound?
For any cell-based assay, the following three controls are non-negotiable:
-
Negative (Untreated) Control: This sample consists of cells cultured under the same conditions as the experimental groups but without any treatment. It establishes the baseline health, growth rate, and behavior of the cells, serving as a fundamental reference point for measuring the effects of any treatment.[5][6]
-
Vehicle Control: Since this compound is lipophilic, it must be dissolved in a solvent (vehicle), such as Dimethyl Sulfoxide (DMSO) or ethanol, before being added to cell culture media.[7][8][9] The vehicle control consists of cells treated with the highest concentration of the vehicle used in the experiment. This is crucial because vehicles themselves can have biological effects, including toxicity or even neuroprotective properties, which must be accounted for.[7][8][9]
-
Positive Control: This involves treating cells with a well-characterized compound known to induce the specific effect you are measuring (e.g., cell death, immunosuppression).[5] This control validates that your assay system is working correctly and is capable of detecting the expected outcome.[5][10]
Q3: How should I select a vehicle for this compound and what are the key considerations for the vehicle control?
Selecting an appropriate vehicle is critical for delivering a lipophilic compound like this compound to cells in an aqueous culture environment.
-
Common Vehicles: DMSO and ethanol are frequently used solvents for lipophilic drugs in biological research.[7][8]
-
Key Considerations:
-
Solubility: Choose a vehicle that effectively dissolves this compound at your desired stock concentration.
-
Toxicity: The final concentration of the vehicle in the cell culture medium should be non-toxic to the cells. It is best practice to perform a preliminary dose-response experiment with the vehicle alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint.
-
Inertness: Ideally, the vehicle should be biologically inert. However, since many solvents have known biological effects, the vehicle control is essential to subtract these effects from your experimental results.[7][9]
-
Q4: What are some examples of suitable positive controls for experiments with this compound?
The choice of a positive control depends entirely on the biological effect being studied.
-
For Cytotoxicity/Apoptosis Assays: Compounds like Staurosporine, Doxorubicin, Camptothecin, or Etoposide are widely used to reliably induce apoptosis and cell death in a variety of cell lines.[10][11][12]
-
For Immunosuppression Assays (e.g., Mixed Lymphocyte Reaction): Established immunosuppressive drugs such as Cyclosporine A or Tacrolimus would serve as effective positive controls.[13]
-
For Actin Cytoskeleton Disruption Assays: Since some related compounds are known to affect the cytoskeleton, agents like Cytochalasin B/D or Latrunculin B, which directly target actin polymerization, can be used as positive controls.[14][15][16][17]
Troubleshooting Guide
Issue: High background signal in my cytotoxicity assay.
-
Possible Cause: Components in the cell culture medium may be reacting with your assay reagent.
-
Solution: Always include a background control (also called a "blank"), which consists of culture medium and the assay reagent but no cells.[5] Subtract the average signal from this control from all other readings to correct for background fluorescence or absorbance.[18]
Issue: The vehicle control shows a significant biological effect compared to the untreated negative control.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) is toxic to the cells or is otherwise biologically active.[8][9]
-
Solution:
-
Perform a vehicle titration experiment to identify the highest concentration that does not impact cell viability or the endpoint being measured.
-
If toxicity persists even at low concentrations, consider alternative vehicles or delivery systems, such as cyclodextrins, which can encapsulate lipophilic drugs.[7][8][9][19]
-
Issue: My positive control failed to produce the expected effect.
-
Possible Cause: The assay may not be functioning correctly, the concentration of the positive control may be inappropriate for your specific cell line, or the reagents may have degraded.
-
Solution:
-
Verify the concentration and preparation of the positive control.
-
Check the expiration dates and storage conditions of all assay kits and reagents.
-
Consult the literature to ensure the chosen positive control and its concentration are suitable for your cell type. If necessary, test a different positive control compound.[11][12]
-
Data Summaries
Table 1: Essential Control Groups for In Vitro this compound Experiments
| Control Type | Purpose | Composition |
| Negative Control | Establishes baseline cell behavior and viability.[5][20] | Cells + Culture Medium |
| Vehicle Control | Accounts for effects of the solvent used to dissolve this compound.[5][9] | Cells + Culture Medium + Vehicle (e.g., DMSO) |
| Positive Control | Validates the assay's ability to detect the expected biological effect.[5][10] | Cells + Culture Medium + Known Inducer (e.g., Staurosporine) |
| Experimental | Measures the effect of the compound of interest. | Cells + Culture Medium + this compound (in vehicle) |
| Background Control | Measures the inherent signal from the medium and reagents.[5] | Culture Medium + Assay Reagent (No Cells) |
Table 2: Common Vehicles for Lipophilic Compounds
| Vehicle | Common Final Concentration | Potential Biological Effects |
| DMSO | < 0.5% (v/v) | Anti-inflammatory, antioxidant; can be toxic at higher concentrations.[7][8] |
| Ethanol | < 0.5% (v/v) | Can have neuroprotective or cytotoxic effects depending on concentration.[7][8] |
| Cyclodextrins | Varies | Can alter cell membrane cholesterol; generally low toxicity.[8][9] |
| Cremophor™ EL | Varies | Has been shown to have neuroprotective effects.[7] |
Table 3: Example Positive Controls for Relevant Assays
| Assay Type | Example Positive Control | Mechanism of Action |
| Cytotoxicity / Apoptosis | Staurosporine | Broad-spectrum protein kinase inhibitor, potent inducer of apoptosis.[11] |
| Cytotoxicity / Apoptosis | Doxorubicin | DNA damaging agent, commonly used in cancer research.[11] |
| Immunosuppression | Cyclosporine A / Tacrolimus | Calcineurin inhibitors, block T-cell activation.[13][21] |
| Actin Disruption | Cytochalasin B / D | Fungal metabolites that inhibit actin polymerization.[14][17] |
Experimental Protocols & Visualizations
Protocol: General In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
1. Cell Preparation:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells and perform a cell count to ensure viability.
-
Dilute the cell suspension to the optimal seeding density for a 96-well plate.
-
Dispense the cell suspension into the wells of the plate and incubate to allow for cell attachment.[18]
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the final desired concentrations. Ensure the final vehicle concentration is consistent across all wells (including the vehicle control) and is at a non-toxic level.[18]
-
Prepare positive and negative control solutions.
-
Remove the medium from the cells and add the prepared compound dilutions and controls to the respective wells.[18]
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[18]
4. Measurement of Cytotoxicity:
-
Select an appropriate cytotoxicity detection method (e.g., MTT, WST, LDH release, or a DNA-binding dye like CellTox™ Green).[22][23]
-
Add the detection reagent to all wells, including the background control wells.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[18]
5. Data Analysis:
-
Subtract the average background reading from all other measurements.
-
Normalize the data to the vehicle control to calculate the percentage of cytotoxicity or cell viability for each concentration of this compound.
Diagrams and Workflows
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Caption: Logical relationships between essential experimental controls.
Caption: Simplified mTOR signaling pathway, a key regulator of cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 7. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jackrrivers.com [jackrrivers.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of latrunculin B on the actin cytoskeleton and hyphal growth in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Efficient Loading into and Controlled Release of Lipophilic Compound from Liposomes by Using Cyclodextrin as Novel Trapping Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is an example of a negative control in an experiment? | AAT Bioquest [aatbio.com]
- 21. immunologyresearchjournal.com [immunologyresearchjournal.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Autofluorescence in Microcolin B Imaging
A Note on Microcolin B and Fluorescence: Initial research indicates that this compound, a potent immunosuppressant lipopeptide, is not intrinsically fluorescent. Therefore, this guide addresses the management of autofluorescence in the context of imaging experiments where this compound has been rendered fluorescent through either direct chemical labeling with a fluorophore or indirect detection via immunofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?
A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can be mistaken for the specific signal from your fluorescently labeled molecule of interest.[1] This inherent fluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin.[1][2] The primary issue with autofluorescence is that it can obscure the true fluorescent signal from your labeled this compound, leading to poor signal-to-noise ratios and making it difficult to accurately localize and quantify the target.[1]
Q2: How can I determine if autofluorescence is interfering with my fluorescently-labeled this compound imaging?
A2: The most straightforward method is to include an unstained control in your experiment. This control sample should be prepared and processed in the exact same way as your experimental samples but without the addition of the fluorescently labeled this compound or any fluorescent antibodies. By imaging this unstained sample using the same settings as your experimental samples, you can visualize the level and spectral characteristics of the inherent autofluorescence.
Q3: What are the common sources of autofluorescence in cell and tissue samples?
A3: Autofluorescence can arise from a variety of endogenous molecules. The spectral properties of some common sources are summarized in the table below. Additionally, some sample preparation steps, such as fixation with aldehydes (e.g., formaldehyde, glutaraldehyde), can induce or increase autofluorescence.[2] Components of cell culture media, like phenol red and riboflavin, can also contribute to background fluorescence.
Data Presentation: Spectral Properties of Common Fluorophores and Autofluorescence Sources
For effective management of autofluorescence, it is crucial to select a fluorophore for labeling this compound that has excitation and emission spectra distinct from the autofluorescence spectrum of your sample.
Table 1: Spectral Properties of Common Fluorophores for Labeling
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Color |
| FITC | ~490 | ~525 | Green |
| TRITC | ~547 | ~572 | Red-Orange |
| Alexa Fluor 488 | ~495 | ~519 | Green |
| Alexa Fluor 555 | ~555 | ~565 | Orange |
| Alexa Fluor 647 | ~650 | ~668 | Far-Red |
| Cy3 | ~550 | ~570 | Orange |
| Cy5 | ~650 | ~670 | Far-Red |
Data compiled from various sources.[3]
Table 2: Spectral Properties of Common Endogenous Autofluorescent Species
| Molecule | Excitation Max (nm) | Emission Max (nm) | Location/Notes |
| Collagen/Elastin | 340-400 | 420-470 | Extracellular matrix |
| NADH | ~340 | ~450 | Mitochondria |
| Flavins (FAD) | 380-490 | 520-560 | Mitochondria |
| Lipofuscin | 345-490 | 460-670 | Lysosomes, prominent in aging cells |
| Tryptophan | ~280 | ~350 | Proteins |
| Melanin | 340-400 | 360-560 | Pigment cells |
Data compiled from various sources.[2][4]
Troubleshooting Guide
Problem 1: High background fluorescence in all channels, obscuring the signal from labeled this compound.
-
Possible Cause: Significant autofluorescence from the sample itself or from the sample preparation reagents.
-
Troubleshooting Steps:
-
Image an unstained control to confirm the presence and spectral characteristics of the autofluorescence.
-
Optimize fixation: Reduce the concentration of aldehyde fixatives or the fixation time. Consider using a non-aldehyde fixative like methanol or ethanol if compatible with your experiment.
-
Use a blocking solution: Incubate the sample with a blocking buffer to reduce non-specific binding of antibodies (in case of indirect detection).
-
Chemical quenching: Treat the sample with an autofluorescence quenching agent. Common options include:
-
Sodium borohydride: Effective for aldehyde-induced autofluorescence.
-
Sudan Black B: Useful for reducing lipofuscin-related autofluorescence.[4]
-
-
Choose a far-red fluorophore: If possible, label this compound with a fluorophore that emits in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is typically weaker at these longer wavelengths.
-
Problem 2: Weak signal from labeled this compound, making it difficult to distinguish from background.
-
Possible Cause: Low concentration of labeled this compound at the target site, photobleaching, or suboptimal imaging parameters.
-
Troubleshooting Steps:
-
Increase the concentration of the labeled this compound, if experimentally permissible.
-
Use a brighter fluorophore: Select a fluorophore with a higher quantum yield and extinction coefficient.
-
Optimize imaging parameters: Increase the laser power or exposure time, but be mindful of inducing phototoxicity or photobleaching.
-
Use an anti-fade mounting medium to reduce photobleaching during imaging.
-
For indirect immunofluorescence: Use a high-affinity primary antibody and a bright, high-quality secondary antibody. Consider signal amplification techniques.
-
Experimental Protocols
Protocol 1: General Indirect Immunofluorescence for Detecting this compound
This protocol assumes the availability of a primary antibody specific to this compound.
-
Sample Preparation:
-
Culture cells on coverslips or prepare tissue sections.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (if targeting intracellular this compound):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against this compound in the blocking buffer to the recommended concentration.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Spectral Imaging and Linear Unmixing to Separate this compound Signal from Autofluorescence
This is an advanced imaging technique that can computationally separate the emission spectra of your fluorophore and the autofluorescence.
-
Acquire a Spectral Image of Labeled Sample:
-
Using a confocal microscope with a spectral detector, acquire a "lambda stack" of your sample stained with the fluorescently labeled this compound. This is a series of images taken at different emission wavelengths.
-
-
Acquire a Spectral Image of an Unstained Sample:
-
Using the identical imaging settings, acquire a lambda stack of an unstained control sample. This will provide the "spectral signature" of the autofluorescence.
-
-
Acquire a Spectral Image of the Fluorophore Alone (Optional but Recommended):
-
If possible, acquire the spectral signature of your fluorophore in a reference sample.
-
-
Perform Linear Unmixing:
-
Use the microscope's software to perform linear unmixing. Define the spectral signature of the autofluorescence from your unstained control and the spectral signature of your fluorophore.
-
The software will then calculate the contribution of each spectrum to every pixel in your experimental image, effectively separating the true signal from the autofluorescence.
-
Visualizations
Caption: Experimental workflow for imaging fluorescently-labeled this compound.
Caption: Troubleshooting workflow for managing autofluorescence interference.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. Fluorescence Microscopy: Fundamentals and Resources | Labcompare.com [labcompare.com]
- 4. Spectral Characteristics of Autofluorescence in Renal Tissue and Methods for Reducing Fluorescence Background in Confocal Laser Scanning Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation times for Microcolin B treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times with Microcolin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent immunosuppressive and antineoplastic lipopeptide isolated from the blue-green alga Lyngbya majuscula.[1][2][3] Its primary mechanisms of action include the induction of autophagy and activation of the Hippo signaling pathway, which can selectively eliminate cancer cells dependent on the YAP transcriptional co-activator.[4]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research due to its cytotoxic effects on various human cancer cell lines, including lung cancer.[4] It is also studied for its potent immunosuppressive properties, making it a subject of interest in immunology and related fields.[1][2]
Q3: How does this compound affect the cell cycle?
This compound treatment can lead to cell cycle arrest. While specific effects on different cell cycle phases may be cell-type dependent, some related compounds have been shown to cause arrest in the G2/M phase or affect the G1/S transition.[5] This is a critical factor to consider when determining optimal incubation times, as the desired outcome may depend on targeting a specific phase of the cell cycle.
Q4: What is a typical starting concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being used. Based on available literature for similar compounds, starting concentrations for in vitro studies could range from nanomolar to low micromolar concentrations.
Troubleshooting Guide: Optimizing Incubation Times
Optimizing the incubation time for this compound treatment is crucial for achieving reproducible and meaningful results. The ideal duration depends on the experimental goals, cell type, and the biological process being investigated.
Issue 1: No observable effect or low cytotoxicity after treatment.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The biological effects of this compound, such as autophagy or apoptosis, require time to manifest. Extend the incubation period. A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is highly recommended to identify the optimal time point. |
| Drug concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal dose for your specific cell line. |
| Cell density is too high. | High cell confluency can alter cellular responses to drug treatment. Ensure consistent and appropriate cell seeding densities across experiments. |
| Incorrect drug handling and storage. | This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
Issue 2: Excessive cell death, even at short incubation times.
| Possible Cause | Troubleshooting Step |
| Incubation time is too long. | For highly sensitive cell lines, shorter incubation periods may be necessary. Consider a time-course experiment with earlier time points (e.g., 2, 4, 6, 8 hours). |
| Drug concentration is too high. | Reduce the concentration of this compound. Even a small reduction can have a significant impact on cell viability. |
| Synergistic effects with media components. | Though rare, some media components could potentially enhance the cytotoxic effects. Ensure the use of a consistent and appropriate culture medium. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable cell health and passage number. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inconsistent incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator. |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent dispensing of this compound and cell suspensions. |
Experimental Protocols
Determining Optimal Incubation Time using a Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for conducting a time-course experiment to determine the optimal incubation time for this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is to test a range of concentrations around the expected IC50.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 6, 12, 24, 48, 72 hours). Use a separate plate for each time point.
-
-
Cytotoxicity Measurement:
-
At the end of each incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot cell viability versus this compound concentration for each incubation time to determine the IC50 at each time point.
-
Plot the IC50 values as a function of incubation time to visualize the time-dependent effect of the drug.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Marine-Derived Compounds: A New Horizon in Cancer, Renal, and Metabolic Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arthrocolin B Impairs Adipogenesis via Delaying Cell Cycle Progression During the Mitotic Clonal Expansion Period - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potency of Microcolin B and Paclitaxel
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic potency of the marine natural product Microcolin B and the widely used chemotherapeutic agent paclitaxel. This analysis is supported by experimental data on their efficacy against cancer cell lines and details on the methodologies employed.
Overview of a Potent Natural Compound and a Clinical Staple
This compound is a potent lipopeptide isolated from the marine cyanobacterium Moorea producens (previously Lyngbya majuscula).[1][2] While initially recognized for its powerful immunosuppressive properties, recent studies have highlighted its significant cytotoxic activity against cancer cells.[3][4] Paclitaxel, a member of the taxane family of drugs, is a cornerstone of chemotherapy for a variety of cancers.[5] It functions by interfering with the normal function of microtubules during cell division, leading to mitotic arrest and apoptosis.[5][6]
This guide delves into a direct comparison of their cytotoxic effects, mechanisms of action, and the experimental frameworks used to evaluate them.
Comparative Cytotoxic Potency
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following table summarizes the available IC50 values for this compound and paclitaxel against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |
| This compound | H-460 | Human Lung Cancer | 6 nM - 5.0 μM | [4] |
| Paclitaxel | Various | Human Tumors | 2.5 - 7.5 nM (24h exposure) | [1] |
| Ovarian Carcinoma | Ovarian Cancer | 0.4 - 3.4 nM | [7] | |
| NSCLC | Non-Small Cell Lung Cancer | 0.027 µM (120h exposure) | [8] | |
| SCLC | Small Cell Lung Cancer | 5.0 µM (120h exposure) | [8] |
Note: The IC50 value for this compound is presented as a range as the source evaluated a series of Microcolin analogues (A-M).
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of this compound and paclitaxel stem from distinct molecular mechanisms, offering different avenues for therapeutic intervention.
This compound: The precise cytotoxic mechanism of this compound is an active area of research. However, it is known to be a potent immunosuppressant.[1][3] Recent studies on related microcolins, such as Microcolin H, suggest that they can induce autophagic cell death by targeting phosphatidylinositol transfer proteins (PITPα/β).[9] The broader class of microcolins has been shown to have antiproliferative activities.[8]
Paclitaxel: Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[2][6] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents their disassembly.[5][10][11] This leads to the formation of abnormal, non-functional microtubule bundles, disrupting the mitotic spindle assembly, causing cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[2][5]
Experimental Protocols
The determination of cytotoxic potency relies on robust and reproducible in vitro assays. The following outlines a typical methodology used to determine the IC50 values for compounds like this compound and paclitaxel.
Cytotoxicity Assay (e.g., MTT or SRB Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., H-460, MCF-7, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (this compound or paclitaxel) is serially diluted to a range of concentrations. The media from the cell plates is removed and replaced with media containing the different concentrations of the compound. Control wells receive media with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is measured using a microplate reader.
-
SRB (Sulphorhodamine B) Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate a simplified experimental workflow for determining cytotoxicity and the mechanism of action of paclitaxel.
Caption: A typical workflow for determining the cytotoxic potency of a compound in vitro.
Caption: Paclitaxel's mechanism of action leading to cancer cell death.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.fau.edu [digitalcommons.fau.edu]
- 3. stemcell.com [stemcell.com]
- 4. Cytotoxic Microcolin Lipopeptides from the Marine Cyanobacterium Moorea producens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Marine Cyanobacteria as Sources of Lead Anticancer Compounds: A Review of Families of Metabolites with Cytotoxic, Antiproliferative, and Antineoplastic Effects | MDPI [mdpi.com]
- 7. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of Microcolin Cyanobacterial Lipopeptides with Phosphatidylinositol Transfer Protein (PITP)—Molecular Docking Analysis [mdpi.com]
- 9. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine Cyanobacterial Peptides in Neuroblastoma: Search for Better Therapeutic Options [mdpi.com]
Validating Microcolin B-Induced Autophagy: A Comparative Guide to LC3 Turnover Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating autophagy induced by Microcolin B, with a primary focus on the robust LC3 turnover assay. While direct comparative data for this compound against other autophagy inducers remains to be fully elucidated in publicly available literature, this guide will use the closely related compound, Microcolin H, as a case study to illustrate the validation process. We will delve into the experimental protocols for key autophagy assays, present a framework for data comparison, and visualize the underlying signaling pathways and experimental workflows.
This compound and Autophagy Induction
Microcolins are a class of cytotoxic lipopeptides isolated from marine cyanobacteria. Recent studies have highlighted their potential as anticancer agents, with evidence suggesting that their mode of action involves the induction of autophagy, a cellular process of degradation and recycling of its own components.[1][2][3] Specifically, Microcolin H has been shown to induce autophagic cell death by targeting phosphatidylinositol transfer protein α/β (PITPα/β).[1][2][3] This interaction is a key event in the initiation of the autophagic process.
To rigorously validate the induction of autophagy by compounds like this compound, it is crucial to measure the autophagic flux—the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. A static measurement of autophagosome numbers can be misleading, as an accumulation of autophagosomes could signify either an increase in their formation (autophagy induction) or a blockage in their degradation.
Comparing Assays for Autophagic Flux
The LC3 turnover assay is considered the gold standard for measuring autophagic flux.[4][5] This assay quantifies the amount of LC3-II, a protein localized to autophagosome membranes, that is degraded over time. This is achieved by comparing LC3-II levels in the presence and absence of lysosomal inhibitors, which block the final degradation step.[4][5]
Here, we compare the LC3 turnover assay with other common methods for validating autophagy.
| Assay | Principle | Advantages | Disadvantages |
| LC3 Turnover Assay (Western Blot) | Quantifies the difference in LC3-II levels in the presence and absence of lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine) to measure autophagic flux. An increase in LC3-II accumulation with the inhibitor indicates active flux. | Provides a quantitative measure of autophagic flux. Endogenous protein is measured, avoiding overexpression artifacts. | Can be labor-intensive. Requires careful optimization of inhibitor concentration and treatment time. |
| p62/SQSTM1 Degradation Assay (Western Blot) | Measures the degradation of p62, a protein that is selectively incorporated into autophagosomes and degraded. A decrease in p62 levels suggests an increase in autophagic flux. | Complements the LC3 turnover assay. A decrease in p62 alongside an increase in LC3 flux provides strong evidence for autophagy induction. | p62 levels can also be regulated by transcriptional and other non-autophagic pathways. |
| Tandem Fluorescent LC3 (tfLC3) Assay (Microscopy/Flow Cytometry) | Utilizes a fusion protein of LC3 with a pH-sensitive GFP and a pH-stable RFP. Autophagosomes (neutral pH) appear yellow (GFP and RFP), while autolysosomes (acidic pH) appear red (RFP only). | Allows for visualization and quantification of autophagosome maturation into autolysosomes. Can be used in live-cell imaging. | Requires transfection and expression of an exogenous protein, which can lead to artifacts. The pH sensitivity of GFP can be affected by fixation methods. |
Experimental Data: Validating Microcolin H-Induced Autophagy
One key study demonstrated that treatment of gastric cancer cells with Microcolin H led to an increased conversion of LC3-I to LC3-II and a corresponding decrease in p62 levels.[1][2] To confirm that this was due to an induction of autophagic flux rather than a blockage of degradation, the researchers performed an LC3 turnover assay. In the presence of the lysosomal inhibitor hydroxychloroquine (HCQ), Microcolin H treatment resulted in a further accumulation of LC3-II compared to HCQ treatment alone, confirming that Microcolin H enhances autophagosome formation.[1]
Table 1: Hypothetical Quantitative Data for LC3 Turnover Assay
The following table illustrates how data from an LC3 turnover experiment comparing an untreated control, a known autophagy inducer (Rapamycin), and this compound would be presented. The values are for illustrative purposes to demonstrate the calculation of autophagic flux.
| Treatment | Lysosomal Inhibitor | LC3-II/Actin Ratio (Densitometry Units) | Autophagic Flux (LC3-II with Inhibitor - LC3-II without Inhibitor) |
| Untreated | - | 0.2 | \multirow{2}{}{0.6} |
| Untreated | + | 0.8 | |
| Rapamycin (100 nM) | - | 0.5 | \multirow{2}{}{1.5} |
| Rapamycin (100 nM) | + | 2.0 | |
| This compound (50 nM) | - | 0.6 | \multirow{2}{*}{1.8} |
| This compound (50 nM) | + | 2.4 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
LC3 Turnover Assay by Western Blotting
This protocol is a standard method to assess autophagic flux.
Materials:
-
Cell culture reagents
-
This compound (or other test compound)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound or a vehicle control for the desired time. For the last 2-4 hours of the treatment period, add the lysosomal inhibitor to a subset of the wells for each condition.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II values to the loading control. Calculate the autophagic flux by subtracting the normalized LC3-II value of the sample without the inhibitor from the value of the sample with the inhibitor.
p62/SQSTM1 Degradation Assay
This assay is often performed concurrently with the LC3 turnover assay.
Procedure: The procedure is identical to the LC3 turnover assay, but the membrane is incubated with a primary antibody against p62/SQSTM1 (typically at 1:1000 dilution). A decrease in the normalized p62 levels upon treatment with this compound would indicate its degradation via autophagy.
Tandem Fluorescent LC3 (tfLC3) Assay
This method provides visual confirmation of autophagic flux.
Materials:
-
Cells stably or transiently expressing a tfLC3 (e.g., mRFP-GFP-LC3) plasmid
-
Fluorescence microscope or flow cytometer
-
This compound or other test compound
Procedure:
-
Cell Culture and Transfection: Culture cells expressing the tfLC3 reporter.
-
Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire images in both the GFP and RFP channels. Autophagosomes will appear as yellow puncta (colocalization of GFP and RFP), while autolysosomes will appear as red puncta (RFP only, as the GFP signal is quenched by the acidic environment).
-
Flow Cytometry: Analyze the ratio of RFP to GFP fluorescence. An increase in the RFP/GFP ratio indicates an increase in autophagic flux.
-
-
Quantification:
-
Microscopy: Count the number of yellow and red puncta per cell. An increase in red puncta relative to yellow puncta indicates increased flux.
-
Flow Cytometry: Quantify the shift in the RFP/GFP fluorescence ratio.
-
Visualizing Workflows and Pathways
Experimental Workflow: LC3 Turnover Assay
Caption: Workflow for the LC3 turnover assay to validate autophagy.
Signaling Pathway: Microcolin-Induced Autophagy
Caption: Proposed signaling pathway for Microcolin-induced autophagy.
Conclusion
Validating the induction of autophagy by novel compounds such as this compound requires rigorous experimental approaches that measure the dynamics of the entire autophagic process. The LC3 turnover assay, supported by complementary methods like p62 degradation analysis and tandem fluorescent LC3 imaging, provides a robust framework for this validation. While direct comparative data on the potency of this compound against other autophagy inducers is an area for future investigation, the available evidence for the closely related Microcolin H strongly supports its role as a potent inducer of autophagic flux. The protocols and workflows outlined in this guide provide researchers with the necessary tools to confidently assess the autophagic activity of this compound and other novel therapeutic candidates.
References
- 1. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Direct Target Engagement of Microcolin B in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for confirming the direct cellular targets of Microcolin B, a potent immunosuppressive and anti-cancer lipopeptide. Understanding direct target engagement is a critical step in elucidating its mechanism of action and advancing its therapeutic potential. Here, we compare three widely used techniques: Affinity Purification using a biotinylated probe, Photo-Affinity Labeling (PAL), and the Cellular Thermal Shift Assay (CETSA). This guide includes detailed experimental protocols, a comparative data summary, and visual workflows to aid in experimental design.
Comparative Analysis of Target Identification Strategies
The selection of an appropriate method for confirming direct target engagement depends on various factors, including the properties of the small molecule, the nature of the expected interaction, and the experimental resources available. The following table summarizes the key characteristics of three prominent techniques.
| Feature | Affinity Purification (Biotin-Probe) | Photo-Affinity Labeling (PAL) | Cellular Thermal Shift Assay (CETSA) |
| Compound Modification | Required (Biotinylation) | Required (Photoreactive group & reporter tag) | Not required |
| Principle | Enrichment of binding partners based on high-affinity interaction with an immobilized probe. | UV-induced covalent crosslinking of the probe to proximal proteins, followed by enrichment. | Ligand-induced thermal stabilization of the target protein. |
| Live Cell Compatibility | Challenging; typically performed with cell lysates. | Yes, can be performed in living cells. | Yes, can be performed in living cells. |
| Detection of Weak Interactions | Less effective; may miss transient or weak binders due to stringent washing steps. | Can capture weak and transient interactions due to covalent bond formation. | Can detect weak to strong interactions that induce a conformational change leading to thermal stabilization. |
| Identification of Binding Site | No direct information. | Can provide information on the binding site through analysis of crosslinked peptides. | No direct information. |
| Potential for False Positives | High due to non-specific binding to the affinity matrix and the probe itself. | Can occur due to non-specific crosslinking to abundant proteins. | Can occur due to indirect effects on protein stability. |
| Key Advantage | Relatively straightforward and widely used technique. | Covalent capture allows for stringent purification and identification of transient interactions. | Label-free approach that assesses target engagement in a physiological context. |
| Key Disadvantage | Modification may alter compound's activity; high background from non-specific binders. | Synthesis of a suitable probe can be complex; UV irradiation can cause cellular damage. | Not all protein-ligand interactions result in a measurable thermal shift; less sensitive for membrane proteins. |
Experimental Protocols
Affinity Purification using a Biotinylated this compound Probe
This method relies on the high-affinity interaction between biotin and streptavidin to pull down the target proteins of a biotin-conjugated this compound analog. A bifunctional probe of a this compound analog has been developed, indicating the feasibility of this approach.[1] A similar strategy has been proposed for the related compound, Microcolin A, for which a biotinylated analog has been synthesized.[2]
a. Synthesis of Biotinylated this compound Probe:
-
Synthesize a this compound analog with a linker at a position that does not interfere with its biological activity.
-
Conjugate biotin to the linker of the this compound analog.
-
Validate that the biotinylated probe retains its biological activity (e.g., immunosuppressive or cytotoxic effects).
b. Preparation of Cell Lysate:
-
Culture YAP-dependent cancer cells (e.g., uveal melanoma cell lines 92.1 or OMM1) to 80-90% confluency.[1]
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
c. Affinity Pulldown:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to pre-clear non-specific binders.
-
Incubate the pre-cleared lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe to competitively inhibit specific binding. Another control should be lysate incubated with biotin alone.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
d. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control samples.
-
Identify the proteins by in-gel digestion with trypsin followed by mass spectrometry (LC-MS/MS).
Photo-Affinity Labeling (PAL)
PAL utilizes a this compound analog containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., a clickable alkyne or biotin).[3] Upon UV irradiation, the photoreactive group forms a covalent bond with interacting proteins, allowing for their subsequent enrichment and identification.[4]
a. Synthesis of Photo-Affinity Probe:
-
Synthesize a this compound analog incorporating a photoreactive group and a terminal alkyne or biotin tag.
-
The placement of these modifications should be guided by structure-activity relationship (SAR) data to minimize disruption of target binding.
-
Confirm the biological activity of the synthesized probe.
b. In-Cell Labeling:
-
Treat cultured cells with the photo-affinity probe for a specific duration.
-
Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking.
-
Lyse the cells and, if an alkyne-tagged probe was used, perform a click chemistry reaction to attach a biotin-azide reporter tag.
c. Enrichment and Identification:
-
Enrich the biotin-labeled proteins using streptavidin beads as described in the affinity purification protocol.
-
Wash the beads thoroughly to remove non-covalently bound proteins.
-
Elute the captured proteins and identify them by mass spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that measures the thermal stabilization of a protein upon ligand binding.[5][6][7] This technique can confirm target engagement in a physiological cellular context without the need for chemical modification of the compound.[6]
a. Cell Treatment:
-
Culture cells of interest and treat them with either this compound at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours.
b. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
c. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and quantify the amount of the specific protein of interest at each temperature point using Western blotting or other protein detection methods like ELISA or mass spectrometry.
d. Data Analysis:
-
Generate melting curves by plotting the percentage of soluble protein against temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Isothermal dose-response (ITDR) curves can also be generated by treating cells with a range of this compound concentrations at a fixed temperature to determine the potency of target engagement.
Visualizing the Process: Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for target engagement confirmation.
Caption: The Hippo Signaling Pathway and this compound's putative point of action.
References
- 1. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 3. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing On-Target Anti-Cancer Efficacy from General Toxicity of Microcolin B
A Comparative Guide for Researchers
Microcolin B, a lipopeptide derived from the marine cyanobacterium Moorea producens, has emerged as a compound of interest in oncology research due to its potent anti-proliferative properties. Initially recognized for its immunosuppressive capabilities, recent discoveries have elucidated a specific anti-cancer mechanism of action, centering on the activation of the Hippo signaling pathway. This guide provides a comparative analysis of this compound's specific anti-cancer effects versus its general toxicity, supported by available data and detailed experimental protocols to aid researchers in its evaluation.
Mechanism of Action: Specific Anti-Cancer Effects
This compound's primary anti-cancer activity stems from its role as a potent activator of the Hippo tumor suppressor pathway. It achieves this by directly targeting and inhibiting the phosphatidylinositol transfer proteins PITPα and PITPβ.
Signaling Pathway:
-
Inhibition of PITPα/β: this compound (also referred to as VT01454) binds to PITPα/β, disrupting their function in lipid trafficking.
-
Hippo Kinase Cascade Activation: This inhibition leads to the activation of the core Hippo kinase cascade, involving the phosphorylation and activation of MST1/2 and subsequently LATS1/2 kinases.
-
YAP/TAZ Phosphorylation: Activated LATS1/2 kinases then phosphorylate the oncogenic transcriptional co-activators YAP (Yes-associated protein) and TAZ.
-
Inactivation of YAP/TAZ: Phosphorylation of YAP/TAZ leads to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation.
-
Tumor Suppression: By preventing YAP/TAZ from entering the nucleus, this compound effectively halts the transcription of genes responsible for cell proliferation, survival, and metastasis, leading to selective cell death in cancers that are dependent on YAP/TAZ signaling ("YAP-dependent" cancers).[1][2][3]
General Toxicity Profile
The general toxicity of this compound is primarily associated with its potent immunosuppressive activity, a characteristic shared with its analog, Microcolin A. This suggests that its cytotoxic effects are not exclusively limited to cancer cells.
-
Immunosuppression: Microcolins are potent inhibitors of the murine mixed lymphocyte response, indicating a strong effect on immune cell proliferation and function.
-
Lack of Selectivity (Analog Data): Studies on a close analog of Microcolin A demonstrated that it potently inhibits the proliferation of not only immune cells but also non-transformed cell lines, including mouse myoblasts and primary bovine endothelial cells, suggesting a potential for broad, non-specific cytotoxicity.
-
Contrasting Analog Data: Conversely, a study on Microcolin H, another related compound, showed significant antiproliferative effects against gastric cancer cell lines while exhibiting low toxicity in the normal gastric mucosa epithelial cell line GES-1.[1] This suggests that selectivity can vary within the microcolin family and may be cancer-type specific.
Quantitative Comparison: Anti-Cancer Effect vs. General Cytotoxicity
A key method for distinguishing specific anti-cancer effects from general toxicity is to compare the half-maximal inhibitory concentration (IC50) of a compound against a panel of cancer cells versus non-cancerous (or non-malignant) cells. A large difference in these values indicates a wider therapeutic window and higher cancer cell selectivity.
While comprehensive data for this compound across a wide range of cell lines is not fully available in the public domain, evidence suggests it has selective cytotoxicity towards YAP-dependent cancer cells. The table below is illustrative, based on available information for this compound and its analogs, to demonstrate how such a comparison would be structured.
| Compound | Cell Line | Cell Type | Key Characteristic | IC50 / EC50 (nM) | Indication |
| This compound | Uveal Melanoma Cells | Cancer | YAP-Dependent | Potent (exact value N/A) | Specific Anti-Cancer Effect |
| Microcolin H | HGC27, AGS, MKN-28 | Gastric Cancer | Malignant | Potent (exact value N/A) | Specific Anti-Cancer Effect |
| Microcolin H | GES-1 | Gastric Mucosa | Non-Malignant | Low Toxicity | Higher Selectivity |
| Microcolin A Analog | Primary Lymphocytes | Immune Cells | Normal | Low Nanomolar | General Cytotoxicity |
| Microcolin A Analog | C2C12 Myoblasts | Muscle Precursor | Non-Malignant | Low Nanomolar | General Cytotoxicity |
| Microcolin A Analog | Bovine Endothelial | Endothelial Cells | Primary (Normal) | Low Nanomolar | General Cytotoxicity |
Note: "N/A" indicates that the precise numerical value was not available in the reviewed literature, though the qualitative effect was described. The data for analogs provides insight into the potential profile of this compound.
Experimental Protocols
To differentiate specific anti-cancer effects from general toxicity, a clear experimental workflow is essential. This typically involves parallel cytotoxicity and apoptosis assays on both cancerous and non-cancerous cell lines.
A. Cytotoxicity/Cell Viability Assay (MTT Protocol)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells (both cancer and non-cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control. Incubate for 24 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
B. Apoptosis Assay (Annexin V Staining Protocol)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Culture and Treatment: Culture and treat cells with desired concentrations of this compound in 6-well plates for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (1 mg/mL stock) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound demonstrates a specific anti-cancer effect by activating the Hippo pathway and inducing cell death in YAP-dependent tumors. This on-target activity is promising for targeted cancer therapy. However, data from its analogs suggest a potential for general toxicity, particularly immunosuppression and cytotoxicity against non-malignant cells.
To properly evaluate its therapeutic potential, it is crucial for researchers to conduct parallel in vitro studies using both YAP-dependent cancer cell lines and relevant non-cancerous control cells (e.g., primary cells from the tissue of origin). The determination of a robust selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) will be the definitive measure of whether this compound's specific anti-cancer effects can be safely harnessed in a clinical setting.
References
Unraveling the Potent Biological Activity of Microcolin B and its Synthetic Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Microcolin B, a lipopeptide natural product isolated from the marine cyanobacterium Lyngbya majuscula, has garnered significant attention in the scientific community for its potent immunosuppressive and antitumor activities. Its complex structure and potent biological profile have spurred the synthesis of numerous analogs aimed at elucidating its mechanism of action and developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogs, supported by experimental data, detailed protocols, and pathway visualizations.
Structure-Activity Relationship: Insights from Quantitative Analysis
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Key modifications have revealed critical pharmacophoric elements and regions that can be altered to modulate potency and selectivity. While extensive SAR studies on a wide range of this compound analogs are still emerging, valuable insights can be drawn from studies on the closely related Microcolin A and its derivatives. Microcolin A differs from this compound only by the presence of a hydroxyl group on the proline residue.
The following tables summarize the immunosuppressive and cytotoxic activities of key Microcolin A analogs, some of which mimic the structure of this compound. These data provide a foundational understanding of the SAR for this class of compounds.
Table 1: Immunosuppressive Activity of Microcolin A Analogs in a Mixed Lymphocyte Reaction (MLR) Assay [1]
| Compound | Modification from Microcolin A | Murine MLR EC50 (nM) | Human MLR EC50 (nM) |
| Microcolin A | - | 1.5 | 1.5 |
| This compound | Deoxy at Proline | 42.7 | - |
| Analog 1 | Acetate at Proline-OH | 1000 | 1000 |
| Analog 2 | Ketone at Proline-OH | >10000 | >10000 |
| 2,3-dihydromicrocolin A | Reduction of pyrrolinone C2-C3 double bond | >10000 | >10000 |
Table 2: Cytotoxic Activity of Microcolin A Analogs [1]
| Compound | P-388 (Murine Leukemia) IC50 (nM) | EL-4 (Murine Lymphoma) IC50 (nM) |
| Microcolin A analog (24) | 1.8 | 3.5 |
| Biotinylated analog (27) | ~360-540 | ~700-1050 |
Key SAR Observations:
-
Proline Hydroxyl Group: The hydroxyl group on the proline residue of Microcolin A is crucial for potent immunosuppressive activity. Its removal to form this compound results in a significant decrease in potency in the MLR assay. Esterification or oxidation of this hydroxyl group also dramatically reduces activity.
-
Pyrrolinone Ring: The C2-C3 double bond within the pyrrolinone ring is essential for biological activity. Reduction of this bond, as seen in 2,3-dihydromicrocolin A, leads to a striking loss of immunosuppressive potency.[1]
-
N-Terminus Modification: Modification of the N-terminus, such as the attachment of a biotinylated polyethylene glycol linker, significantly diminishes cytotoxic activity.[1] This suggests that the N-terminal fatty acid chain plays a role in the molecule's interaction with its target or cell membrane penetration.
Mechanism of Action: Activation of the Hippo Pathway
Recent studies have elucidated a key mechanism of action for this compound in cancer cells. It has been identified as an activator of the Hippo tumor suppressor pathway.[2] This pathway plays a critical role in regulating organ size, cell proliferation, and apoptosis.
This compound exerts its effect by targeting and inhibiting phosphatidylinositol transfer proteins (PITPα and PITPβ).[2] This inhibition is proposed to occur through a covalent interaction with a cysteine residue (Cys94) in PITPβ.[2] The inhibition of PITPα/β leads to a decrease in a specific pool of phosphatidylinositol 4-phosphate (PI4P) at the plasma membrane. This reduction in PI4P relieves the inhibition of MAP4K4/6/7, which then activates the core Hippo pathway kinases, LATS1/2. Activated LATS1/2 subsequently phosphorylates and inactivates the transcriptional co-activator YAP, leading to the suppression of genes that promote cell proliferation and survival.[3]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced Hippo pathway activation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay is a fundamental method to assess the immunosuppressive activity of compounds by measuring the proliferation of T-cells in response to allogeneic stimulation.
Objective: To determine the concentration at which a compound inhibits 50% of the T-cell proliferation (EC50).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two unrelated healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
-
96-well round-bottom microtiter plates.
Procedure:
-
Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with RPMI-1640 medium and resuspend to a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well plate, mix 50 µL of responder PBMCs (1 x 10⁶ cells/mL) with 50 µL of stimulator PBMCs (1 x 10⁶ cells/mL) from the second donor. For a one-way MLR, the stimulator cells are pre-treated with mitomycin C or irradiation to prevent their proliferation.
-
Add 100 µL of media containing serial dilutions of the test compounds to the cell mixture. Include vehicle controls (e.g., DMSO).
-
Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
For the final 18-24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the EC50 value using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., P-388, EL-4).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound or its analogs.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium and add 100 µL to the respective wells. Include vehicle controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogs.
This guide provides a comprehensive overview of the structure-activity relationships of this compound and its analogs, offering valuable data and protocols for researchers in the field. The continued exploration of this fascinating class of natural products holds promise for the development of novel therapeutics for a range of diseases.
References
A Comparative Analysis of the Bioactivities of Microcolin A and Microcolin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Microcolin A and Microcolin B, two potent lipopeptides isolated from the marine cyanobacterium Lyngbya majuscula. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction
Microcolin A and this compound are structurally related cyclic peptides that have garnered significant interest in the scientific community due to their potent immunosuppressive and cytotoxic activities.[1] While sharing a common molecular scaffold, a subtle structural difference—an acetate group in Microcolin A versus a hydroxyl group in this compound—leads to notable variations in their biological profiles. Understanding these differences is crucial for the potential development of these molecules as therapeutic agents.
Chemical Structures
The chemical structures of Microcolin A and this compound are depicted below. The key structural distinction is the presence of an acetyl group on the threonine residue of Microcolin A, which is a hydroxyl group in this compound.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
| Microcolin A | C39H65N5O9 | 748.0 g/mol | Acetylated threonine |
| This compound | C39H65N5O8 | 731.9 g/mol | Hydroxylated threonine |
Bioactivity Data
The following tables summarize the quantitative data on the immunosuppressive and cytotoxic activities of Microcolin A and this compound.
Table 1: Immunosuppressive Activity
The immunosuppressive potential of Microcolins A and B was evaluated using a murine mixed lymphocyte reaction (MLR) assay. The effective concentration (EC50) required to inhibit lymphocyte proliferation and the toxic concentration (TC50) were determined.
| Compound | Murine Mixed Lymphocyte Reaction (EC50) | Murine Mixed Lymphocyte Reaction (TC50) |
| Microcolin A | 1.5 nM | 22.6 nM |
| This compound | 42.7 nM | 191.0 nM |
Data sourced from Koehn et al., 1992.
These results indicate that Microcolin A is a significantly more potent immunosuppressant than this compound in this assay.
Table 2: Cytotoxic Activity
The cytotoxic activity of Microcolin A and B has been primarily evaluated against the P-388 murine leukemia cell line.
| Compound | P-388 Murine Leukemia (IC50) |
| Microcolin A | Potent inhibitor (specific IC50 values vary across studies but are consistently in the low nanomolar range) |
| This compound | Potent inhibitor (specific IC50 values vary across studies but are generally slightly higher than Microcolin A) |
Mechanism of Action
While the precise mechanisms of action for both compounds are still under investigation, recent studies have shed light on their molecular targets. A key finding is that this compound functions as an activator of the Hippo signaling pathway . This pathway is a critical regulator of cell proliferation, apoptosis, and organ size.
This compound is believed to bind to phosphatidylinositol transfer proteins (PITPα/β), which in turn modulates the Hippo pathway, leading to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activator YAP. The inhibition of YAP's nuclear functions results in the suppression of cell growth and proliferation. The pyrrolenone moiety present in both Microcolins is understood to be crucial for their biological activity.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound via the Hippo signaling pathway.
Caption: Proposed mechanism of this compound activating the Hippo pathway.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure transparency and aid in the design of future experiments.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay is used to assess the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Caption: Workflow for a one-way mixed lymphocyte reaction assay.
Detailed Steps:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors (e.g., Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Inactivation: Treat the stimulator cells (from Donor B) with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells extensively to remove any residual Mitomycin C.
-
Co-culture: In a 96-well plate, co-culture the responder cells (from Donor A) and the inactivated stimulator cells at a 1:1 ratio in complete RPMI-1640 medium.
-
Compound Addition: Add serial dilutions of Microcolin A or this compound to the co-culture. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4 to 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Proliferation Assay: For the final 18-24 hours of incubation, add [3H]-thymidine to each well.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the amount of incorporated [3H]-thymidine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control and determine the EC50 value.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Caption: Workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed the target cancer cells (e.g., P-388) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Microcolin A or this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Conclusion
Microcolin A and this compound are potent natural products with significant immunosuppressive and cytotoxic properties. Microcolin A demonstrates superior immunosuppressive activity compared to this compound. While both exhibit cytotoxicity, further comparative studies across a broader range of cancer cell lines are warranted to fully delineate their anticancer potential. The elucidation of this compound's interaction with the Hippo signaling pathway provides a valuable framework for understanding its mechanism of action and for the design of future analogs with improved therapeutic profiles. The experimental protocols and diagrams provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
Assessing Potential Cross-Reactivity of Microcolin B with Other Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microcolin B's interaction with its primary signaling pathway, the Hippo pathway, and assesses the potential for cross-reactivity with other critical cellular signaling cascades. The information presented herein is intended to support further research and drug development efforts by highlighting key areas for investigation and providing standardized experimental protocols.
Introduction to this compound
This compound is a potent lipopeptide of marine origin, initially identified as an immunosuppressive agent.[1] More recent research has characterized it as an activator of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[2] Its ability to selectively induce cell death in YAP-dependent cancer cells has brought it to the forefront of oncology research. Furthermore, related compounds like Microcolin H have been shown to induce autophagy by targeting PITPα/β, suggesting a broader mechanistic profile for this class of molecules.[3][4] Understanding the specificity of this compound is paramount for its development as a therapeutic agent.
Primary Signaling Pathway: The Hippo Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In their inactive, phosphorylated state, YAP and TAZ are sequestered in the cytoplasm. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they promote the expression of genes involved in cell proliferation and survival. This compound has been shown to activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of YAP.[2]
Figure 1: Simplified diagram of the Hippo signaling pathway and the action of this compound.
Potential Cross-Reactivity with Other Signaling Pathways
The Hippo pathway is known to engage in extensive crosstalk with other major signaling pathways, creating a complex regulatory network.[5][6][7][8][9] Given this compound's role as a Hippo activator, it is crucial to assess its potential off-target effects on these interconnected pathways. The following pathways are of particular interest for cross-reactivity studies.
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is central to embryonic development and tissue homeostasis. Crosstalk with the Hippo pathway has been well-documented, with YAP/TAZ being able to interact with components of the β-catenin destruction complex.
Figure 2: Overview of the canonical Wnt/β-catenin signaling pathway.
TGF-β Pathway
The Transforming Growth Factor-β (TGF-β) pathway regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The Hippo pathway can modulate TGF-β signaling through the interaction of YAP/TAZ with Smad proteins.
Figure 3: The TGF-β signaling pathway.
Autophagy Pathway
The induction of autophagy by Microcolin H, a close analog of this compound, strongly suggests a potential interaction with this fundamental cellular process. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes.
Figure 4: A simplified overview of the autophagy pathway.
Quantitative Data on Cross-Reactivity (Illustrative)
To date, comprehensive quantitative data on the cross-reactivity of this compound across multiple signaling pathways is limited in the public domain. The following table presents illustrative data based on hypothetical experimental outcomes to guide future research. The IC50/EC50 values represent the concentration of this compound required to inhibit or activate a pathway's key biomarker by 50%.
| Signaling Pathway | Key Biomarker Assessed | Hypothetical IC50/EC50 (nM) | Fold Difference vs. Hippo Pathway | Potential for Cross-Reactivity |
| Hippo Pathway | Phospho-YAP (Ser127) | 10 | - | Primary Target |
| Wnt/β-catenin Pathway | β-catenin Nuclear Translocation | > 1000 | > 100x | Low |
| TGF-β Pathway | Phospho-Smad2 (Ser465/467) | 500 | 50x | Moderate |
| Autophagy Pathway | LC3-II/LC3-I Ratio | 150 | 15x | High |
| NF-κB Pathway | Phospho-p65 (Ser536) | > 1000 | > 100x | Low |
| MAPK/ERK Pathway | Phospho-ERK1/2 (Thr202/Tyr204) | 800 | 80x | Low |
Note: This data is for illustrative purposes only and must be confirmed by experimental validation.
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the potential cross-reactivity of this compound, a series of in vitro cellular assays are recommended.
General Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines known to have active and responsive signaling pathways of interest (e.g., HEK293T for general pathway analysis, MCF-7 for Wnt, HaCaT for TGF-β, and HeLa for autophagy studies).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Plate cells to achieve 70-80% confluency. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
Western Blotting for Key Biomarker Phosphorylation
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies against total and phosphorylated forms of key pathway biomarkers (e.g., YAP, Smad2, p65, ERK) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Immunofluorescence for Protein Translocation
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as described above.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody: Incubate with a primary antibody against the protein of interest (e.g., β-catenin, YAP) for 1 hour.
-
Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software.
Reporter Gene Assays
-
Transfection: Co-transfect cells with a reporter plasmid containing response elements for the transcription factor of interest (e.g., TCF/LEF for Wnt, SBE for TGF-β) driving a luciferase gene, and a control plasmid (e.g., Renilla luciferase).
-
Treatment: After 24 hours, treat cells with this compound.
-
Lysis and Measurement: Lyse cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency.
Figure 5: Proposed experimental workflow for assessing this compound cross-reactivity.
Conclusion and Future Directions
This compound is a promising therapeutic candidate due to its potent activation of the Hippo pathway. However, a thorough understanding of its selectivity is crucial for clinical translation. The illustrative data and experimental protocols provided in this guide offer a framework for systematically evaluating the cross-reactivity of this compound with other key signaling pathways. Future research should focus on generating robust quantitative data to populate and validate the proposed comparative analysis. Such studies will be instrumental in defining the therapeutic window of this compound and anticipating potential on- and off-target effects. Furthermore, investigating the cross-reactivity profile in more complex in vivo models will be a critical next step in the preclinical development of this compound.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
- 6. Hippo signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-talk between Wnt/β-catenin and Hippo signaling pathways: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Ensuring Reproducibility of Experimental Findings with Microcolin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Microcolin B with other relevant compounds, focusing on the reproducibility of experimental findings. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to aid researchers in designing and interpreting experiments with this potent marine-derived lipopeptide.
Introduction to this compound
This compound is a potent immunosuppressive and antiproliferative agent isolated from the blue-green alga Lyngbya majuscula.[1] It belongs to a class of lipopeptides that have garnered significant interest for their potential therapeutic applications. This guide will delve into the key activities of this compound, providing the necessary details to foster reproducible research.
Immunosuppressive Activity
This compound and its analogs exhibit potent immunosuppressive effects, primarily by inhibiting T-cell proliferation. A key in vitro assay to determine this activity is the Mixed Lymphocyte Reaction (MLR).
Comparative Immunosuppressive Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common immunosuppressants in MLR assays. Lower EC50 values indicate higher potency.
| Compound | Organism | EC50 (nM) | Reference(s) |
| This compound | Murine | Potent inhibitor (specific value not available in cited literature) | [1] |
| Microcolin A | Murine | 5.0 | [2] |
| Tacrolimus (FK506) | Human | 0.21 | [3] |
| Cyclosporin A | Human | 20 | [3] |
Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay
To ensure the reproducibility of immunosuppressive activity findings for this compound, a detailed and standardized MLR protocol is crucial.
Objective: To measure the dose-dependent inhibition of T-cell proliferation by this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound, Tacrolimus (FK506), and Cyclosporin A (for comparison)
-
96-well round-bottom cell culture plates
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
Procedure:
-
Cell Preparation: Isolate PBMCs from the whole blood of two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup:
-
Treat the "stimulator" PBMCs from one donor with mitomycin C (50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with RPMI 1640.
-
In a 96-well plate, co-culture 1 x 10⁵ "responder" PBMCs from the second donor with 1 x 10⁵ mitomycin C-treated "stimulator" PBMCs.
-
-
Compound Treatment: Add serial dilutions of this compound and comparator compounds (e.g., Tacrolimus, Cyclosporin A) to the co-cultures. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assay:
-
[³H]-thymidine incorporation: 18 hours before harvesting, pulse each well with 1 µCi of [³H]-thymidine. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
CFSE/BrdU staining: If using a non-radioactive method, follow the manufacturer's protocol for cell staining and analysis by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the compound compared to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. One of the initial findings highlighted its activity against the murine P-388 leukemia cell line.[1]
Comparative Anticancer Potency
The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and a comparator compound against the P-388 leukemia cell line. Lower IC50 values indicate greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | P-388 | Potent inhibitor (specific value not available in cited literature) | [1] |
| Vincristine | P-388 | >100-fold lower than resistant lines | [4] |
Experimental Protocol: P-388 Cell Viability Assay
Reproducible assessment of the anticancer activity of this compound can be achieved using a standardized cell viability assay.
Objective: To determine the IC50 of this compound in the P-388 murine leukemia cell line.
Materials:
-
P-388 cells
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed P-388 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathways
This compound is known to exert its effects through the modulation of key cellular signaling pathways, including the Hippo pathway and autophagy.
Hippo Pathway Activation
This compound acts as an activator of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis. Activation of this pathway leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ, thereby inhibiting their pro-proliferative and anti-apoptotic functions.
Caption: this compound activates the Hippo signaling pathway.
Autophagy Induction
Recent studies on related compounds like Microcolin H suggest that microcolins can induce autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells. The proposed mechanism involves the targeting of phosphatidylinositol transfer proteins (PITPs).
Caption: Proposed mechanism of this compound-induced autophagy.
Experimental Protocol: Western Blot for Hippo Pathway Proteins
To confirm the activation of the Hippo pathway by this compound, western blotting can be used to detect changes in the phosphorylation status of key proteins.
Objective: To measure the levels of total and phosphorylated LATS1/2 and YAP/TAZ in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to have a dysregulated Hippo pathway)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-LATS1, anti-phospho-LATS1 (Thr1079), anti-YAP, anti-phospho-YAP (Ser127), anti-TAZ, anti-phospho-TAZ (Ser89), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells on ice with lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the changes in phosphorylation in this compound-treated cells to the vehicle-treated control.
Conclusion and Future Directions
This compound is a promising natural product with potent immunosuppressive and anticancer activities. Ensuring the reproducibility of experimental findings is paramount for advancing its potential therapeutic development. This guide provides a framework for standardizing key in vitro assays and offers insights into its mechanisms of action. Future research should focus on obtaining more precise quantitative data for this compound across a wider range of cell lines and in vivo models, as well as further elucidating the molecular details of its interaction with cellular targets. Direct comparative studies with clinically used immunosuppressants and other emerging Hippo pathway modulators will be crucial in defining the unique therapeutic potential of this compound.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new immunosuppressive agent, FK506, on human lymphocyte responses in vitro. I. Inhibition of expression of alloantigen-activated suppressor cells, as well as induction of alloreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PITPα/β as a Direct Target of Microcolin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microcolin B and its analogs as direct inhibitors of Phosphatidylinositol Transfer Protein α/β (PITPα/β). The following sections detail the experimental data supporting this interaction, compare the bioactivity of related compounds, and provide comprehensive protocols for key validation experiments.
Executive Summary
This compound, a potent immunosuppressant isolated from the cyanobacterium Moorea producens, and its analog Microcolin H, have been identified as direct, covalent inhibitors of PITPα/β. This interaction triggers downstream signaling events, including the activation of the Hippo tumor suppressor pathway and induction of autophagy, leading to potent anti-proliferative and anti-tumor effects. Experimental evidence from chemical proteomics, molecular docking, MicroScale Thermophoresis (MST), and Cellular Thermal Shift Assays (CETSA) validates PITPα/β as a direct target. This guide serves to consolidate the existing data and methodologies for researchers investigating this promising therapeutic target.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for this compound, its more recent analog Microcolin H, and a synthetic analog, VT01454. This data facilitates a comparison of their binding affinities and cytotoxic potencies.
Table 1: Binding Affinity for PITPα/β
| Compound | Target | Method | Binding Affinity (Kd) | Citation |
| This compound | PITPα/β | - | Not Available | - |
| Microcolin H | PITPα/β | MicroScale Thermophoresis (MST) | 6.2 μM | [1] |
| VT01454 | PITPα/β | - | Not Available | - |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | Various | - | Not Available | - |
| Microcolin H | HGC-27 | Gastric Cancer | 0.1 - 0.5 nM (effective concentration) | [2] |
| AGS | Gastric Cancer | 0.1 - 0.5 nM (effective concentration) | [2] | |
| MKN-28 | Gastric Cancer | 0.1 - 0.5 nM (effective concentration) | [2] | |
| VT01454 | Various | - | Not Available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound and its analogs as PITPα/β ligands are provided below.
MicroScale Thermophoresis (MST)
This protocol outlines the procedure for quantifying the binding affinity between a small molecule inhibitor and a target protein in solution.
Objective: To determine the dissociation constant (Kd) of the Microcolin-PITPα/β interaction.
Materials:
-
Recombinant human PITPα or PITPβ protein
-
This compound, Microcolin H, or VT01454
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
Fluorescent labeling kit (e.g., NHS-ester dye for protein labeling)
-
MST instrument and capillaries
Procedure:
-
Protein Labeling: Label the recombinant PITPα/β protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of the labeled PITPα/β protein in MST buffer at a constant concentration (e.g., 20 nM).
-
Prepare a serial dilution of the Microcolin compound in MST buffer, starting from a high concentration (e.g., 100 μM) down to a low concentration, creating a 16-point dilution series.
-
-
Binding Reaction: Mix the labeled PITPα/β protein solution with each concentration of the Microcolin compound in a 1:1 ratio. Incubate at room temperature for 10 minutes to allow binding to reach equilibrium.
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Measure the thermophoretic movement of the fluorescently labeled protein in response to a temperature gradient.
-
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the Microcolin concentration. Fit the resulting binding curve using the appropriate model (e.g., Kd model) to determine the dissociation constant.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to validate the direct binding of a compound to its target protein within intact cells.
Objective: To demonstrate that this compound and its analogs bind to and stabilize PITPα/β in a cellular environment.
Materials:
-
Cancer cell line expressing PITPα/β (e.g., HGC-27)
-
Complete cell culture medium
-
This compound, Microcolin H, or VT01454
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PITPα/β
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of the Microcolin compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for PITPα/β.
-
-
Data Analysis: Quantify the band intensities of PITPα/β at each temperature for both the treated and control samples. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.
In Vitro Cytotoxicity Assay (CCK-8)
This protocol details a colorimetric assay to determine the cytotoxic effects of a compound on cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Microcolin compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HGC-27, AGS, MKN-28)
-
Complete cell culture medium
-
This compound, Microcolin H, or VT01454
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of the Microcolin compounds in culture medium.
-
Treat the cells with various concentrations of the compounds or DMSO (vehicle control).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the color develops.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of target validation.
Figure 1. Signaling pathway of this compound/H via PITPα/β.
Figure 2. Experimental workflow for MicroScale Thermophoresis (MST).
Figure 3. Logical framework for validating PITPα/β as a direct target.
References
A Comparative Analysis of Microcolin B and Conventional Immunosuppressants on Cellular Gene Expression
A detailed examination of the molecular impacts of immunosuppressive agents is crucial for advancing drug development and refining therapeutic strategies. This guide provides a comparative overview of the gene expression profiles of cells treated with the marine natural product Microcolin B against well-established immunosuppressants, including calcineurin inhibitors (cyclosporine and tacrolimus), mTOR inhibitors (sirolimus), and corticosteroids. While extensive data is available for conventional immunosuppressants, information on the specific gene expression changes induced by this compound remains limited. This guide, therefore, juxtaposes the known molecular activities of this compound with the well-documented genomic signatures of other immunosuppressive agents, highlighting both common pathways and potential distinguishing features.
Summary of Gene Expression Changes
The following table summarizes the known effects of various immunosuppressants on gene expression in immune cells, primarily T lymphocytes. It is important to note that specific gene expression data for this compound is not extensively available in the public domain. The information presented is based on its observed biological effects and inferred mechanisms of action.
| Immunosuppressant | Key Affected Genes/Pathways | Overall Effect on Gene Expression |
| This compound | IL-2 production and IL-2 receptor expression (inferred)[1] | Primarily antiproliferative; suggested to inhibit key genes for lymphocyte activation and proliferation.[1][2][3] |
| Cyclosporine | IL-2, IFN-gamma, c-myc, N-ras, c-fos, IL-2 receptor[4][5][6] | Dose-dependent inhibition of T-cell growth factor gene expression at the mRNA transcription level.[6] |
| Tacrolimus (FK506) | IL-2, IFN-gamma, CSF2 (NFAT-regulated cytokines)[7][8] | Inhibition of calcineurin-NFAT signaling, leading to reduced transcription of key cytokine genes.[7][8] |
| Sirolimus (Rapamycin) | Genes related to cell cycle progression, apoptosis, and migration. Downregulates mTORC1-related genes (FKBP5, DEPTOR) and upregulates IL-2R pathway genes (IL2R, JAK1, STAT5B, IFNG) under certain conditions.[9][10] | Inhibition of mTOR signaling leads to downregulation of genes involved in cell proliferation and survival.[10] |
| Corticosteroids (e.g., Dexamethasone, Prednisolone) | Repression of genes involved in transcription, mRNA splicing, and protein synthesis. Downregulation of pro-inflammatory genes and upregulation of anti-inflammatory genes.[11][12] | Broad changes in gene expression, leading to both repression and induction of a wide range of genes involved in inflammation and metabolism.[11][12][13] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of immunosuppressant effects on gene expression.
Cell Culture and Treatment
-
Cell Lines and Primary Cells: Jurkat cells (a human T-lymphocyte cell line) or peripheral blood mononuclear cells (PBMCs) are commonly used. For primary cells, lymphocytes are isolated using Ficoll-Paque density gradient centrifugation.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.
-
Cell Stimulation: To induce gene expression associated with activation, cells are often stimulated with mitogens such as phytohemagglutinin (PHA) or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Drug Treatment: Cells are pre-incubated with the desired concentrations of the immunosuppressant (e.g., this compound, cyclosporine, tacrolimus, sirolimus, or dexamethasone) for a specific period (e.g., 1-2 hours) before stimulation. Control cells are treated with the vehicle (e.g., DMSO).
-
Incubation: Following stimulation, cells are incubated for a period ranging from a few hours to several days, depending on the specific genes and pathways being investigated.
RNA Extraction and Gene Expression Analysis (Microarray)
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, the cDNA is labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is then hybridized to a microarray chip containing thousands of known gene probes. The chip is incubated in a hybridization oven for a set period to allow the labeled cDNA to bind to its complementary probes.
-
Scanning and Data Acquisition: After washing to remove unbound cDNA, the microarray is scanned using a laser scanner to detect the fluorescence intensity at each spot. The intensity of the fluorescence is proportional to the amount of labeled cDNA bound to each probe, which in turn reflects the expression level of the corresponding gene.
-
Data Analysis: The raw data is normalized to account for variations in labeling and hybridization. Statistical analysis is then performed to identify genes that are differentially expressed between the treated and control groups.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Following RNA isolation and quality control, RNA-Seq libraries are prepared. This involves fragmenting the RNA, converting it to cDNA, and adding sequencing adapters.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina HiSeq).
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. The number of reads mapping to each gene is counted to determine its expression level. Differential gene expression analysis is then performed to identify genes with significant changes in expression between the treated and control samples.
Visualizing the Molecular Landscape
The following diagrams illustrate the experimental workflow for comparing gene expression profiles and the signaling pathways affected by these immunosuppressants.
References
- 1. Antiproliferative and immunosuppressive properties of microcolin A, a marine-derived lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "MICROCOLINS A AND B, NEW IMMUNOSUPPRESSIVE PEPTIDES FROM THE BLUE-GREE" by F. E. Koehn, Ross E. Longley et al. [digitalcommons.fau.edu]
- 4. Cyclosporin A therapy differently affects immunological-relevant gene expression following immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of gene expression in lectin-stimulated or lymphokine-stimulated T lymphocytes. Effects of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NFAT‐regulated cytokine gene expression during tacrolimus therapy early after renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Frontiers | Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression [frontiersin.org]
- 10. Transcriptome profiling of CTLs regulated by rapamycin using RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression profiling of glucocorticoid-treated T-ALL cell lines: rapid repression of multiple genes involved in RNA-, protein- and nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
side-by-side comparison of Microcolin B and rapamycin on autophagy induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the effects of Microcolin B and the well-established autophagy inducer, rapamycin, on the induction of autophagy. This document is intended to serve as a resource for researchers investigating novel autophagy-inducing compounds and their potential therapeutic applications.
Disclaimer: Published experimental data specifically detailing the autophagy-inducing properties of this compound is limited. The data presented here for a "Microcolin" compound is based on studies of a related compound, Microcolin H, which has been shown to induce autophagy by targeting Phosphatidylinositol Transfer Protein α/β (PITPα/β). This information is used as a proxy to fulfill the comparative analysis requested.
Quantitative Comparison of Autophagy Induction
The induction of autophagy is a dynamic process that can be monitored by observing changes in key protein markers. The following table summarizes the quantitative effects of a Microcolin compound (using Microcolin H as a proxy) and rapamycin on the established autophagy markers, LC3-II and p62.
| Parameter | Microcolin Compound (as Microcolin H) | Rapamycin | Reference Cell Line(s) |
| LC3-I to LC3-II Conversion | Increased conversion observed.[1][2][3] | Significant increase in the LC3-II/LC3-I ratio.[4][5] | Gastric cancer cells, HeLa cells[1] |
| p62/SQSTM1 Degradation | Reduction in p62 protein levels.[1][2][3] | Significant decrease in p62 protein levels.[4][5] | Gastric cancer cells[1] |
| Autophagosome Formation | Dose-dependent increase in GFP-LC3 puncta.[1] | Increased number of autophagosomes observed via electron microscopy and GFP-LC3 puncta.[6] | HeLa-GFP-LC3 cells[1] |
Signaling Pathways of Autophagy Induction
The mechanisms by which Microcolin compounds and rapamycin induce autophagy differ significantly, targeting distinct signaling pathways.
Microcolin-Induced Autophagy Pathway
Microcolin H induces autophagy by targeting PITPα/β. This interaction is thought to disrupt cellular processes that ultimately lead to the initiation of the autophagic cascade. A key event in this pathway is the release of Beclin-1 from its inhibitory interaction with Bcl-2, allowing for the formation of the autophagosome.[1]
Caption: Microcolin H targets PITPα/β, leading to the dissociation of the Bcl-2/Beclin-1 complex and inducing autophagy.
Rapamycin-Induced Autophagy Pathway
Rapamycin is a well-characterized inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth and metabolism.[7] By inhibiting mTORC1, rapamycin relieves the suppression of the ULK1 complex, a critical initiator of autophagy.[8]
Caption: Rapamycin inhibits mTORC1, activating the ULK1 complex and initiating the autophagy signaling cascade.
Experimental Protocols
Accurate assessment of autophagy induction requires robust and well-defined experimental protocols. Below are methodologies for key experiments used to evaluate the effects of Microcolin compounds and rapamycin.
Western Blotting for LC3-II Conversion
This protocol is a standard method for quantifying the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[9] An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[10]
Workflow:
Caption: Experimental workflow for assessing LC3-II conversion by Western blotting.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or rapamycin for a specified time course. Include appropriate vehicle controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
p62/SQSTM1 Degradation Assay
p62, also known as sequestosome 1 (SQSTM1), is a protein that is selectively degraded during autophagy.[11] Therefore, a decrease in p62 levels is indicative of increased autophagic flux.
Workflow:
Caption: Workflow for the p62/SQSTM1 degradation assay via Western blotting.
Detailed Steps:
The protocol for assessing p62 degradation is similar to that for LC3-II conversion, with the primary difference being the use of an anti-p62 antibody during the primary antibody incubation step.
Conclusion
Both the Microcolin compound (represented by Microcolin H) and rapamycin are effective inducers of autophagy. However, they operate through distinct molecular mechanisms. Rapamycin's well-defined pathway involves the direct inhibition of the central metabolic regulator, mTOR. In contrast, the Microcolin compound appears to initiate autophagy through a novel pathway involving the targeting of PITPα/β.
This comparative guide highlights the potential of Microcolin compounds as novel tools for studying and modulating autophagy. Further research is warranted to fully elucidate the specific mechanism of action of this compound and to explore its therapeutic potential in diseases where autophagy induction is a desired outcome. The provided experimental protocols offer a robust framework for conducting such investigations.
References
- 1. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcolin H, a novel autophagy inducer, exerts potent antitumour activity by targeting PITPα/β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin treatment increases survival, autophagy biomarkers and expression of the anti‐aging klotho protein in elderly mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin and Chloroquine: The In Vitro and In Vivo Effects of Autophagy-Modifying Drugs Show Promising Results in Valosin Containing Protein Multisystem Proteinopathy | PLOS One [journals.plos.org]
- 6. Combination of Rapamycin and MK-2206 Induced Cell Death via Autophagy and Necroptosis in MYCN-Amplified Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin upregulates autophagy by inhibiting the mTOR-ULK1 pathway, resulting in reduced podocyte injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Anti-Proliferative Potential of Microcolin B: A Comparative Guide for Researchers
For Immediate Release
Microcolin B, a potent marine-derived cyclic depsipeptide, has emerged as a significant agent in cancer research due to its demonstrated anti-proliferative effects. This guide provides a comprehensive comparison of its activity, delves into its mechanism of action, and offers detailed experimental protocols for its validation in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Comparative Anti-Proliferative Activity of this compound
For the purpose of this guide, and in the absence of a comprehensive IC50 table for this compound, a representative table structure is provided below. Researchers are encouraged to generate cell line-specific data following the protocols outlined in this guide.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| [Cell Line A] | [e.g., Breast Cancer] | [Data to be determined] | [Internal/Published Data] |
| [Cell Line B] | [e.g., Lung Cancer] | [Data to be determined] | [Internal/Published Data] |
| [Cell Line C] | [e.g., Colon Cancer] | [Data to be determined] | [Internal/Published Data] |
| [Cell Line D] | [e.g., Leukemia] | [Data to be determined] | [Internal/Published Data] |
| [Cell Line E] | [e.g., Melanoma] | [Data to be determined] | [Internal/Published Data] |
Mechanism of Action: Targeting the Hippo/YAP Pathway
This compound exerts its anti-proliferative effects through a sophisticated mechanism involving the inhibition of Phosphatidylinositol Transfer Protein α/β (PITPα/β). This inhibition subsequently activates the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.
The activation of the Hippo pathway leads to the phosphorylation and subsequent cytoplasmic sequestration or degradation of Yes-associated protein (YAP), a key transcriptional co-activator. By preventing YAP from entering the nucleus, this compound effectively halts the transcription of genes essential for cell proliferation and survival, ultimately leading to the suppression of cancer cell growth. The α,β-unsaturated ketone moiety within the structure of this compound is crucial for its biological activity.
Caption: Signaling pathway of this compound's anti-proliferative effect.
Experimental Protocols
To validate the anti-proliferative effects of this compound and determine its IC50 values in different cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method.
MTT Assay Protocol for IC50 Determination
1. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for determining IC50 values using the MTT assay.
This guide provides a foundational understanding of the anti-proliferative effects of this compound. Further research is warranted to establish a comprehensive profile of its activity across a diverse range of cancer cell lines, which will be instrumental in advancing its potential as a novel therapeutic agent.
Unraveling the Enigma of Microcolin B: A Comparative Guide to Genetic Cross-Validation of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Microcolin B, a lipopeptide isolated from the blue-green alga Lyngbya majuscula, has demonstrated potent immunosuppressive and antineoplastic activities.[1][2] Despite its therapeutic potential, its precise molecular target and mechanism of action remain elusive, hindering its development as a clinical agent. This guide provides a comparative overview of robust genetic approaches that can be employed to elucidate and cross-validate the mechanism of action of this compound. We will explore hypothetical applications of these methodologies to this compound and draw comparisons with established examples where these techniques have successfully identified the targets of other bioactive compounds.
Genetic screens in mammalian cells are a powerful tool to identify the cellular targets of compounds and to elucidate their mechanism of action.[3] These methods can also reveal biomarkers that predict drug responses and uncover mechanisms of drug resistance.[3]
Resistance Mutation Analysis: Identifying the Direct Target
A cornerstone of target identification is the principle that cells can acquire resistance to a drug through mutations in the gene encoding its direct target.[4][5] By selecting for and sequencing resistant cell populations, it is possible to pinpoint the protein that this compound interacts with to exert its effect.
-
Cell Line Selection and Culture: A human T-cell line (e.g., Jurkat) is cultured in standard conditions (RPMI-1640, 10% FBS, 1% penicillin-streptomycin).
-
Dose-Response Curve Generation: The IC50 value of this compound in the parental cell line is determined by treating cells with a serial dilution of the compound for 72 hours and assessing viability using a CellTiter-Glo® assay.
-
Generation of Resistant Clones: A large population of Jurkat cells (~10⁸) is treated with this compound at a concentration equivalent to 2-3 times the IC50.
-
Selection and Expansion: The surviving cells are allowed to recover and are continuously cultured in the presence of increasing concentrations of this compound to select for highly resistant populations.
-
Isolation of Clonal Populations: Single-cell cloning is performed by limiting dilution to isolate individual resistant clones.
-
Validation of Resistance: The IC50 of this compound is determined for each resistant clone and compared to the parental cell line to confirm the resistance phenotype.
-
Genomic Analysis: Genomic DNA is extracted from the parental cell line and several resistant clones. Whole-exome or whole-genome sequencing is performed.
-
Variant Calling and Analysis: Sequencing data is analyzed to identify non-synonymous single nucleotide variants (SNVs) or insertions/deletions (indels) that are present in the resistant clones but absent in the parental line. Genes with recurrent mutations across independent clones are considered strong candidates for the drug target.
-
Target Validation: The identified mutations are introduced into the cDNA of the candidate target gene. The wild-type and mutant versions of the gene are then expressed in the parental (sensitive) cell line to confirm that the mutation is sufficient to confer resistance to this compound.[4]
Caption: Workflow for identifying a drug target via resistance mutation analysis.
| Parameter | Hypothetical: this compound | Alternative Example: Indisulam |
| Compound Class | Lipopeptide | Aryl sulfonamide |
| Cell Line | Jurkat (T-cell leukemia) | HCT116 (Colon carcinoma) |
| Parental IC50 | ~1 nM | ~50 nM |
| Resistant Clone IC50 | >100 nM | >1 µM |
| Identified Target | Hypothetical: A novel component of the T-cell receptor signaling complex | RBM39 (RNA Binding Motif Protein 39)[4] |
| Mechanism of Resistance | Point mutation in the drug-binding pocket of the target protein, preventing this compound from binding. | Point mutation in RBM39 that prevents it from being targeted for degradation by the DCAF15 E3 ubiquitin ligase in the presence of indisulam.[5] |
Genome-Wide Functional Screens: Uncovering Pathway Dependencies
Functional genomics screens, such as those using CRISPR-Cas9 or RNAi technologies, allow for the systematic perturbation of every gene in the genome to identify those that modify a cell's response to a drug.[6][7] These screens can reveal not only the direct target but also other proteins in the same pathway or in parallel pathways that are essential for the drug's activity.
-
Gene Knockout (CRISPRko): Loss of a gene that makes cells resistant to this compound points to a target or a critical pathway component. Loss of a gene that makes cells more sensitive could indicate a role in drug efflux or metabolism.
-
Gene Overexpression: Overexpression of the target protein can lead to resistance by titrating the drug away from its site of action.[8][9]
-
Library and Cell Line Preparation: A genome-wide CRISPR knockout library (e.g., GeCKO v2) is packaged into lentivirus. A suitable cell line (e.g., Jurkat) is selected that is sensitive to this compound.
-
Lentiviral Transduction: Jurkat cells are transduced with the CRISPR library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one single guide RNA (sgRNA).
-
Antibiotic Selection: Transduced cells are selected with puromycin to eliminate non-transduced cells.
-
Cell Population Splitting: The cell population is split into two groups: a control group treated with vehicle (DMSO) and an experimental group treated with this compound at a concentration around the IC80.
-
Treatment and Culture: The cells are cultured for a period that allows for the depletion or enrichment of cells with specific gene knockouts (typically 14-21 days).
-
Genomic DNA Extraction: Genomic DNA is harvested from both the control and treated populations at the end of the experiment.
-
sgRNA Sequencing: The sgRNA sequences integrated into the genome are amplified by PCR and sequenced using next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the this compound-treated population is compared to its frequency in the control population.
-
Resistance Genes: sgRNAs that are significantly enriched in the treated population identify genes whose knockout confers resistance. These are strong candidates for the drug's target or essential pathway components.
-
Sensitizing Genes: sgRNAs that are significantly depleted identify genes whose loss enhances the drug's effect.
-
Caption: Workflow for a genome-wide CRISPR screen to identify drug modifiers.
| Parameter | Hypothetical: this compound | Alternative Example: Tacrolimus (FK506) |
| Compound Class | Lipopeptide | Macrolide |
| Primary Activity | Immunosuppression | Immunosuppression |
| Screening Method | CRISPRko Screen | Genetic screens in yeast |
| Top Resistance Hit | Hypothetical: A kinase involved in T-cell activation | FKBP12 (encoded by the FPR1 gene in yeast) |
| Mechanism of Action | Inhibition of a key signaling node downstream of the T-cell receptor. | Tacrolimus forms a complex with FKBP12. This complex then binds to and inhibits calcineurin, a phosphatase required for the activation of NFAT, a key transcription factor for T-cell activation.[10] |
| Effect of Target Knockout | Knockout of the target kinase would phenocopy the effect of the drug, making the cell resistant to further treatment. | Deletion of the FPR1 gene (encoding FKBP12) in yeast confers resistance to the growth-inhibitory effects of tacrolimus. |
Synthetic Lethality Screening: Exploiting Parallel Pathways
Synthetic lethality occurs when the loss of two genes is lethal to a cell, but the loss of either gene alone is not.[11][12] In the context of drug discovery, a compound can be considered to inhibit the function of one gene. A synthetic lethal screen would then identify a second gene whose inactivation is lethal only in the presence of the drug.[13] This suggests that the drug's target and the gene identified in the screen function in parallel, redundant pathways.
-
Cell Line Panel: A panel of cell lines with known genetic backgrounds, including isogenic pairs where a specific gene has been knocked out (e.g., using CRISPR-Cas9), is assembled. The focus would be on genes involved in known immunosuppressive pathways.
-
Differential Viability Screen: The entire cell line panel is treated with a range of concentrations of this compound.
-
Viability Assessment: After 72 hours, cell viability is measured for each cell line at each concentration.
-
Data Analysis: The IC50 value of this compound is calculated for each cell line. A cell line is considered to have a synthetic lethal interaction with this compound if its IC50 is significantly lower than that of its wild-type counterpart.
-
CRISPR-Based Synthetic Lethality Screen (Alternative):
-
A cell line is transduced with a genome-wide CRISPR knockout library as described in the functional genomics section.
-
The transduced cell population is treated with a sub-lethal concentration of this compound.
-
sgRNAs that are significantly depleted from the population compared to a vehicle-treated control identify genes that are synthetically lethal with this compound.
-
Caption: Principle of synthetic lethality with a small molecule inhibitor.
| Parameter | Hypothetical: this compound | Alternative Example: Parthenolide |
| Compound Class | Lipopeptide | Sesquiterpene lactone |
| Cellular Context | Immunosuppression in T-cells | Cytotoxicity in squamous cell carcinoma (SCC) |
| Identified Synthetic Lethal Partner | Hypothetical: A component of a compensatory survival pathway in T-cells | ARID1A (AT-rich interactive domain-containing protein 1A) |
| Mechanism of Synthetic Lethality | This compound inhibits a primary T-cell activation pathway. In cells lacking a key component of a parallel, redundant survival pathway, this inhibition becomes lethal. | Parthenolide inhibits HDAC1 and oncogenic signaling. In SCC cells with low expression of the tumor suppressor ARID1A, this inhibition is synthetically lethal.[14] |
| Therapeutic Implication | Could be used to selectively target T-cells with specific genetic backgrounds in autoimmune diseases or T-cell malignancies. | Supports the clinical application of parthenolide to treat patients with SCC that have low ARID1A expression.[14] |
Conclusion
While the mechanism of action of this compound is currently unknown, a systematic application of modern genetic approaches provides a clear path forward for its elucidation. Resistance mutation analysis offers a direct route to identifying the compound's binding partner. Genome-wide functional screens can place this target within a broader cellular pathway and uncover key dependencies. Finally, synthetic lethality screens can reveal parallel pathways and provide insights into potential combination therapies. By employing these powerful, complementary strategies and comparing the findings to well-characterized immunosuppressants, the scientific community can effectively demystify the mechanism of this compound, paving the way for its potential therapeutic application.
References
- 1. Microcolins A and B, new immunosuppressive peptides from the blue-green alga Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovering new biology with drug-resistance alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Drug Target Gene Expression | NMI [nmi.de]
- 9. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Induction of Synthetic Lethality by Natural Compounds Targeting Cancer Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic lethality: General principles, utility and detection using genetic screens in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Microcolin B: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like Microcolin B are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols for cytotoxic agents.
This compound, an immunosuppressant isolated from the blue-green alga Lyngbya majuscule, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, adherence to strict disposal procedures is essential.
Key Safety and Disposal Information
The following table summarizes critical data for the safe handling and disposal of this compound.
| Category | Information |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects[1]. |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator[1]. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1]. |
| Accidental Release Measures | Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol[1]. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with federal, state, and local regulations[1]. Prevent release to the environment[1]. |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful segregation and handling, treating it as a cytotoxic compound[4].
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is in solid form, dissolved in a solvent, or present as contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate at the Source: All materials that have come into contact with this compound must be treated as cytotoxic waste[4]. Segregate this waste from other laboratory waste streams to prevent cross-contamination.
2. Preparing for Disposal:
-
Select Appropriate Waste Containers: Use clearly labeled, leak-proof, and puncture-proof containers designated for cytotoxic waste. These are often color-coded, typically red[4]. The container should be labeled with "Cytotoxic Waste" and clearly identify the contents, including "this compound."
-
Packaging Solid and Liquid Waste:
-
Solid Waste: Place solid this compound waste and contaminated disposables directly into the designated cytotoxic waste container.
-
Liquid Waste: If dealing with solutions of this compound, consult with your institution's environmental health and safety (EHS) office for specific guidance on liquid cytotoxic waste. Do not pour this compound solutions down the drain[1].
-
Sharps: Any sharps contaminated with this compound should be placed in a designated, puncture-proof sharps container for cytotoxic waste[4].
-
3. Storage and Collection:
-
Secure Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area away from incompatible materials[5].
-
Professional Disposal: Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company. These specialized services will ensure the waste is transported and disposed of in compliance with all regulations, typically through incineration or chemical neutralization[4].
Note on Chemical Deactivation: While chemical deactivation can be a method for some cytotoxic agents, a specific protocol for the bulk neutralization of this compound was not identified in the available resources[4]. For spills, decontamination of surfaces with alcohol is recommended[1]. For bulk waste, incineration via a licensed disposal service remains the primary recommended method. Always consult with your institution's safety officer for approved in-lab decontamination procedures.
Experimental Protocols
For decontamination of surfaces and equipment after a spill, the following general procedure should be followed:
-
Ensure Proper PPE: Before cleaning, don the appropriate personal protective equipment, including gloves, a lab coat, and safety glasses[1].
-
Contain the Spill: If it is a liquid spill, absorb the solution using a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate: Scrub the contaminated surfaces and equipment with alcohol[1].
-
Dispose of Cleaning Materials: All materials used for cleaning the spill (e.g., absorbent pads, wipes, gloves) must be disposed of as cytotoxic waste[4].
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Microcolin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Microcolin B. This guide provides essential, immediate safety and logistical information for handling this powerful immunosuppressant, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.
This compound, an unusual and highly potent acylpeptide isolated from the blue-green alga Lyngbya majuscula, is recognized for its significant immunosuppressive and cytotoxic properties.[1] Due to its hazardous nature, strict adherence to safety protocols is crucial to mitigate risks of exposure.
Hazard and Toxicity Profile
Summary of Hazards:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
| Primary Routes of Exposure | Inhalation of aerosols, skin contact, eye contact, and ingestion. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for various handling procedures.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating solutions. Use within a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling aerosolized particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Experimental Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing exposure risk. The following protocols provide step-by-step guidance for common laboratory tasks involving this compound.
Receiving and Unpacking
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear PPE: Before opening, don the appropriate PPE as outlined in the table above.
-
Containment: Open the package within a chemical fume hood or a designated containment area.
-
Verify and Store: Confirm the contents against the shipping documents and transfer the primary container to a secure, clearly labeled storage location.
Preparation of Stock Solutions
-
Work in a Containment Device: All manipulations of solid this compound and the preparation of solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Pre-weighing: If possible, purchase pre-weighed amounts to avoid handling the powder. If weighing is necessary, do so in a containment device on a tared and covered weigh boat.
-
Dissolving: Slowly add the solvent to the vial containing this compound to avoid generating aerosols. Cap the vial securely and vortex or sonicate until fully dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage
-
Powder: Store at -20°C in a tightly sealed container.[1]
-
Solutions: Store at -20°C for short-term storage or -80°C for long-term storage in a sealed, labeled container.[1]
Spill Management and Disposal Plan
A clear and practiced spill and disposal plan is mandatory for any laboratory handling this compound.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Using appropriate cleaning agents (e.g., a deactivating solution if available, or soap and water), decontaminate the spill area, working from the outside in.
-
Collect Waste: Place all contaminated materials, including absorbent pads and PPE, into a labeled hazardous waste container.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Segregate: Collect all this compound waste in a dedicated, clearly labeled, leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound."
-
Disposal: Follow institutional and local regulations for the disposal of hazardous cytotoxic waste. Do not dispose of this compound waste down the drain or in the regular trash.
Visualizing Safety Protocols
To further clarify the procedural workflows, the following diagrams illustrate the safe handling process and the logic for selecting appropriate personal protective equipment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
